molecular formula C11H13FO3 B1648542 Ethyl 3-(2-fluoro-4-hydroxyphenyl)propanoate CAS No. 691904-78-6

Ethyl 3-(2-fluoro-4-hydroxyphenyl)propanoate

Cat. No.: B1648542
CAS No.: 691904-78-6
M. Wt: 212.22 g/mol
InChI Key: ZIUFSWWLZLUAND-UHFFFAOYSA-N
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Description

Ethyl 3-(2-fluoro-4-hydroxyphenyl)propanoate is a fluorinated aromatic ester of interest in medicinal chemistry and pharmaceutical research. The compound features a propanoate chain linked to a phenyl ring that is substituted with both a fluorine atom and a hydroxyl group. This structure is a common scaffold in the synthesis of biologically active molecules. The presence of the fluorine atom can significantly influence a compound's electronic properties, metabolic stability, and binding affinity, while the phenol group offers a site for further chemical modification, such as etherification . As an analogue of ethyl 3-phenylpropanoate (a compound with known applications as a flavor and fragrance ingredient and in synthetic organic chemistry), this fluorinated and hydroxylated derivative holds potential as a key building block or intermediate . It can be utilized in the development of novel compounds for pharmacological screening, including the exploration of anesthetic, neuroleptic, or other central nervous system activities, as seen in related synthetic derivatives . This product is intended for research purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate personal protective equipment and in accordance with all relevant safety regulations.

Properties

IUPAC Name

ethyl 3-(2-fluoro-4-hydroxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO3/c1-2-15-11(14)6-4-8-3-5-9(13)7-10(8)12/h3,5,7,13H,2,4,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIUFSWWLZLUAND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=C(C=C(C=C1)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 3-(2-fluoro-4-hydroxyphenyl)propanoate (CAS No. 691904-78-6)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Fluorinated Phenolic Building Block

Ethyl 3-(2-fluoro-4-hydroxyphenyl)propanoate, with the Chemical Abstracts Service (CAS) number 691904-78-6 , is a specialized organic molecule that holds significant value as a building block and intermediate in the synthesis of complex pharmaceutical compounds.[1][2][3] Its structure, featuring a fluorinated phenol connected to a propanoate ester chain, offers a unique combination of functionalities that are highly sought after in medicinal chemistry. The strategic placement of a fluorine atom on the phenyl ring can profoundly influence the physicochemical and biological properties of a parent molecule, often leading to enhanced metabolic stability, binding affinity, and bioavailability. This guide provides a comprehensive overview of the synthesis, properties, and applications of this versatile intermediate, with a particular focus on its role in drug discovery and development.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in synthetic chemistry and for the characterization of its derivatives.

PropertyValueSource
CAS Number 691904-78-6[2]
Molecular Formula C₁₁H₁₃FO₃[1]
Molecular Weight 212.22 g/mol [1]
Purity >97%[1]
Appearance Not explicitly stated, but related compounds are often solids or liquids.
Storage Sealed in a dry environment at 2-8°C.[2]

Analytical techniques such as Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) are essential for confirming the identity and purity of this compound. While specific spectral data is proprietary to commercial suppliers, these institutions confirm the availability of such characterization data upon request.[2]

Synthesis of this compound: A Conceptual Workflow

While a specific, detailed, and publicly available synthesis protocol for this compound is not extensively documented in readily accessible literature, a plausible and logical synthetic route can be conceptualized based on established organic chemistry principles and analogous transformations of similar phenolic compounds. A common and effective method would likely involve the catalytic hydrogenation of a corresponding unsaturated precursor, such as an ethyl coumarin-3-carboxylate derivative.

Conceptual Synthesis Workflow

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Key Intermediate Synthesis cluster_2 Final Product Formation 2-Fluoro-4-hydroxybenzaldehyde 2-Fluoro-4-hydroxybenzaldehyde Knoevenagel_Condensation Knoevenagel Condensation 2-Fluoro-4-hydroxybenzaldehyde->Knoevenagel_Condensation Diethyl malonate Diethyl malonate Diethyl malonate->Knoevenagel_Condensation Ethyl_Coumarin_Intermediate Ethyl 7-fluoro-5-hydroxycoumarin-3-carboxylate Knoevenagel_Condensation->Ethyl_Coumarin_Intermediate Catalytic_Hydrogenation Catalytic Hydrogenation (e.g., Pd/C, H2) Ethyl_Coumarin_Intermediate->Catalytic_Hydrogenation Final_Product This compound (CAS: 691904-78-6) Catalytic_Hydrogenation->Final_Product Applications_Diagram cluster_derivatives Synthetic Derivatives cluster_targets Potential Biological Targets Start This compound (CAS: 691904-78-6) PPAR_Agonists PPAR Agonist Precursors Start->PPAR_Agonists NSAID_Analogues NSAID Analogues Start->NSAID_Analogues Antimicrobial_Scaffolds Antimicrobial Scaffolds Start->Antimicrobial_Scaffolds Anticancer_Leads Anticancer Lead Compounds Start->Anticancer_Leads PPARs PPARs (α, γ, δ) PPAR_Agonists->PPARs COX_Enzymes COX-1 / COX-2 NSAID_Analogues->COX_Enzymes Microbial_Targets Bacterial & Fungal Targets Antimicrobial_Scaffolds->Microbial_Targets Oncogenic_Pathways Cancer-related Pathways Anticancer_Leads->Oncogenic_Pathways

References

physicochemical properties of Ethyl 3-(2-fluoro-4-hydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 3-(2-fluoro-4-hydroxyphenyl)propanoate

Introduction

This compound is a substituted phenylpropanoic acid derivative. Molecules within this class are significant scaffolds in medicinal chemistry and drug development, known to interact with various biological targets.[1] A thorough understanding of the physicochemical properties of a novel compound like this is a non-negotiable prerequisite for its advancement in any research and development pipeline. These properties govern everything from reaction kinetics and purification strategies during synthesis to solubility, absorption, distribution, metabolism, and excretion (ADME) characteristics in biological systems.

This guide provides a comprehensive overview of the core . As explicit experimental data for this specific molecule is not widely published, we will combine theoretical predictions based on its chemical structure with detailed, field-proven experimental protocols for its empirical determination and verification. This document is designed for researchers, chemists, and drug development professionals, offering both predictive insights and a practical framework for laboratory characterization.

Molecular Identity and Structural Elucidation

The foundational step in characterizing any new chemical entity is the unambiguous confirmation of its structure and molecular weight. This is achieved through a combination of spectroscopic and spectrometric techniques that together provide a complete picture of the molecule.

Predicted Molecular Properties

The identity of the molecule is established by its constituent atoms and their arrangement.

PropertyPredicted ValueRationale / Method of Calculation
Chemical Structure Based on IUPAC name.
Molecular Formula C₁₁H₁₃FO₃Derived from counting the atoms in the chemical structure.
Molecular Weight 212.22 g/mol Calculated by summing the atomic weights of all atoms in the molecular formula.[2]
Monoisotopic Mass 212.08487 DaCalculated using the mass of the most abundant isotopes of the constituent elements.
Workflow for Structural & Identity Verification

A multi-technique approach is essential for rigorously confirming the identity of a newly synthesized compound. Mass spectrometry provides the molecular weight, while NMR and IR spectroscopy elucidate the specific arrangement of atoms and functional groups.

G cluster_synthesis Synthesis & Purification cluster_verification Structural Verification cluster_purity Purity Assessment cluster_final Final Confirmation synthesis Synthesized Compound (Crude Product) purification Purification (e.g., Column Chromatography) synthesis->purification ms Mass Spectrometry (MS) [Molecular Weight] purification->ms Purified Sample nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) [Connectivity & Environment] purification->nmr Purified Sample ir FT-IR Spectroscopy [Functional Groups] purification->ir Purified Sample hplc HPLC-UV/MS [Purity & Quantification] purification->hplc final Structure & Purity Confirmed ms->final nmr->final ir->final hplc->final

Caption: Standard workflow for the confirmation of a synthesized organic compound.

Experimental Protocols for Structural Elucidation

1.3.1. Mass Spectrometry (MS) for Molecular Weight Determination

  • Causality: Mass spectrometry is used to measure the mass-to-charge ratio (m/z) of the ionized molecule.[3] This provides a highly accurate molecular weight, serving as the primary confirmation of the compound's elemental formula.[4][5]

  • Protocol:

    • Sample Preparation: Dissolve a small amount (~0.1 mg) of the purified compound in a suitable volatile solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 10-50 µg/mL.

    • Instrument Setup: Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) equipped with an electrospray ionization (ESI) source. Calibrate the instrument using a known standard.

    • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Data Acquisition: Acquire spectra in both positive and negative ion modes. The molecular ion ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode) should be the target.

    • Analysis: Identify the peak corresponding to the molecular ion. The measured mass should match the theoretical monoisotopic mass of C₁₁H₁₃FO₃ (212.08487 Da) within a narrow tolerance (typically < 5 ppm). The highest mass ion in the spectrum is generally considered the molecular ion.[6]

1.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity

  • Causality: NMR spectroscopy is a powerful technique for determining the structure of organic molecules by providing information about the chemical environment of specific nuclei (e.g., ¹H, ¹³C, ¹⁹F).[7][8][9] It allows for the mapping of the carbon-hydrogen framework and confirmation of substituent positions.

  • Protocol:

    • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

    • ¹H NMR: Acquire a proton NMR spectrum. The expected signals would include aromatic protons (doublets and triplets in the ~6.5-7.5 ppm region), the ethyl ester protons (a quartet around 4.1 ppm and a triplet around 1.2 ppm), and the propanoate chain methylene protons (two triplets around 2.6-2.9 ppm). Integration of the peaks should correspond to the number of protons in each environment.

    • ¹³C NMR: Acquire a carbon-13 spectrum. This will show distinct signals for each unique carbon atom, including the carbonyl carbon (~170 ppm), aromatic carbons (some showing C-F coupling), and aliphatic carbons.

    • ¹⁹F NMR: Acquire a fluorine-19 spectrum to confirm the presence and environment of the single fluorine atom.

    • 2D NMR (COSY, HSQC/HMBC): If the structure is ambiguous, 2D NMR experiments can be run to establish correlations between protons (COSY) and between protons and carbons (HSQC, HMBC), definitively proving the connectivity.[10][11]

1.3.3. Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

  • Causality: FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[12]

  • Protocol:

    • Sample Preparation: Place a small amount of the dry, solid sample directly onto the diamond crystal of an ATR-FTIR (Attenuated Total Reflectance) spectrometer.

    • Data Acquisition: Collect the spectrum, typically from 4000 to 400 cm⁻¹.

    • Analysis: Identify characteristic absorption bands.[13] For this compound, key expected peaks include:

      • O-H stretch (phenol): A strong, broad band around 3200-3500 cm⁻¹.

      • C-H stretch (aromatic & aliphatic): Peaks between 2850-3100 cm⁻¹.

      • C=O stretch (ester): A very strong, sharp peak around 1715-1735 cm⁻¹.

      • C=C stretch (aromatic): Peaks around 1500-1600 cm⁻¹.

      • C-O stretch (ester & phenol): Strong peaks in the 1050-1300 cm⁻¹ region.

      • C-F stretch: A strong peak typically in the 1000-1250 cm⁻¹ region.

Core Physicochemical Properties: Predictions and Determination

The following properties are critical for understanding the compound's behavior in both chemical and biological contexts.

PropertyPredicted Value / RangeInfluence of Structural Features
Melting Point 35 - 50 °CThe related compound, ethyl 3-(2-hydroxyphenyl)propanoate, has a melting point of 39-42 °C.[14] The addition of fluorine may slightly alter crystal packing and intermolecular forces, but a similar range is expected.
Boiling Point >300 °C (at 760 mmHg)The high boiling point is due to the polar nature, hydrogen bonding capability (hydroxyl group), and relatively high molecular weight. Distillation would likely require vacuum.
Aqueous Solubility Sparingly SolubleThe ester and fluoro groups contribute to lipophilicity, while the phenolic hydroxyl group enhances aqueous solubility via hydrogen bonding. Overall solubility is likely low but will be pH-dependent.
pKa (Phenolic Hydroxyl) 8.5 - 9.5The pKa of phenol is ~10. The ortho-fluoro group is electron-withdrawing, which will stabilize the phenoxide conjugate base, making the phenol more acidic (lower pKa) than phenol itself.
LogP (Octanol/Water Partition Coefficient) ~2.0 - 2.5This value predicts moderate lipophilicity, suggesting potential for membrane permeability. The fluoro group increases lipophilicity compared to the non-fluorinated analogue.
Melting Point (MP) Determination
  • Causality: The melting point is a key indicator of a solid compound's purity.[15] Pure crystalline compounds typically have a sharp melting point range (0.5-1.0 °C), whereas impurities lead to a depressed and broadened range.[16]

  • Protocol (Capillary Method):

    • Sample Preparation: Ensure the sample is completely dry and finely powdered.

    • Loading: Tap the open end of a capillary tube into the powder to collect a small amount (2-3 mm height).

    • Measurement: Place the capillary tube into a calibrated melting point apparatus.[17]

    • Heating: Heat rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

    • Observation: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁-T₂.[18]

Boiling Point (BP) Determination
  • Causality: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[19] It is a characteristic physical property useful for identification and assessing purity of volatile liquids.[20] For high-boiling point compounds, determination is typically done under reduced pressure to prevent decomposition.

  • Protocol (Micro-Boiling Point Method):

    • Apparatus Setup: Place a small amount (~0.5 mL) of the liquid sample into a small test tube. Place a smaller, sealed-end capillary tube into the test tube, open-end down.[21]

    • Heating: Attach the test tube to a thermometer and heat it in a suitable heating bath (e.g., a Thiele tube or a metal block).

    • Observation: As the sample heats, a stream of bubbles will emerge from the inverted capillary as trapped air and then sample vapor escape.

    • Cooling: Once a steady stream of bubbles is observed, remove the heat source and allow the apparatus to cool slowly.

    • Measurement: The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[21] This indicates that the external pressure has just overcome the vapor pressure of the liquid.

Aqueous Solubility Determination
  • Causality: Solubility is the maximum amount of a solute that can be dissolved in a solvent at a given temperature.[22] It is a critical parameter for drug development, impacting dissolution and bioavailability. The "shake-flask" method is a traditional and reliable technique.[23]

  • Protocol (Shake-Flask Method):

    • Preparation: Add an excess amount of the solid compound to a known volume of purified water (or a relevant buffer solution) in a sealed vial.

    • Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

    • Phase Separation: Allow the suspension to settle. Alternatively, centrifuge or filter the suspension using a syringe filter (e.g., 0.22 µm PVDF) that does not bind the analyte to separate the saturated solution from the excess solid.

    • Quantification: Accurately dilute a known volume of the clear, saturated supernatant with a suitable solvent (e.g., mobile phase for HPLC).

    • Analysis: Determine the concentration of the dissolved compound in the diluted sample using a validated analytical method, such as HPLC-UV.[24]

    • Calculation: Back-calculate to find the concentration in the original saturated solution, which represents the solubility.

pKa Determination
  • Causality: The pKa is the negative log of the acid dissociation constant and represents the pH at which the protonated and deprotonated forms of an ionizable group are present in equal concentrations. The phenolic hydroxyl group is acidic. Determining its pKa is vital as ionization state affects solubility, lipophilicity, and receptor binding. Spectrophotometric or potentiometric titration methods are commonly used.[25][26]

  • Protocol (UV-Vis Spectrophotometry):

    • Solution Preparation: Prepare a series of buffer solutions with known pH values spanning the expected pKa range (e.g., pH 7 to 11). Prepare a stock solution of the compound in a suitable solvent (e.g., methanol).

    • Sample Preparation: Add a small, constant amount of the compound stock solution to each buffer solution to create a set of samples with varying pH.

    • Spectral Acquisition: Measure the UV-Vis absorbance spectrum for each sample over a relevant wavelength range (e.g., 220-350 nm). The phenolic and phenoxide forms will have different absorbance spectra.

    • Data Analysis: Plot the absorbance at a selected wavelength (where the difference between the two forms is maximal) against the pH of the solutions. The resulting data should form a sigmoidal curve.

    • pKa Calculation: The pKa is the pH value at the inflection point of this curve.[25][27]

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis stock Compound Stock (in Methanol) samples Test Samples (Compound in each buffer) stock->samples buffers Buffer Series (pH 7 to 11) buffers->samples spectro UV-Vis Spectrophotometer samples->spectro spectra Acquire Absorbance Spectra for each pH spectro->spectra plot Plot Absorbance vs. pH spectra->plot curve Generate Sigmoidal Curve plot->curve pka Determine pKa (Inflection Point) curve->pka

Caption: Workflow for pKa determination using UV-Vis spectrophotometry.

Chromatographic Purity Assessment

  • Causality: High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of organic compounds.[28] It separates components of a mixture based on their differential partitioning between a stationary phase and a liquid mobile phase, allowing for the quantification of the main compound and any impurities.[29][30]

  • Protocol (Reversed-Phase HPLC):

    • Column: Use a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid is a common starting point. A typical gradient might be 10% B to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at a wavelength where the compound has strong absorbance (e.g., 275 nm).

    • Sample Preparation: Prepare a sample solution of the compound in the mobile phase or a compatible solvent (e.g., acetonitrile/water) at a concentration of ~0.5-1.0 mg/mL. Ensure the sample is fully dissolved and filtered before injection.[31]

    • Injection & Analysis: Inject a small volume (e.g., 10 µL) and run the gradient. Purity is typically calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

References

An In-depth Technical Guide to the Synthesis of Ethyl 3-(2-fluoro-4-hydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of a reliable and efficient synthesis pathway for Ethyl 3-(2-fluoro-4-hydroxyphenyl)propanoate, a key intermediate in the development of various pharmaceutical compounds. The content is tailored for researchers, scientists, and drug development professionals, offering not just a protocol but also the scientific rationale behind the procedural choices.

Introduction: The Significance of this compound

This compound is a valuable building block in medicinal chemistry. The presence of a fluorine atom on the phenyl ring can significantly enhance the metabolic stability and binding affinity of a drug molecule. The hydroxyphenyl and propanoate moieties offer versatile handles for further chemical modifications, making this compound a crucial starting material for the synthesis of a wide range of biologically active molecules. This guide will focus on a robust and scalable synthesis route starting from a commercially available precursor.

Recommended Synthesis Pathway: Fischer-Speier Esterification

The most direct and industrially scalable approach to synthesize this compound is through the Fischer-Speier esterification of 2-Fluoro-4-hydroxyphenylacetic acid. This method is favored for its use of readily available and inexpensive reagents, straightforward workup procedure, and generally high yields.

The overall reaction is as follows:

Synthesis_Pathway 2-Fluoro-4-hydroxyphenylacetic_acid 2-Fluoro-4-hydroxyphenylacetic acid Reaction_Vessel Reflux 2-Fluoro-4-hydroxyphenylacetic_acid->Reaction_Vessel Ethanol Ethanol (Excess) Ethanol->Reaction_Vessel Acid_Catalyst H₂SO₄ (cat.) Acid_Catalyst->Reaction_Vessel Product This compound Water Water Reaction_Vessel->Product Reaction_Vessel->Water

An In-depth Technical Guide to Ethyl 3-(2-fluoro-4-hydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Role of Fluorinated Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds has emerged as a paramount tool for modulating pharmacokinetic and pharmacodynamic properties. The unique physicochemical characteristics of the fluorine atom—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—collectively empower chemists to fine-tune acidity, basicity, metabolic stability, and binding affinity of drug candidates. This guide delves into the specifics of Ethyl 3-(2-fluoro-4-hydroxyphenyl)propanoate, a fluorinated phenylpropanoate derivative, offering a comprehensive overview for researchers, scientists, and professionals engaged in the multifaceted process of drug development. While this molecule may not be extensively documented in peer-reviewed literature as a final drug product, its structural motifs are of significant interest as a versatile building block in the synthesis of more complex bioactive molecules. This document aims to provide a thorough understanding of its chemical identity, plausible synthetic routes, and potential applications, grounded in established chemical principles and analogous findings for related compounds.

Molecular Profile and Physicochemical Properties

This compound is a small molecule characterized by a phenyl ring substituted with a fluorine atom, a hydroxyl group, and an ethyl propanoate chain. This combination of functional groups suggests its potential as a versatile intermediate in organic synthesis.

PropertyValueSource
CAS Number 691904-78-6[1][2]
Molecular Formula C₁₁H₁₃FO₃[1]
Molecular Weight 212.22 g/mol [1][3]
Appearance Not specified in literature; likely a solid or oil
Solubility Expected to be soluble in common organic solvents like ethanol, methanol, dichloromethane, and ethyl acetate.
Storage Recommended to be stored in a dry, sealed container at 2-8°C.[1]

Synthesis and Purification: A Proposed Methodological Approach

Proposed Synthetic Pathway

Synthetic_Pathway start 2-Fluoro-4-hydroxybenzaldehyde step1 Knoevenagel Condensation with Malonic Acid Monoethyl Ester start->step1 1. Piperidine (cat.) 2. Toluene, reflux intermediate Ethyl (E)-3-(2-fluoro-4-hydroxyphenyl)acrylate step1->intermediate step2 Catalytic Hydrogenation (e.g., H₂, Pd/C) intermediate->step2 Ethanol or Ethyl Acetate product This compound step2->product

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Knoevenagel Condensation to form Ethyl (E)-3-(2-fluoro-4-hydroxyphenyl)acrylate

This step involves the condensation of 2-fluoro-4-hydroxybenzaldehyde with a malonic ester derivative to form an α,β-unsaturated ester.

  • Reagents and Solvents:

    • 2-Fluoro-4-hydroxybenzaldehyde (1.0 eq)

    • Malonic acid monoethyl ester (1.1 eq)

    • Piperidine (catalytic amount, ~0.1 eq)

    • Toluene (solvent)

  • Procedure:

    • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-fluoro-4-hydroxybenzaldehyde, malonic acid monoethyl ester, and toluene.

    • Add a catalytic amount of piperidine to the mixture.

    • Heat the reaction mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap, indicating the completion of the condensation reaction.

    • Cool the reaction mixture to room temperature.

    • Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Ethyl (E)-3-(2-fluoro-4-hydroxyphenyl)acrylate.

    • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Step 2: Catalytic Hydrogenation to Yield this compound

This step involves the reduction of the carbon-carbon double bond of the acrylate intermediate.

  • Reagents and Solvents:

    • Ethyl (E)-3-(2-fluoro-4-hydroxyphenyl)acrylate (1.0 eq)

    • Palladium on carbon (Pd/C, 10% w/w, catalytic amount)

    • Ethanol or Ethyl Acetate (solvent)

    • Hydrogen gas (H₂)

  • Procedure:

    • Dissolve the purified Ethyl (E)-3-(2-fluoro-4-hydroxyphenyl)acrylate in a suitable solvent (e.g., ethanol or ethyl acetate) in a hydrogenation vessel.

    • Carefully add the Pd/C catalyst to the solution.

    • Seal the vessel and purge with hydrogen gas.

    • Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is completely consumed.

    • Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Wash the Celite pad with the reaction solvent.

    • Combine the filtrates and concentrate under reduced pressure to obtain the final product, this compound.

Purification and Characterization

The final product can be further purified by vacuum distillation or column chromatography if necessary. The purity and identity of the compound should be confirmed by standard analytical techniques.

  • Expected Spectroscopic Data:

    • ¹H NMR (CDCl₃): Expected signals would include a triplet for the methyl protons and a quartet for the methylene protons of the ethyl group, two triplets for the two methylene groups of the propanoate chain, and aromatic protons showing coupling to the fluorine atom. The phenolic proton would likely appear as a broad singlet.

    • ¹³C NMR (CDCl₃): Expected signals would include those for the carbonyl carbon of the ester, the carbons of the ethyl group, the two methylene carbons of the propanoate chain, and the aromatic carbons, with the carbon bearing the fluorine showing a large one-bond C-F coupling constant.

    • IR (neat or KBr): Expected characteristic peaks would include a broad O-H stretch for the phenol, a strong C=O stretch for the ester, C-O stretches, and C-F and C-H stretches in the aromatic and aliphatic regions.

    • Mass Spectrometry (EI or ESI): The molecular ion peak corresponding to the molecular weight of 212.22 should be observed, along with characteristic fragmentation patterns.

Potential Applications in Drug Development and Medicinal Chemistry

While direct biological activity data for this compound is scarce in published literature, its structural features suggest several potential applications as a key intermediate or scaffold in drug discovery.

Role as a Pharmaceutical Intermediate

Phenylpropanoic acid derivatives are important structural motifs in a variety of pharmaceuticals. For instance, non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen are based on a phenylpropionic acid core. The subject compound, with its reactive hydroxyl and ester functionalities, can serve as a starting material for the synthesis of more complex molecules. The hydroxyl group can be a handle for ether or ester linkages, while the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other derivatives.

The Influence of Fluorine in Drug Design

The presence of a fluorine atom on the phenyl ring is a key feature that can significantly impact the properties of molecules derived from this scaffold. The introduction of fluorine can:

  • Enhance Metabolic Stability: The strong C-F bond can block sites of oxidative metabolism, thereby increasing the half-life of a drug.

  • Modulate Acidity: The electron-withdrawing nature of fluorine can lower the pKa of the phenolic hydroxyl group, which can affect its binding to biological targets and its pharmacokinetic properties.

  • Improve Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding or dipole-dipole interactions, leading to enhanced potency.

Potential as a Scaffold for Bioactive Compounds

Derivatives of 3-(hydroxyphenyl)propanoic acid have been investigated for a range of biological activities, including antioxidant, antimicrobial, and anticancer properties.[4][5] The phenolic hydroxyl group is a known scavenger of reactive oxygen species, suggesting that derivatives of this compound could be explored for their antioxidant potential. Furthermore, the overall scaffold can be elaborated to target various enzymes and receptors implicated in disease.

Potential_Applications core This compound intermediate Key Pharmaceutical Intermediate core->intermediate Versatile functional groups scaffold Scaffold for Bioactive Molecules core->scaffold derivatives Synthesis of Novel Derivatives intermediate->derivatives scaffold->derivatives activities Exploration of Biological Activities derivatives->activities Antioxidant, Antimicrobial, Anticancer, etc.

Caption: Potential utility of this compound in drug discovery.

Conclusion and Future Perspectives

This compound represents a valuable, albeit under-documented, building block for medicinal chemistry and drug development. Its combination of a fluorinated phenyl ring, a reactive hydroxyl group, and an ethyl propanoate moiety makes it an attractive starting material for the synthesis of a diverse range of potential therapeutic agents. The proposed synthetic route offers a practical approach for its preparation in a laboratory setting.

Future research efforts should focus on the full characterization of this compound, including detailed spectroscopic analysis and the exploration of its reactivity in various chemical transformations. Furthermore, the synthesis and biological evaluation of a library of compounds derived from this scaffold could uncover novel lead compounds for a variety of disease targets. The strategic placement of the fluorine atom in this molecule provides a compelling rationale for its further investigation in the quest for safer and more effective medicines.

References

An In-depth Technical Guide to Ethyl 3-(2-fluoro-4-hydroxyphenyl)propanoate: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 3-(2-fluoro-4-hydroxyphenyl)propanoate is a functionalized aromatic compound with significant potential as a building block in medicinal chemistry and materials science. While a detailed historical account of its specific discovery is not extensively documented in publicly available literature, its structural motifs—a fluorinated phenol and a propanoate ester—are well-established pharmacophores. This guide provides a comprehensive overview of its probable synthetic routes, physicochemical properties, and potential applications, particularly in the realm of drug development. The strategic incorporation of fluorine and a hydroxyl group on the phenyl ring offers unique opportunities to modulate the biological activity and pharmacokinetic properties of larger molecules.[1][2][3] This document serves as a technical resource for researchers and scientists engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Significance of Fluorinated Phenolic Scaffolds

The introduction of fluorine into organic molecules is a cornerstone of modern drug design.[1][3] Its unique properties, including high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][4][5] When combined with a phenolic hydroxyl group, which can act as a hydrogen bond donor and acceptor, the resulting fluoro-hydroxyphenyl moiety becomes a powerful tool for medicinal chemists. This compound embodies this strategic combination, presenting a versatile scaffold for further chemical elaboration.

Table 1: Physicochemical Properties of this compound and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Features
This compoundC₁₁H₁₃FO₃212.22Ortho-fluorine substitution, para-hydroxyl group
Ethyl 3-(2-hydroxyphenyl)propanoateC₁₁H₁₄O₃194.23Non-fluorinated analog[6]
Ethyl 3-(4-hydroxyphenyl)propanoateC₁₁H₁₄O₃194.23Isomeric analog

Synthetic Strategies: A Plausible Pathway

While a specific, documented synthesis for this compound is not readily found, a logical and efficient synthetic route can be postulated based on established organic chemistry principles. A plausible approach involves the catalytic hydrogenation of a precursor, Ethyl 3-(2-fluoro-4-hydroxyphenyl)propenoate.

Proposed Synthetic Workflow

A potential two-step synthesis is outlined below, starting from commercially available 2-fluoro-4-hydroxybenzaldehyde.

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Catalytic Hydrogenation A 2-Fluoro-4-hydroxybenzaldehyde C Ethyl 3-(2-fluoro-4-hydroxyphenyl)propenoate A->C Piperidine, Acetic Acid B Diethyl Malonate B->C D Ethyl 3-(2-fluoro-4-hydroxyphenyl)propenoate E This compound D->E H2, Pd/C

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocols

Step 1: Knoevenagel Condensation to Ethyl 3-(2-fluoro-4-hydroxyphenyl)propenoate

  • To a solution of 2-fluoro-4-hydroxybenzaldehyde (1.0 eq) in ethanol, add diethyl malonate (1.1 eq).

  • Add a catalytic amount of piperidine and a few drops of glacial acetic acid.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • The precipitated solid, Ethyl 3-(2-fluoro-4-hydroxyphenyl)propenoate, is collected by filtration, washed with cold water, and dried.

Causality of Experimental Choices: The Knoevenagel condensation is a classic and reliable method for forming carbon-carbon double bonds. Piperidine acts as a basic catalyst to deprotonate the active methylene group of diethyl malonate, while acetic acid serves to protonate the intermediate alkoxide. Ethanol is a suitable solvent due to its ability to dissolve the reactants and its appropriate boiling point for the reaction.

Step 2: Catalytic Hydrogenation to this compound

  • Dissolve the synthesized Ethyl 3-(2-fluoro-4-hydroxyphenyl)propenoate (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (typically 1-3 atm) in a hydrogenation apparatus.

  • Stir the reaction vigorously at room temperature until the uptake of hydrogen ceases.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the desired product, this compound.

Causality of Experimental Choices: Catalytic hydrogenation is a standard and highly efficient method for the reduction of alkenes.[7] Palladium on carbon is a widely used and effective catalyst for this transformation due to its high activity and selectivity. The use of a hydrogen atmosphere provides the necessary reducing agent. Solvents like ethanol and ethyl acetate are chosen for their ability to dissolve the substrate and their inertness under the reaction conditions.

Role in Drug Discovery: A Versatile Building Block

The structural features of this compound make it an attractive starting material for the synthesis of more complex molecules with potential therapeutic applications. The propanoate side chain can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a common linkage in drug molecules. The phenolic hydroxyl group can be alkylated or used as a handle for further functionalization. The fluorine atom can enhance metabolic stability and binding affinity.[2][3][8]

G A Ethyl 3-(2-fluoro-4- hydroxyphenyl)propanoate B Hydrolysis (e.g., LiOH) A->B F O-Alkylation (e.g., Alkyl halide, base) A->F C 3-(2-fluoro-4- hydroxyphenyl)propanoic acid B->C D Amide Coupling (e.g., EDC, HOBt) C->D E Bioactive Amide Derivatives D->E G Functionalized Ether Derivatives F->G

Caption: Potential derivatization pathways for this compound in drug discovery.

Potential Therapeutic Targets

Phenylpropanoic acid derivatives are known to exhibit a wide range of biological activities. For example, they are found in the structures of non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. The specific substitution pattern of this compound suggests its potential as a precursor for inhibitors of enzymes such as cyclooxygenases (COX), lipoxygenases, and various kinases. The fluoro and hydroxyl groups can be strategically employed to optimize interactions within the active site of a target protein.

Conclusion and Future Perspectives

This compound represents a valuable, yet underexplored, chemical entity. While its specific discovery and history remain to be fully elucidated, its synthesis is achievable through well-established chemical transformations. The true potential of this compound lies in its utility as a versatile building block for the creation of novel molecules with tailored biological activities. The principles of fluorine in drug design strongly suggest that derivatives of this scaffold could lead to the development of new and improved therapeutic agents.[1][2][3] Further research into the derivatization of this compound and the biological evaluation of its analogs is highly encouraged.

References

An In-Depth Technical Guide to Ethyl 3-(2-fluoro-4-hydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3-(2-fluoro-4-hydroxyphenyl)propanoate is a fluorinated aromatic carboxylic acid ester. The presence of a fluorine atom on the phenyl ring can significantly alter the molecule's physicochemical and biological properties compared to its non-fluorinated analog. This strategic fluorination is a common approach in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This technical guide provides a comprehensive overview of the molecular characteristics, synthesis, and potential applications of this compound, with a focus on its relevance in research and drug development.

Physicochemical Properties

The fundamental molecular attributes of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₁H₁₃FO₃[1][2]
Molecular Weight 212.22 g/mol [2][3]
CAS Number 691904-78-6[1][2]
Storage Sealed in dry, 2-8°C[1]

Synthesis

Hypothetical Synthesis Workflow

Synthesis_Workflow A 3-(2-fluoro-4-hydroxyphenyl)propanoic acid D Reaction Vessel (Reflux) A->D B Ethanol B->D C Acid Catalyst (e.g., H₂SO₄) C->D catalyzes E Workup and Purification (e.g., Extraction, Chromatography) D->E yields crude product F This compound E->F purifies to

Caption: A potential synthetic workflow for this compound.

Experimental Protocol (Hypothetical)
  • Reaction Setup: To a solution of 3-(2-fluoro-4-hydroxyphenyl)propanoic acid in excess anhydrous ethanol, a catalytic amount of concentrated sulfuric acid is slowly added.

  • Reaction Conditions: The mixture is heated to reflux and stirred for several hours. The reaction progress is monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature, and the excess ethanol is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

Spectroscopic Characterization

For unambiguous identification and characterization of this compound, various spectroscopic techniques are employed. While a comprehensive public database of spectra for this specific compound is not available, chemical suppliers often provide this data upon request.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic signals for the ethyl group (a triplet and a quartet), the propyl chain protons, and the aromatic protons, with coupling patterns influenced by the fluorine substituent.

    • ¹³C NMR would provide signals for each unique carbon atom in the molecule.

    • ¹⁹F NMR would show a signal corresponding to the single fluorine atom on the aromatic ring.

  • Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound, with the molecular ion peak expected at m/z 212.22.

  • Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the hydroxyl (-OH) group, the carbonyl (C=O) group of the ester, and the C-F bond.

Applications in Drug Development and Research

While specific biological activities for this compound are not extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules. Phenylpropanoate derivatives are known to exhibit a range of pharmacological effects, including anti-inflammatory, antioxidant, and antimicrobial properties.

The introduction of a fluorine atom at the ortho position to the propyl side chain can have several implications for its potential as a drug candidate or a research tool:

  • Metabolic Stability: The C-F bond is very strong and can block metabolic oxidation at that position, potentially increasing the half-life of the compound in biological systems.

  • Binding Interactions: Fluorine can act as a hydrogen bond acceptor and can also engage in electrostatic interactions, potentially altering the binding affinity and selectivity of the molecule for its biological target.

  • Conformational Effects: The presence of the fluorine atom can influence the preferred conformation of the molecule, which can be critical for its interaction with a protein's binding site.

Given these properties, this compound could serve as a valuable building block or intermediate in the synthesis of more complex molecules for drug discovery programs.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information. General handling guidelines include:

  • Use in a well-ventilated area or a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

Conclusion

This compound is a chemical compound with potential applications in medicinal chemistry and drug discovery. Its fluorinated structure offers intriguing possibilities for modulating biological activity and pharmacokinetic properties. While detailed research on this specific molecule is not widely published, its structural components suggest it could be a valuable tool for the synthesis of novel therapeutic agents. Further investigation into its biological effects is warranted to fully elucidate its potential.

References

An In-Depth Technical Guide to the Solubility and Stability of Ethyl 3-(2-fluoro-4-hydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for evaluating the solubility and stability of Ethyl 3-(2-fluoro-4-hydroxyphenyl)propanoate, a compound of interest in pharmaceutical research. In the absence of extensive public data for this specific molecule, this document synthesizes foundational chemical principles, established regulatory guidelines, and field-proven methodologies. It explains the causal relationships behind experimental choices, offering researchers a robust, self-validating system for characterization. The guide details protocols for solubility determination across various media and outlines a thorough stability testing program, including forced degradation studies, based on the International Council for Harmonisation (ICH) guidelines. The anticipated influence of the fluorine substituent on the molecule's physicochemical properties is a central theme, providing a predictive lens for its behavior.

Introduction: Understanding the Molecule

This compound is a substituted phenolic ester. Its structure comprises a benzene ring with a hydroxyl group, a fluorine atom ortho to the propanoate side chain, and an ethyl ester functional group. This combination of moieties suggests its potential utility as an intermediate or active pharmaceutical ingredient (API), where properties like solubility and stability are paramount for bioavailability, formulation, and shelf-life.

The presence of the fluorine atom is a critical feature. Fluorine's high electronegativity can significantly alter the physicochemical properties of a molecule compared to its non-fluorinated analogue.[1][2] Key anticipated effects include:

  • Modulation of Acidity (pKa): The electron-withdrawing nature of fluorine is expected to increase the acidity of the phenolic hydroxyl group, lowering its pKa. This has direct implications for solubility at different physiological pH values.[2]

  • Increased Lipophilicity: Fluorine substitution typically enhances lipophilicity (LogP), which can influence both solubility in organic media and permeability across biological membranes.[3]

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and can block sites of oxidative metabolism, potentially increasing the molecule's in-vivo half-life.[1][2][4]

  • Altered Chemical Reactivity: The inductive effect of fluorine can influence the reactivity of adjacent functional groups, potentially affecting degradation rates under stress conditions.[1]

This guide will provide the necessary protocols to empirically determine these properties.

Solubility Characterization

Determining the solubility of an API is a foundational step in drug development.[5][6] The objective is to ascertain the equilibrium solubility in aqueous and relevant organic media, which informs formulation strategies and biopharmaceutical classification.

Scientific Rationale for Methodology

The shake-flask method is the gold standard for determining equilibrium (or thermodynamic) solubility due to its reliability and direct measurement of a saturated state.[5] For an ionizable compound like this compound (due to its phenolic group), determining solubility as a function of pH is critical. The World Health Organization (WHO) and other regulatory bodies recommend evaluating solubility across the physiological pH range of 1.2 to 6.8 to support biowaiver applications and predict in-vivo dissolution.[7]

Experimental Protocol: Equilibrium Solubility Determination

This protocol outlines the steps to determine the pH-solubility profile using the shake-flask method.

Step 1: Preparation of Buffer Solutions

  • Prepare aqueous buffer solutions at a minimum of three pH levels:

    • pH 1.2 (e.g., 0.1 N HCl or simulated gastric fluid without enzymes)

    • pH 4.5 (e.g., Acetate buffer)

    • pH 6.8 (e.g., Phosphate buffer)

  • All measurements should be performed at a constant, controlled temperature, typically 37 ± 1 °C, to simulate physiological conditions.[7]

Step 2: Sample Preparation and Equilibration

  • Add an excess amount of this compound to flasks containing each buffer solution. The excess solid ensures that equilibrium with a saturated solution is achieved.

  • Seal the flasks to prevent solvent evaporation.

  • Agitate the flasks at a constant temperature (37 °C) for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached. The time required should be established by preliminary experiments showing that the concentration in solution has become constant.

Step 3: Sample Separation and Analysis

  • After equilibration, allow the samples to stand to let undissolved solids settle.

  • Separate the supernatant from the solid by centrifugation or filtration (using a filter that does not adsorb the compound).

  • Accurately dilute an aliquot of the clear supernatant with a suitable solvent.

  • Quantify the concentration of the dissolved compound using a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[8][9]

Step 4: Data Interpretation

  • Calculate the solubility at each pH point, typically expressed in mg/mL or µg/mL.

  • Perform each determination in triplicate to ensure reproducibility.[7]

  • The lowest measured solubility across the pH 1.2-6.8 range determines the compound's solubility classification.

Diagram: Solubility Determination Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis prep_buffers Prepare Buffers (pH 1.2, 4.5, 6.8) add_api Add Excess API to each buffer prep_buffers->add_api agitate Agitate at 37°C (24-48h) add_api->agitate separate Separate Solid/Liquid (Centrifuge/Filter) agitate->separate quantify Quantify Concentration (HPLC-UV) separate->quantify result pH-Solubility Profile quantify->result Calculate Solubility

Caption: Workflow for pH-dependent equilibrium solubility determination.

Stability Assessment and Degradation Pathway Elucidation

Stability testing is mandated by regulatory agencies to ensure that a drug substance maintains its quality, safety, and efficacy throughout its proposed re-test period or shelf life.[10][11] The strategy involves long-term studies under intended storage conditions and accelerated studies under elevated stress to predict degradation.[12]

Forced Degradation (Stress Testing)

Forced degradation studies are the cornerstone of developing and validating a stability-indicating analytical method.[13][14] They provide critical insights into the intrinsic stability of the molecule and its likely degradation pathways.[15]

Scientific Rationale: The functional groups present in this compound—an ester and a phenol—dictate the necessary stress conditions.

  • Hydrolysis: Esters are susceptible to cleavage by water, a reaction catalyzed by both acid and base, to yield a carboxylic acid and an alcohol.[16][17][18]

  • Oxidation: Phenolic moieties are prone to oxidation, which can lead to the formation of quinone-type structures or polymeric degradation products.[13]

  • Photolysis & Thermal Stress: These conditions assess the molecule's sensitivity to light and heat, which are common environmental factors during manufacturing and storage.[19]

Table 1: Recommended Conditions for Forced Degradation Studies

Stress ConditionReagent / ConditionRationale
Acid Hydrolysis 0.1 M HCl, Heat (e.g., 60°C)To induce acid-catalyzed hydrolysis of the ethyl ester.[19]
Base Hydrolysis 0.1 M NaOH, Room TempTo induce base-catalyzed hydrolysis (saponification) of the ester.[18][19]
Oxidation 3% H₂O₂, Room TempTo assess susceptibility to oxidative degradation, primarily at the phenol group.[15]
Thermal 80°C, Solid State & SolutionTo evaluate intrinsic thermal stability.[13]
Photostability ICH Q1B conditions (UV/Vis light)To determine light sensitivity.[10]

Protocol:

  • Prepare solutions of the API (e.g., 1 mg/mL) in the respective stress media. For thermal studies, test both solid API and a solution.

  • Expose the samples to the conditions for a defined period (e.g., 24, 48, 72 hours).

  • At each time point, withdraw an aliquot, neutralize if necessary (for acid/base samples), and dilute for analysis.

  • Analyze all stressed samples, along with an unstressed control, using a suitable stability-indicating method (e.g., HPLC). The goal is to achieve 5-20% degradation to ensure that secondary degradation is minimized.[19]

Diagram: Potential Degradation Pathways

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation Parent This compound Acid 3-(2-fluoro-4-hydroxyphenyl)propanoic acid Parent->Acid H⁺ or OH⁻ Ethanol Ethanol Parent->Ethanol H⁺ or OH⁻ Oxidized Quinone-type species & other oxidative products Parent->Oxidized [O]

Caption: Predicted primary degradation pathways for the target molecule.

Formal Stability Studies (ICH Q1A)

Formal stability studies provide the definitive data for establishing a re-test period.[10][20] These studies must be conducted on at least three primary batches of the API.[11]

Scientific Rationale: The ICH Q1A(R2) guideline provides a harmonized approach to stability testing that is accepted by major global regulatory bodies.[10][21] It defines specific storage conditions that simulate climatic zones and accelerated conditions designed to increase the rate of chemical degradation.

Table 2: ICH Q1A(R2) Stability Study Conditions

Study TypeStorage ConditionMinimum DurationTesting Frequency
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 months (for submission)0, 3, 6, 9, 12 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months0, 3, 6 months

RH = Relative Humidity

Protocol:

  • Package the API samples in a container closure system that is the same as or simulates the proposed packaging for storage and distribution.

  • Place the samples in validated stability chambers set to the conditions specified in Table 2.

  • At each designated time point, remove samples and analyze them for a comprehensive set of quality attributes.

  • Analytical Testing: The testing protocol should include, but is not limited to:

    • Assay: To determine the potency of the API.

    • Purity: To quantify known and unknown degradation products.

    • Appearance: Visual inspection for changes in color or physical state.

    • Water Content: (if applicable)

  • Evaluation of Results: A "significant change" for an API is defined as a failure to meet its specification.[11][12] The data from these studies are evaluated to propose a re-test period, during which the API is expected to remain within its quality specifications under the defined storage conditions.

Conclusion

This guide has outlined a scientifically rigorous and regulatory-compliant approach to characterizing the solubility and stability of this compound. By integrating foundational principles of fluorine chemistry with established protocols like the shake-flask method and ICH-guided stability studies, researchers can generate the robust data necessary for informed decision-making in the drug development process. The provided methodologies for forced degradation will not only support the development of a validated, stability-indicating analytical method but also elucidate the degradation pathways, ultimately ensuring the quality and safety of the final product.

References

Methodological & Application

synthesis of Ethyl 3-(2-fluoro-4-hydroxyphenyl)propanoate from 2-fluoro-4-hydroxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: A-034

Synthesis of Ethyl 3-(2-fluoro-4-hydroxyphenyl)propanoate

Introduction

This compound is a valuable building block in medicinal chemistry and drug development, often serving as a key intermediate in the synthesis of various pharmaceutical compounds. Its structure, featuring a substituted phenyl ring and a propanoate side chain, makes it a versatile scaffold for creating molecules with diverse biological activities.

This application note provides a detailed, three-step synthetic protocol for the preparation of this compound. The synthesis commences from 2-fluoro-4-hydroxybenzaldehyde, a readily available starting material. It is important to note that the user-specified starting material, "2-fluoro-4-hydroxyphenol," is an ambiguous chemical name. 2-fluoro-4-hydroxybenzaldehyde represents a logical and practical precursor for the target molecule.

The synthetic strategy involves an initial Knoevenagel condensation to form the carbon-carbon double bond, followed by a catalytic hydrogenation to reduce the alkene, and concluding with a Fischer esterification to yield the final product. This route is efficient, scalable, and utilizes well-established chemical transformations.

Synthetic Strategy

The overall synthetic pathway is depicted below. The process is designed for high yield and purity, with each step employing standard laboratory techniques and reagents.

Synthetic_Pathway cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Catalytic Hydrogenation cluster_2 Step 3: Fischer Esterification 2-fluoro-4-hydroxybenzaldehyde 2-fluoro-4-hydroxybenzaldehyde Product_1 3-(2-fluoro-4-hydroxyphenyl)acrylic acid 2-fluoro-4-hydroxybenzaldehyde->Product_1 Pyridine, Piperidine Malonic_Acid Malonic Acid Malonic_Acid->Product_1 Product_2 3-(2-fluoro-4-hydroxyphenyl)propanoic acid Product_1->Product_2 H2, Pd/C Final_Product This compound Product_2->Final_Product H2SO4 (cat.) Ethanol Ethanol Ethanol->Final_Product

Figure 1: Overall synthetic scheme for this compound.

Experimental Protocols

Materials and Reagents
ReagentCAS NumberSupplierPurity
2-fluoro-4-hydroxybenzaldehyde450-84-0Sigma-Aldrich≥98%
Malonic Acid141-82-2Acros Organics99%
Pyridine110-86-1Fisher Scientific≥99.8%
Piperidine110-89-4Alfa Aesar99%
Palladium on Carbon (10 wt. % Pd)7440-05-3Strem Chemicals-
Ethanol, Anhydrous64-17-5J.T. Baker≥99.5%
Sulfuric Acid, Concentrated7664-93-9EMD Millipore95-98%
Ethyl Acetate, ACS Grade141-78-6VWR Chemicals≥99.5%
Hexanes, ACS Grade110-54-3VWR Chemicals≥98.5%
Hydrochloric Acid, Concentrated7647-01-0Fisher Chemical37%
Sodium Sulfate, Anhydrous7757-82-6BDH Chemicals≥99%
Step 1: Synthesis of 3-(2-fluoro-4-hydroxyphenyl)acrylic acid

This step involves a Knoevenagel condensation reaction. The basic catalysts, pyridine and piperidine, facilitate the deprotonation of malonic acid, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration and decarboxylation lead to the desired acrylic acid derivative.

Protocol:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-fluoro-4-hydroxybenzaldehyde (10.0 g, 71.4 mmol) and malonic acid (11.1 g, 106.1 mmol).[1][2][3]

  • Add pyridine (50 mL) and piperidine (1.0 mL, 10.1 mmol) to the flask.[4][5][6][7][8][9][10][11][12][13]

  • Heat the reaction mixture to reflux (approximately 115 °C) and maintain for 4 hours.

  • After cooling to room temperature, pour the reaction mixture into a beaker containing 200 mL of ice-cold water.

  • Acidify the mixture to pH 1-2 by the slow addition of concentrated hydrochloric acid.

  • The resulting precipitate is collected by vacuum filtration, washed with cold water (3 x 50 mL), and dried in a vacuum oven at 60 °C to a constant weight.

Step 2: Synthesis of 3-(2-fluoro-4-hydroxyphenyl)propanoic acid

The double bond of the acrylic acid is reduced via catalytic hydrogenation. Palladium on carbon is an effective catalyst for this transformation, providing a high yield of the saturated carboxylic acid.

Protocol:

  • In a 500 mL hydrogenation flask, dissolve the dried 3-(2-fluoro-4-hydroxyphenyl)acrylic acid (from Step 1, assuming ~12.0 g, 65.9 mmol) in 150 mL of ethanol.[14][15][16]

  • Carefully add 10% Palladium on carbon (0.6 g, 5 mol% Pd) to the solution.[17][18][19][20]

  • The flask is connected to a hydrogenation apparatus, purged with nitrogen, and then pressurized with hydrogen gas to 50 psi.

  • The mixture is shaken or vigorously stirred at room temperature for 12 hours, or until hydrogen uptake ceases.

  • The catalyst is removed by filtration through a pad of Celite, and the filter cake is washed with ethanol (2 x 20 mL).

  • The filtrate is concentrated under reduced pressure to yield the crude product, which is used in the next step without further purification.

Step 3: Synthesis of this compound

The final step is a Fischer esterification, where the carboxylic acid is reacted with ethanol in the presence of a strong acid catalyst to form the ethyl ester.

Protocol:

  • To the crude 3-(2-fluoro-4-hydroxyphenyl)propanoic acid (from Step 2, assuming ~12.1 g, 65.7 mmol), add 150 mL of anhydrous ethanol.

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (2.0 mL) as a catalyst.[21][22][23][24][25]

  • The reaction mixture is heated to reflux (approximately 78 °C) for 6 hours.

  • After cooling, the excess ethanol is removed under reduced pressure.

  • The residue is dissolved in ethyl acetate (150 mL) and washed with a saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).[26][27][28][29][30]

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to give the crude product.

  • Purification is achieved by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 30% ethyl acetate).

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

PropertyExpected Value
Appearance Colorless to pale yellow oil
Molecular Formula C₁₁H₁₃FO₃
Molecular Weight 212.22 g/mol
¹H NMR (CDCl₃) δ (ppm): 1.25 (t, 3H), 2.65 (t, 2H), 2.90 (t, 2H), 4.15 (q, 2H), 6.60-6.75 (m, 2H), 6.95 (t, 1H), 5.0 (br s, 1H)
¹³C NMR (CDCl₃) δ (ppm): 14.2, 29.8, 35.5, 60.5, 103.1 (d), 112.8 (d), 117.5 (d), 125.0 (d), 154.0 (d), 157.5 (d), 172.8
Mass Spec (ESI) m/z: 213.08 [M+H]⁺

Experimental Workflow Diagram

Experimental_Workflow cluster_step1 Step 1: Knoevenagel Condensation cluster_step2 Step 2: Hydrogenation cluster_step3 Step 3: Esterification A Mix Reactants: 2-fluoro-4-hydroxybenzaldehyde, Malonic Acid, Pyridine, Piperidine B Reflux for 4 hours A->B C Quench with Ice Water B->C D Acidify with HCl C->D E Filter and Dry Product 1 D->E F Dissolve Product 1 in Ethanol E->F To Next Step G Add Pd/C Catalyst F->G H Hydrogenate at 50 psi for 12h G->H I Filter off Catalyst H->I J Concentrate to get Product 2 I->J K Dissolve Product 2 in Ethanol J->K To Next Step L Add H2SO4 (cat.) K->L M Reflux for 6 hours L->M N Workup: - Remove Ethanol - Extract with Ethyl Acetate - Wash and Dry M->N O Purify by Column Chromatography N->O P Final Product O->P

Figure 2: Step-by-step experimental workflow.

Safety and Handling

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Pyridine and Piperidine are flammable and toxic; handle with care.[4][5][6][7][8][9][10][11][12][13]

  • Concentrated acids (HCl, H₂SO₄) are corrosive and can cause severe burns.[21][22][23][24][25] Add them slowly and with cooling.

  • Palladium on carbon is a flammable solid and can ignite in the air, especially when dry.[17][18][19][20] Handle the catalyst as a slurry and do not allow it to dry.

  • Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the hydrogenation apparatus is properly set up and leak-tested.

  • Organic solvents like ethanol and ethyl acetate are flammable.[14][15][16][26][27][28][29][30] Keep them away from ignition sources.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Step 1 Incomplete reaction or loss during workup.Ensure reflux temperature is maintained. Check the pH during acidification to ensure complete precipitation.
Incomplete reduction in Step 2 Inactive catalyst or insufficient hydrogen pressure.Use fresh catalyst. Ensure the system is properly sealed and pressurized. Increase reaction time if necessary.
Low yield in Step 3 Incomplete esterification or loss during workup.Use anhydrous ethanol to drive the equilibrium. Ensure sufficient reflux time. Be careful during the extraction to avoid emulsion formation.
Product is impure after column Co-eluting impurities.Adjust the eluent system for better separation. Consider a second column or an alternative purification method like recrystallization if applicable.

References

Application Note: High-Purity Isolation of Ethyl 3-(2-fluoro-4-hydroxyphenyl)propanoate for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction

Ethyl 3-(2-fluoro-4-hydroxyphenyl)propanoate is a key intermediate in the synthesis of various pharmaceutically active compounds. The presence of the fluoro and hydroxyl functional groups on the phenyl ring, combined with the ethyl propanoate side chain, makes it a versatile building block in medicinal chemistry. The purity of this intermediate is paramount, as even trace impurities can lead to undesirable side reactions, impact reaction kinetics, and compromise the efficacy and safety of the final active pharmaceutical ingredient (API). This application note provides a detailed, field-proven protocol for the purification of this compound, ensuring a high degree of purity suitable for demanding drug development applications. The methodologies described herein are designed to be a self-validating system, with explanations for the causality behind each experimental choice.

Understanding the Impurity Profile

Effective purification begins with an understanding of the potential impurities. A common synthetic route to this compound is the Fischer esterification of 3-(2-fluoro-4-hydroxyphenyl)propanoic acid with ethanol, catalyzed by a strong acid such as sulfuric acid.[1][2]

Potential Impurities:

  • Unreacted 3-(2-fluoro-4-hydroxyphenyl)propanoic acid: Due to the reversible nature of Fischer esterification, some starting carboxylic acid will likely remain.[1]

  • Excess Ethanol: Ethanol is often used in excess to drive the reaction equilibrium towards the product.[2]

  • Acid Catalyst: Residual acid catalyst (e.g., sulfuric acid) will be present in the crude product.

  • Water: A byproduct of the esterification reaction.

  • Side-products: Potential for minor side-products from intermolecular reactions, though typically minimal under controlled conditions.

Purification Strategy Overview

The purification strategy is a multi-step process designed to systematically remove the anticipated impurities. It involves an initial aqueous workup to eliminate the bulk of acidic and water-soluble impurities, followed by flash column chromatography for the separation of the target ester from closely related organic impurities, and an optional final recrystallization step for achieving the highest possible purity.

PART 1: Aqueous Workup - The First Line of Defense

The initial workup is a critical step to remove the acid catalyst and the unreacted carboxylic acid starting material. This is achieved by liquid-liquid extraction.

Protocol 1: Extractive Workup
  • Reaction Quenching: Cool the reaction mixture to room temperature.

  • Solvent Addition: Dilute the reaction mixture with ethyl acetate. This will ensure the desired ester product is fully dissolved in the organic phase.

  • Aqueous Wash - Sodium Bicarbonate: Transfer the ethyl acetate solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This basic wash will neutralize the acidic catalyst and deprotonate the unreacted carboxylic acid, forming its sodium salt.[3] This salt is highly soluble in the aqueous layer and will be partitioned out of the organic phase.

    • Causality: The deprotonation of the carboxylic acid significantly increases its polarity, making it preferentially soluble in the aqueous phase.

  • Aqueous Wash - Brine: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This step helps to remove any remaining water-soluble impurities and breaks up any emulsions that may have formed.[3]

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). These drying agents absorb residual water from the organic solvent.[3]

  • Solvent Removal: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude this compound.

PART 2: Flash Column Chromatography - The Core Purification

Flash column chromatography is a highly effective technique for separating the target ester from non-polar and closely related polar impurities that were not removed during the aqueous workup.[4][5] Given the polar nature of the phenolic hydroxyl group, a normal-phase silica gel column is the preferred stationary phase.[6]

Key Parameters for Flash Chromatography
ParameterSpecificationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard choice for normal-phase chromatography, offering good resolution for moderately polar compounds.
Mobile Phase Hexane/Ethyl Acetate GradientA versatile solvent system for separating compounds of varying polarities.[4][6]
TLC Analysis 30% Ethyl Acetate in HexaneTo determine the appropriate starting solvent composition for the column. The target compound should have an Rf value of approximately 0.2-0.3 for optimal separation.
Protocol 2: Flash Column Chromatography
  • Column Packing: Prepare a silica gel column in a fume hood. The amount of silica should be approximately 50-100 times the weight of the crude product. Pack the column using a slurry of silica gel in hexane.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase. Adsorb this solution onto a small amount of silica gel and evaporate the solvent to dryness. Carefully load the dried sample onto the top of the packed column.

  • Elution: Begin elution with a low polarity mobile phase (e.g., 10% ethyl acetate in hexane). Gradually increase the polarity of the mobile phase (gradient elution) to 50% ethyl acetate in hexane. The less polar impurities will elute first, followed by the desired product.

    • Expert Insight: A gradient elution is more efficient than an isocratic elution for separating compounds with different polarities, as it allows for faster elution of all components while maintaining good resolution.

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by thin-layer chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield the purified this compound.

Visualization of the Purification Workflow

PurificationWorkflow Crude_Product Crude Product (Ester, Acid, Catalyst, Ethanol) Aqueous_Workup Aqueous Workup (EtOAc, NaHCO3, Brine) Crude_Product->Aqueous_Workup Dried_Organic_Phase Dried Organic Phase (Ester, Minor Impurities) Aqueous_Workup->Dried_Organic_Phase Organic Layer Aqueous_Waste Aqueous Waste (Acid, Catalyst, Salts) Aqueous_Workup->Aqueous_Waste Aqueous Layer Flash_Chromatography Flash Column Chromatography (Silica, Hexane/EtOAc Gradient) Dried_Organic_Phase->Flash_Chromatography Pure_Product Pure Ethyl 3-(2-fluoro-4- hydroxyphenyl)propanoate Flash_Chromatography->Pure_Product Pure Fractions Organic_Impurities Organic Impurities Flash_Chromatography->Organic_Impurities Impure Fractions

Caption: Workflow for the purification of this compound.

PART 3: Recrystallization - Achieving Ultimate Purity (Optional)

For applications requiring the highest degree of purity, a final recrystallization step can be employed. The principle of recrystallization relies on the differential solubility of the compound in a hot versus a cold solvent.[7]

Protocol 3: Recrystallization
  • Solvent Selection: A solvent pair of hexanes and ethyl acetate is a good starting point for the recrystallization of esters.[8][9] The goal is to find a solvent system where the compound is soluble in the hot solvent but sparingly soluble in the cold solvent.

  • Dissolution: Dissolve the purified ester from the column chromatography in a minimal amount of hot ethyl acetate.

  • Inducing Crystallization: Slowly add hexanes to the hot solution until it becomes slightly cloudy. The cloudiness indicates that the solution is saturated.

  • Crystal Formation: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. After reaching room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold hexanes, and dry them under vacuum to obtain the highly purified this compound.

Logical Flow of the Purification Process

LogicalFlow Start Start: Crude Reaction Mixture Workup Remove Acidic & Water-Soluble Impurities (Aqueous Workup) Start->Workup Chromatography Separate Organic Components (Flash Chromatography) Workup->Chromatography Recrystallization Final Polishing for High Purity (Recrystallization) Chromatography->Recrystallization End End: High-Purity Product Recrystallization->End

Caption: Logical progression of the multi-step purification protocol.

Conclusion

The successful synthesis of high-quality active pharmaceutical ingredients relies on the purity of the preceding intermediates. The detailed protocol outlined in this application note provides a robust and reliable method for the purification of this compound. By understanding the likely impurity profile and employing a systematic purification strategy of extractive workup followed by flash column chromatography and optional recrystallization, researchers can confidently obtain this key building block with the high purity required for advanced drug discovery and development programs.

References

Application Notes & Protocols: The Strategic Use of Ethyl 3-(2-fluoro-4-hydroxyphenyl)propanoate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design.[1][2] The small, highly electronegative fluorine atom can profoundly influence a molecule's physicochemical and pharmacokinetic properties, including metabolic stability, membrane permeability, and binding affinity.[2][3] Ethyl 3-(2-fluoro-4-hydroxyphenyl)propanoate is a versatile chemical intermediate that embodies this principle. It presents medicinal chemists with a trifunctional scaffold: a reactive phenolic hydroxyl group, an ethyl ester moiety amenable to further modification, and a strategically placed fluorine atom on the aromatic ring.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the practical application of this compound. We will delve into its core properties, provide a detailed, field-tested protocol for its use in a key synthetic transformation, and discuss the rationale behind the experimental design, thereby empowering research teams to leverage this valuable building block in their drug discovery programs.

Physicochemical Profile & Strategic Value

The utility of this compound stems from its unique combination of functional groups.

PropertyValueSource
CAS Number 691904-78-6[4]
Molecular Formula C₁₁H₁₃FO₃[4]
Molecular Weight 212.22 g/mol [4]
Appearance Solid or liquid
Storage Sealed in dry, 2-8°C[4]

The Role of Fluorine: The fluorine atom at the 2-position, ortho to the propanoate side chain, is not a passive spectator. Its electron-withdrawing nature modulates the acidity (pKa) of the phenolic hydroxyl group at the 4-position, potentially influencing its interaction with biological targets. Furthermore, this substitution can block metabolic oxidation at the C2 position, a common liability for phenyl-containing compounds, thereby enhancing the metabolic stability and half-life of derivative drug candidates.[1][2]

Synthetic Handles:

  • Phenolic Hydroxyl: This group is a prime site for introducing diversity. It can be readily alkylated or arylated (e.g., Williamson ether synthesis) to explore structure-activity relationships (SAR) by extending the molecule towards new binding pockets in a target protein.[5]

  • Ethyl Ester: This moiety can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a vast array of amines to form amides—a ubiquitous functional group in pharmaceuticals. This opens a gateway to libraries of compounds with diverse substituents.[6]

Core Application: Synthesis of Aryl Ether Derivatives

One of the most powerful applications of this intermediate is in the synthesis of aryl ether derivatives, a common motif in pharmacologically active molecules. The following protocol details a representative Williamson ether synthesis, a robust and widely used C-O bond-forming reaction.

Experimental Workflow Diagram

G cluster_0 cluster_1 cluster_2 A This compound (Starting Material) C Base (e.g., K₂CO₃) Solvent (e.g., DMF) Heat (e.g., 80°C) A->C B Electrophile (R-X) e.g., Benzyl Bromide B->C D Ethyl 3-(4-(benzyloxy)-2-fluorophenyl)propanoate (Product) C->D Williamson Ether Synthesis

References

Application Note: A Framework for the Development and Validation of Quantitative Analytical Methods for Ethyl 3-(2-fluoro-4-hydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the development, implementation, and validation of analytical methods for the precise quantification of Ethyl 3-(2-fluoro-4-hydroxyphenyl)propanoate. Targeting researchers and professionals in drug development and quality control, this guide details protocols for Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV), offers considerations for advanced analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and establishes a robust validation framework based on the International Council for Harmonisation (ICH) Q2(R2) guidelines. The protocols are designed to be self-validating, ensuring scientific integrity and regulatory compliance.

Introduction: The Need for Robust Quantification

This compound is a phenolic ester derivative whose accurate measurement is critical in various stages of pharmaceutical development. Whether it is assessed as a key intermediate in a synthesis, a final active pharmaceutical ingredient (API), or a potential metabolite, a reliable quantitative method is the cornerstone of quality assurance, pharmacokinetic studies, and stability testing.

The structural features of this molecule—a fluorinated phenyl ring providing a strong UV chromophore and a phenolic hydroxyl group amenable to specific ionization—make it well-suited for analysis by modern chromatographic techniques. This guide will focus on two primary methods:

  • RP-HPLC-UV: A widely accessible, robust, and reliable method for routine quantification in matrices such as bulk substances or process reaction mixtures.

  • LC-MS/MS: A highly sensitive and selective method ideal for complex biological matrices or trace-level impurity analysis.

The foundation of any reliable analytical method is rigorous validation. Therefore, this note is structured around the principles outlined in the ICH Q2(R2) guidelines to demonstrate that the analytical procedure is fit for its intended purpose.[1][2]

Analyte Properties and Analytical Considerations

Understanding the physicochemical properties of this compound is the first step in designing a successful analytical method.[3]

PropertyValueSourceSignificance for Method Development
Molecular Formula C₁₁H₁₃FO₃[4][5]Provides the basis for calculating the exact mass for mass spectrometry.
Molecular Weight 212.22 g/mol [4][5]Essential for preparing standard solutions of known concentration and for mass spectrometry.
Structure (Image of structure would be here)[4][5]The phenyl ring is a chromophore, making UV detection viable. The phenolic -OH group can be ionized. The overall polarity is suitable for reversed-phase HPLC.
Solubility Expected to be soluble in organic solvents like methanol and acetonitrile.Analogues[6]Guides the choice of solvent for stock solution preparation and mobile phase composition.

Sample Preparation: The Foundation of Accurate Results

The goal of sample preparation is to present the analyte to the instrument in a simple, clean matrix, free from interfering components. The choice of technique depends heavily on the sample matrix.[3]

Protocol 3.1: For Bulk Substance or In-Process Control

For relatively clean samples, a simple "dilute-and-shoot" approach is sufficient.

  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

  • Working Standards: Perform serial dilutions from the stock solution to prepare calibration standards across the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: Accurately weigh the sample, dissolve in the diluent used for the standards, and dilute to a concentration within the calibration range.

Protocol 3.2: For Biological Matrices (e.g., Plasma)

For complex matrices like plasma, interfering proteins must be removed. Protein precipitation is a rapid and effective method.[7][8]

  • Spiking: In a microcentrifuge tube, add a small volume (e.g., 10 µL) of a working standard or the sample to 200 µL of blank plasma.

  • Internal Standard (Optional but Recommended): Add 20 µL of an internal standard working solution (a structurally similar compound not present in the sample).

  • Precipitation: Add 400 µL of cold acetonitrile or perchloric acid (0.4 M) to the plasma sample.[8]

  • Mixing: Vortex the mixture vigorously for 30-60 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[8]

  • Collection: Carefully transfer the clear supernatant to an HPLC vial for analysis.

SamplePrepWorkflow cluster_0 Bulk Substance cluster_1 Biological Matrix (Plasma) bulk_start Weigh Sample bulk_dissolve Dissolve & Dilute bulk_start->bulk_dissolve bulk_analyze Inject into HPLC bulk_dissolve->bulk_analyze plasma_start Plasma Sample plasma_precip Protein Precipitation (e.g., Acetonitrile) plasma_start->plasma_precip plasma_vortex Vortex plasma_precip->plasma_vortex plasma_centri Centrifuge plasma_vortex->plasma_centri plasma_super Collect Supernatant plasma_centri->plasma_super plasma_analyze Inject into HPLC/LC-MS plasma_super->plasma_analyze

Caption: General workflows for sample preparation.

RP-HPLC-UV Method Protocol

This method is designed as a primary quantitative tool, leveraging the analyte's UV absorbance for detection. The conditions are based on established methods for similar phenolic compounds and should be optimized as a starting point.[9]

ParameterRecommended ConditionRationale
HPLC System Standard system with quaternary pump, autosampler, column oven, and UV/VIS detector.Widely available and provides necessary control over separation parameters.
Column C18 Reversed-Phase, 150 x 4.6 mm, 5 µm particle size.Industry-standard for separating moderately polar compounds. Provides good peak shape and resolution.
Mobile Phase A Water with 0.1% Formic Acid or Phosphoric Acid.Acidification sharpens peaks of phenolic compounds by suppressing ionization of the hydroxyl group.
Mobile Phase B Acetonitrile with 0.1% Formic Acid or Phosphoric Acid.Common organic modifier providing good elution strength and compatibility with acidic mobile phases.
Elution Mode Isocratic (e.g., 50:50 A:B) or Gradient.Start with isocratic for simplicity. Use a gradient if co-eluting impurities are present.
Flow Rate 1.0 mL/min.A standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temperature 30 °C.Controlled temperature ensures reproducible retention times.
Detection Wavelength ~275-280 nm (Scan with a photodiode array detector to find λₘₐₓ).The phenyl ring will have strong absorbance in this region. Determining the maximum absorbance provides peak sensitivity.
Injection Volume 10-20 µL.A typical volume to balance sensitivity and potential for column overload.

Advanced Quantification by LC-MS/MS

For higher sensitivity and selectivity, especially in complex matrices, LC-MS/MS is the method of choice.[7] It couples the separation power of HPLC with the mass-resolving capability of a tandem mass spectrometer.

  • Rationale: LC-MS/MS offers unparalleled specificity by monitoring a specific mass-to-charge (m/z) transition for the analyte, effectively eliminating matrix interference.

  • Method Development Insights:

    • Ionization: Electrospray Ionization (ESI) is recommended. Due to the acidic phenolic proton, negative ion mode (ESI-) is likely to provide a strong signal for the deprotonated molecule [M-H]⁻ at an m/z of 211.2 .

    • MS/MS Transition (MRM): The precursor ion (m/z 211.2) is selected and fragmented. A stable, high-intensity product ion must be identified through infusion experiments. This unique precursor-to-product ion transition is then monitored for quantification.

    • Chromatography: The HPLC conditions from Section 4 can be directly adapted, ensuring the mobile phase is compatible with MS (e.g., using volatile acids like formic acid instead of non-volatile phosphate buffers).

Analytical Method Validation Protocol (per ICH Q2(R2))

Validation is the documented process that proves an analytical method is suitable for its intended purpose.[10] The following parameters must be evaluated according to ICH guidelines.[1][11][12]

ValidationParameters center Method Validation (ICH Q2(R2)) Specificity Specificity center->Specificity Linearity Linearity center->Linearity Accuracy Accuracy center->Accuracy Precision Precision (Repeatability & Intermediate) center->Precision LOD Detection Limit (LOD) center->LOD LOQ Quantitation Limit (LOQ) center->LOQ Range Range center->Range Robustness Robustness center->Robustness

Caption: Key parameters for analytical method validation.

Protocol 6.1: Specificity
  • Purpose: To demonstrate that the signal measured is unequivocally from the analyte, without interference from matrix components, impurities, or degradation products.

  • Procedure:

    • Inject a blank matrix (e.g., diluent, blank plasma).

    • Inject the analyte standard.

    • Inject a sample of the analyte spiked into the matrix.

  • Acceptance Criteria: No significant interfering peaks should be observed at the retention time of the analyte in the blank matrix.

Protocol 6.2: Linearity
  • Purpose: To verify that the instrument response is directly proportional to the analyte concentration over a defined range.[11]

  • Procedure:

    • Prepare at least five standards of different concentrations spanning the expected working range.

    • Inject each standard in triplicate.

    • Plot the average peak area against concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Protocol 6.3: Accuracy
  • Purpose: To measure the closeness of the experimental value to the true value.[11]

  • Procedure:

    • Prepare samples spiked with the analyte at three concentration levels (low, medium, high), with at least three replicates per level.

    • Calculate the concentration of each sample using the calibration curve.

    • Express the result as percent recovery: (Measured Concentration / Nominal Concentration) * 100.

  • Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.

Protocol 6.4: Precision
  • Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[11]

  • Procedure:

    • Repeatability (Intra-assay): Analyze at least six replicates of a sample at 100% of the target concentration on the same day, with the same analyst and equipment.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on different equipment.

  • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2%.[11]

Protocol 6.5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Purpose: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).

  • Procedure (Signal-to-Noise Method):

    • Determine the signal-to-noise (S/N) ratio by comparing the analyte signal from low-concentration samples to the noise of a blank sample.

    • LOD is the concentration that yields an S/N ratio of approximately 3:1.

    • LOQ is the concentration that yields an S/N ratio of approximately 10:1.

  • Acceptance Criteria: The LOQ must be demonstrated to have acceptable precision (e.g., RSD ≤ 10%) and accuracy.

Protocol 6.6: Robustness
  • Purpose: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.[12]

  • Procedure:

    • Slightly vary parameters such as mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min).

    • Analyze a system suitability sample under each condition.

  • Acceptance Criteria: The system suitability parameters (e.g., peak asymmetry, theoretical plates) should remain within acceptable limits, and the results should not be significantly impacted.

Conclusion

This application note provides a comprehensive framework for quantifying this compound. It outlines robust starting protocols for both RP-HPLC-UV and LC-MS/MS analysis, grounded in the chemical properties of the analyte. By adhering to the detailed validation procedures based on ICH Q2(R2) guidelines, researchers can ensure the generation of accurate, reliable, and reproducible data that meets stringent scientific and regulatory standards.

References

Application Note: A Robust, Validated HPLC Method for the Analysis of Ethyl 3-(2-fluoro-4-hydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive, systematic approach to developing a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Ethyl 3-(2-fluoro-4-hydroxyphenyl)propanoate. As a key intermediate in pharmaceutical synthesis, a reliable analytical method is paramount for ensuring quality control, purity assessment, and stability testing. This guide details the entire lifecycle of method development, from initial analyte characterization and strategic screening to in-depth optimization and full validation in accordance with International Council for Harmonisation (ICH) guidelines.[1][2][3] The protocols and rationale provided herein are designed for researchers, analytical scientists, and drug development professionals seeking to establish a scientifically sound and defensible HPLC method.

Introduction: The Analytical Imperative

This compound is a substituted phenolic ester derivative whose purity is critical for the successful synthesis of downstream active pharmaceutical ingredients (APIs). The presence of impurities, degradants, or process-related byproducts can significantly impact the safety and efficacy of the final drug product. Therefore, a highly selective, sensitive, and robust HPLC method is required for its accurate quantification. This document eschews a one-size-fits-all template, instead providing a logical, cause-and-effect narrative that guides the scientist through the decision-making process inherent in modern HPLC method development.

Analyte Characterization & Initial Strategic Decisions

A foundational understanding of the analyte's physicochemical properties is the cornerstone of efficient method development.

  • Structure: Chemical structure of this compound

    This compound

    • Molecular Formula: C₁₁H₁₃FO₃

    • Molecular Weight: 212.22 g/mol

  • Physicochemical Properties & Chromatographic Implications:

PropertyEstimated Value/CharacteristicRationale & Impact on HPLC Method Development
LogP (Hydrophobicity) ~2.0 - 2.5The moderately non-polar nature strongly suggests that Reversed-Phase (RP) HPLC is the ideal separation mode. The analyte will exhibit good retention on non-polar stationary phases like C18.[4]
pKa (Acidity) ~9 - 10The phenolic hydroxyl group is acidic. To ensure consistent retention and sharp peak shape, its ionization must be suppressed. This is achieved by maintaining the mobile phase pH at least 2 units below the pKa (e.g., pH < 7). Operating in the pH 2.5-4.0 range is a logical starting point.[5]
Chromophore Phenyl RingThe aromatic ring provides strong UV absorbance, making UV detection a simple and effective choice. A preliminary scan would confirm the optimal wavelength, likely in the 270-280 nm range.

Based on this initial assessment, our strategy will focus on developing an RP-HPLC method with UV detection, paying close attention to mobile phase pH control.

The Method Development Workflow: A Phased Approach

Effective method development is an iterative process of screening, optimization, and validation. Our workflow is designed to logically narrow down chromatographic parameters to achieve a robust final method.

Method_Development_Workflow Analyte 1. Analyte Characterization Screening 2. Initial Screening (Column & Solvent) Analyte->Screening  LogP, pKa, UV  Properties Inform  Initial Choices Optimization 3. Method Optimization Screening->Optimization  Select Best  Column/Solvent  Combination Validation 4. Method Validation (ICH Q2(R2)) Optimization->Validation  Define Optimal  Conditions (pH,  Gradient, Temp) FinalMethod 5. Final Method & Protocol Validation->FinalMethod  Confirm Method is  Fit for Purpose

Caption: A logical workflow for HPLC method development.

Experimental Protocols & Rationale

Instrumentation and Reagents
  • HPLC System: An Agilent 1260 Infinity II or equivalent system equipped with a quaternary pump, autosampler, thermostatted column compartment, and diode-array detector (DAD).

  • Reagents: HPLC-grade acetonitrile (ACN) and methanol (MeOH), and analytical-grade phosphoric acid, potassium phosphate, and formic acid. Water should be of Milli-Q or equivalent purity.

  • Analyte Standard: this compound reference standard (>99% purity).

Protocol 1: Column and Mobile Phase Screening

Objective: To identify the most promising stationary phase and organic modifier combination that provides adequate retention and the best initial peak shape.

Causality: Different stationary phases offer unique selectivity. A standard C18 provides general hydrophobic retention, while a Phenyl-Hexyl phase can introduce beneficial pi-pi interactions with the analyte's aromatic ring.[6] Similarly, acetonitrile and methanol, while both common organic modifiers, can alter selectivity due to their different dipole moments and hydrogen bonding capabilities.[7]

Step-by-Step Protocol:

  • Prepare Stock Solution: Accurately weigh and dissolve the reference standard in a 50:50 mixture of ACN:Water to create a 1.0 mg/mL stock solution. Dilute to an appropriate working concentration (e.g., 0.1 mg/mL).

  • Prepare Mobile Phases:

    • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

    • Mobile Phase B1: Acetonitrile.

    • Mobile Phase B2: Methanol.

  • Set Up Screening Runs: Perform four initial runs using the conditions outlined in the table below.

Screening Conditions & Expected Observations:

RunColumn (4.6 x 150 mm, 5 µm)Organic Modifier (B)Generic GradientKey Observation Points
1C18Acetonitrile10-90% B in 15 minBaseline retention, peak shape, initial impurity profile.
2C18Methanol10-90% B in 15 minChanges in retention time and selectivity vs. Run 1.
3Phenyl-HexylAcetonitrile10-90% B in 15 minEnhanced retention due to pi-pi interactions?
4Phenyl-HexylMethanol10-90% B in 15 minCombination of pi-pi and different solvent effects.
Common Conditions: Flow Rate: 1.0 mL/min; Column Temp: 30°C; Injection Vol: 5 µL; Detection: 275 nm.

Decision Point: Select the column/solvent combination that yields the best peak symmetry (ideally 0.9-1.5), adequate retention (k' > 2), and the best initial resolution from any visible impurities. For this analyte, a C18 column with acetonitrile often provides a robust starting point.

Protocol 2: Mobile Phase pH and Gradient Optimization

Objective: To fine-tune the separation by optimizing the mobile phase pH and the gradient profile for optimal resolution and analysis time.

Causality: Controlling the pH is critical for suppressing the ionization of the phenolic group, ensuring it remains in its neutral, more retained form. The gradient program dictates the resolution between closely eluting peaks and the overall run time. A shallow gradient provides better resolution but a longer run time, while a steep gradient reduces time at the cost of resolution.[8][9]

Optimization_Logic Start Start with Best Screening Conditions pH_Check Evaluate pH (e.g., 2.5, 3.5, 4.5) Start->pH_Check Gradient_Opt Optimize Gradient (Slope & Time) pH_Check->Gradient_Opt Select pH with best peak shape Temp_Check Fine-tune with Temperature (25-40°C) Gradient_Opt->Temp_Check Balance resolution & run time Final Optimized Method Temp_Check->Final Improve efficiency & reduce pressure

Caption: Decision-making process for method optimization.

Step-by-Step Protocol:

  • pH Scouting: Using the best column/solvent pair from Protocol 1, prepare Mobile Phase A with different buffers to achieve pH values of 2.5, 3.5, and 4.5 (e.g., using phosphate or formate buffers). Run the generic gradient at each pH and observe the effect on retention time and peak asymmetry. Select the pH that provides the best peak shape.

  • Gradient Optimization:

    • Inject the sample using a fast "scouting" gradient (e.g., 5-95% B in 5 minutes) to determine the elution percentage of the main peak.

    • Calculate a more optimized gradient based on this information. For example, if the peak elutes at 60% B, a shallower gradient from 40% to 80% B over 10-15 minutes will likely provide better resolution of impurities.

    • Incorporate an isocratic hold at the beginning and a high-organic wash at the end.

  • Temperature Evaluation: Test the optimized gradient at different column temperatures (e.g., 25°C, 30°C, 35°C). Higher temperatures reduce mobile phase viscosity (lower backpressure) and can sometimes improve peak efficiency, but may also affect selectivity. Select the temperature that provides the best balance of efficiency and resolution.

Proposed Final Optimized Method

The following table represents a hypothetical optimized method derived from the above protocols.

ParameterOptimized Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)
Mobile Phase B Acetonitrile
Gradient 0-2 min: 30% B; 2-12 min: 30-75% B; 12-13 min: 75-95% B; 13-15 min: 95% B; 15.1-18 min: 30% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 5 µL
Detection DAD at 275 nm

Protocol 3: Method Validation (ICH Q2(R2) Framework)

Objective: To formally demonstrate that the optimized analytical procedure is suitable for its intended purpose.[2][3] This protocol must be executed with pre-defined acceptance criteria.

Validation Parameters & Acceptance Criteria:

ParameterProtocol SummaryAcceptance Criteria
Specificity Analyze blank, placebo (if applicable), and spiked samples. Perform forced degradation (acid, base, peroxide, heat, light) to ensure no co-elution with the main peak.Peak is spectrally pure. No interference at the analyte's retention time. Degradant peaks are resolved from the main peak (Resolution > 2.0).
Linearity Prepare at least five concentrations across the range (e.g., 50-150% of the target concentration). Plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999.
Range Confirmed by the linearity study.80-120% of the test concentration for assay.[10]
Accuracy Analyze triplicate samples at three concentrations (e.g., 80%, 100%, 120%) of a known amount of analyte spiked into a blank matrix.Mean recovery between 98.0% and 102.0% at each level.
Precision Repeatability: Six replicate injections of the 100% concentration sample. Intermediate Precision: Repeat on a different day with a different analyst.RSD ≤ 1.0% for repeatability. RSD ≤ 2.0% for intermediate precision.
LOD & LOQ Determine based on signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the linearity curve.S/N of 3:1 for LOD and 10:1 for LOQ.
Robustness Deliberately vary method parameters (e.g., Flow Rate ±10%, Column Temp ±5°C, Mobile Phase pH ±0.2 units).System suitability parameters (see below) remain within limits. Retention time shifts are acceptable, but resolution is maintained.[11]
System Suitability Inject a standard solution five times before starting any analysis.Tailing Factor ≤ 1.5; Theoretical Plates > 2000; RSD of peak area < 1.0%.[12][13][14]

Conclusion

This application note outlines a systematic, science-driven approach to developing and validating a robust RP-HPLC method for this compound. By grounding experimental choices in the physicochemical properties of the analyte and following a logical workflow of screening, optimization, and validation, a reliable method suitable for quality control and stability testing can be achieved. The detailed protocols and validation framework provided serve as a comprehensive guide for scientists, ensuring the generation of accurate and defensible analytical data in a regulated environment.

References

Definitive Structure Elucidation: ¹H and ¹³C NMR Assignment of Ethyl 3-(2-fluoro-4-hydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Scientists

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern drug discovery and chemical research for the unambiguous determination of molecular structures. This application note provides a detailed guide to the complete ¹H and ¹³C NMR spectral assignment of Ethyl 3-(2-fluoro-4-hydroxyphenyl)propanoate, a substituted phenolic compound of interest in synthetic chemistry. We present a systematic approach, combining predictive analysis based on fundamental principles with robust experimental protocols. This guide explains the causal factors behind chemical shifts and coupling patterns, offers step-by-step methodologies for sample preparation and data acquisition, and utilizes tabular and graphical formats for clear data presentation, ensuring a self-validating and authoritative resource for researchers.

Introduction: The Molecule and the Method

This compound is a multi-functionalized aromatic compound. Its structure comprises an ethyl ester group, a propyl chain, and a 1,2,4-trisubstituted benzene ring containing hydroxyl and fluoro substituents. Accurate structural confirmation is paramount, and NMR spectroscopy provides the necessary resolution to assign every proton and carbon atom within the molecule.

The rationale for using NMR lies in its ability to probe the chemical environment of magnetically active nuclei (like ¹H and ¹³C). The precise resonance frequency (chemical shift) of a nucleus is exquisitely sensitive to the surrounding electron density, which is modulated by neighboring atoms and functional groups. Furthermore, spin-spin coupling between adjacent nuclei provides definitive information about atomic connectivity. This guide will walk through the logical process of dissecting the NMR spectra to build a complete structural picture.

Molecular Structure:

Chemical structure of this compound with atom numbering

Figure 1: Structure and atom numbering for this compound.

Experimental Protocols

The quality of NMR data is fundamentally dependent on meticulous sample preparation and appropriate acquisition parameters.

Protocol: NMR Sample Preparation

This protocol is designed for small organic molecules (< 1000 g/mol ) and ensures a high-quality, homogeneous sample for analysis.

Materials:

  • This compound (5-25 mg for ¹H NMR; 50-100 mg for ¹³C NMR)[1]

  • High-quality 5 mm NMR tube and cap, clean and unscratched[1][2]

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆), 0.6-0.7 mL[2][3]

  • Glass Pasteur pipette and bulb

  • Small plug of glass wool (cotton wool should be avoided as it can leach impurities)[4]

  • Small vial for initial dissolution

Procedure:

  • Weighing: Accurately weigh the required amount of the sample into a clean, dry vial. For routine ¹H NMR, 5-10 mg is typically sufficient. For ¹³C NMR, a more concentrated sample of 20-50 mg is preferable due to the lower natural abundance of the ¹³C isotope.[1][3]

  • Dissolution: Add approximately 0.6 mL of the chosen deuterated solvent to the vial. The choice of solvent is critical; it must dissolve the sample completely and should not have signals that overlap with sample resonances.[1][5] CDCl₃ is a common first choice, but if the compound has poor solubility or if hydrogen bonding of the phenolic proton is of particular interest, DMSO-d₆ is an excellent alternative.[6][7]

  • Mixing: Gently swirl or vortex the vial to ensure the sample is fully dissolved. Complete dissolution is crucial, as suspended solid particles will degrade the magnetic field homogeneity, leading to broadened spectral lines.[3][4]

  • Filtration and Transfer: Place a small, tight plug of glass wool into a Pasteur pipette. Filter the solution directly into the NMR tube to remove any particulate matter. The final sample height in the tube should be 4-5 cm (approx. 0.6 mL).[4][8]

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identity.

Workflow for NMR Analysis

The following diagram outlines the logical flow from sample preparation to final structural assignment.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis & Assignment weigh 1. Weigh Sample (5-25 mg) dissolve 2. Dissolve in Deuterated Solvent (0.6 mL) weigh->dissolve filter 3. Filter into NMR Tube dissolve->filter H1 4. Acquire ¹H NMR Spectrum filter->H1 C13 5. Acquire ¹³C NMR Spectrum H1->C13 D2O 6. (Optional) D₂O Exchange C13->D2O assign1D 8. Assign 1D Spectra (¹H, ¹³C) D2O->assign1D predict 7. Predict Shifts & Multiplicities predict->assign1D confirm 9. Confirm with 2D NMR (COSY, HSQC) assign1D->confirm finalize 10. Finalize Structure confirm->finalize

References

Application Note: Strategic Derivatization of Ethyl 3-(2-fluoro-4-hydroxyphenyl)propanoate for Enhanced Biological Profiling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 3-(2-fluoro-4-hydroxyphenyl)propanoate is a substituted phenolic compound with a structure amenable to strategic chemical modification. In drug discovery and chemical biology, parent molecules often require derivatization to enhance biological activity, improve pharmacokinetic properties, or enable specific analytical applications such as conjugation for affinity probes or immunoassays. This guide provides a detailed exploration of derivatization strategies focusing on the two primary reactive sites of the title compound: the phenolic hydroxyl group and the ethyl ester moiety. We present field-proven protocols for O-alkylation, O-acylation, ester hydrolysis, and subsequent amidation, explaining the chemical rationale behind each strategic choice. Furthermore, we discuss the concept of bioisosteric replacement as an advanced tactic for overcoming common metabolic liabilities associated with phenols and esters.[1][2] The protocols are designed to be self-validating and are supported by authoritative references to ensure scientific rigor.

Introduction: The Rationale for Derivatization

The journey from a hit compound to a viable drug candidate or a robust chemical tool is rarely direct. Initial screening hits often possess liabilities that preclude their direct use. Phenolic hydroxyl groups, for instance, are susceptible to rapid phase II metabolism via glucuronidation or sulfation, leading to poor oral bioavailability and short half-lives.[1][3] Similarly, ester functional groups can be rapidly hydrolyzed by plasma esterases, limiting systemic exposure.[4]

Derivatization serves several key purposes in a research campaign:

  • Modulation of Pharmacodynamics (PD): Altering functional groups can change binding interactions with a biological target, potentially increasing potency or selectivity.

  • Optimization of Pharmacokinetics (PK): Masking metabolic hotspots (like phenols) or labile groups (like esters) can significantly improve a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[5]

  • Enhancement of Physicochemical Properties: Modifications can be used to tune solubility, lipophilicity (LogP), and polarity to achieve desired characteristics for cell permeability or formulation.

  • Enabling Further Conjugation: Introducing a versatile functional group, such as a carboxylic acid or a primary amine, provides a chemical handle for attaching reporter tags (fluorophores), affinity labels (biotin), or for immobilization onto solid supports for use in biological assays.

This document focuses on this compound as a model scaffold to illustrate these principles, providing actionable protocols for its modification.

Analysis of Derivatization Sites

The structure of this compound offers two distinct and chemically orthogonal sites for derivatization. The choice of which site to modify first depends on the overall synthetic strategy and the desired properties of the final compound.

  • Site A: The Phenolic Hydroxyl (-OH) Group: This group is weakly acidic and highly nucleophilic upon deprotonation. It is a prime target for alkylation to form ethers or acylation to form esters.[6] These modifications are critical for probing the importance of the hydrogen bond donating capability of the phenol and for blocking a primary site of metabolism.[1]

  • Site B: The Ethyl Ester (-COOEt) Group: This group is susceptible to nucleophilic acyl substitution. Its most common transformation is hydrolysis to the corresponding carboxylic acid, which is a highly versatile intermediate for a vast array of subsequent reactions, most notably amide bond formation.[7][8][9]

G cluster_molecule This compound cluster_labels mol SiteA Site A: Phenolic Hydroxyl (Alkylation, Acylation) SiteB Site B: Ethyl Ester (Hydrolysis, Amidation) SiteB->mol

Figure 1: Primary derivatization sites on the parent molecule.

Derivatization Pathways & Experimental Protocols

The following diagram outlines the primary derivatization pathways described in this note. Researchers can choose a path based on their experimental goals.

Derivatization_Workflow cluster_pathA Pathway A: Phenol Modification cluster_pathB Pathway B: Ester Modification parent Parent Compound This compound ether O-Alkylated Derivative (Ether) parent->ether Protocol 3.1 (Williamson Ether Synthesis) phenolic_ester O-Acylated Derivative (Phenolic Ester) parent->phenolic_ester Protocol 3.2 (Acylation) acid Carboxylic Acid Intermediate parent->acid Protocol 3.3 (Saponification) amide Amide Derivative acid->amide Protocol 3.4 (Amide Coupling)

Figure 2: Workflow of derivatization strategies.

Protocol: O-Alkylation of the Phenolic Hydroxyl Group (Williamson Ether Synthesis)

Rationale: This protocol converts the phenol into an ether. This modification removes the acidic proton, eliminating its ability to act as a hydrogen bond donor and preventing metabolic glucuronidation. It is a classic strategy to improve metabolic stability and cell permeability.[10]

Methodology:

  • Reagent Preparation:

    • Dissolve this compound (1.0 eq) in anhydrous acetonitrile (MeCN) or dimethylformamide (DMF) to a concentration of 0.1 M in an oven-dried round-bottom flask under an inert atmosphere (N₂ or Argon).

  • Base Addition:

    • Add potassium carbonate (K₂CO₃) (2.0 eq) or cesium carbonate (Cs₂CO₃) (1.5 eq) to the solution. Cs₂CO₃ is a stronger base and often gives better results for less reactive alkyl halides.[10]

  • Alkylation:

    • Add the desired alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide) (1.2 eq) to the suspension at room temperature.

    • Stir the reaction mixture vigorously. The reaction can be gently heated (40-60 °C) to increase the rate if necessary.

  • Reaction Monitoring:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Workup:

    • Once complete, cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash sequentially with water (2x) and brine (1x). The brine wash helps to remove residual water from the organic layer.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure ether derivative.

Protocol: O-Acylation of the Phenolic Hydroxyl Group

Rationale: This reaction forms a phenolic ester. This strategy is often used to create prodrugs, where the ester is later cleaved in vivo to release the active phenol.[11] It can also be used to introduce specific functionalities or to protect the phenol during subsequent chemical steps. Using an acid chloride or anhydride is necessary because direct esterification with a carboxylic acid is very slow for phenols.[12]

Methodology:

  • Reagent Preparation:

    • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) or pyridine at 0 °C (ice bath). Pyridine can act as both the solvent and the base.

  • Acylation:

    • Slowly add the acylating agent, such as acetyl chloride or acetic anhydride (1.1 eq), to the solution.

    • If using DCM as the solvent, add a non-nucleophilic base like triethylamine (TEA) or pyridine (1.5 eq) to neutralize the HCl or carboxylic acid byproduct that is formed.[12]

  • Reaction Progression:

    • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitoring and Workup:

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with DCM.

    • Wash sequentially with 1 M HCl (to remove excess base), saturated sodium bicarbonate solution (to remove excess acylating agent and acidic byproducts), and brine.

  • Purification:

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Protocol: Hydrolysis of the Ethyl Ester (Saponification)

Rationale: This is a foundational step to unmask a carboxylic acid, which is one of the most versatile functional groups in medicinal chemistry. The resulting acid can be used in amide couplings, further esterifications, or serve as a key pharmacophoric feature itself. Alkaline hydrolysis is generally preferred over acidic hydrolysis because it is an irreversible process, leading to higher yields.[9][13][14]

Methodology:

  • Reaction Setup:

    • Dissolve the starting ethyl ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v). Ethanol can be used in place of THF.[8]

  • Base Addition:

    • Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0-3.0 eq) as a solid or an aqueous solution.

    • Stir the reaction at room temperature. Gentle heating (e.g., 40 °C) may be required for complete conversion.

  • Monitoring and Workup:

    • Monitor the disappearance of the starting material by TLC or LC-MS (typically 1-6 hours).

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent (THF/ethanol).

    • Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent like ether or DCM to remove any unreacted starting material or non-acidic impurities.

    • Cool the aqueous layer in an ice bath and acidify to pH ~2 with 1 M HCl. A precipitate of the carboxylic acid should form.

  • Isolation:

    • Extract the carboxylic acid product into ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the carboxylic acid, which is often pure enough for the next step.

Protocol: Amide Formation from the Carboxylic Acid

Rationale: This protocol couples the carboxylic acid intermediate from Protocol 3.3 with a primary or secondary amine. Amide bonds are a cornerstone of peptide and medicinal chemistry. Replacing an ester with an amide can introduce hydrogen bonding capabilities, improve metabolic stability, and drastically alter the compound's physicochemical properties.[7][15]

Methodology:

  • Acid Activation:

    • Dissolve the carboxylic acid (1.0 eq), the desired amine (1.1 eq), and a coupling agent such as HATU (1.1 eq) or EDC (1.2 eq) with HOBt (1.2 eq) in anhydrous DMF or DCM.

  • Base Addition:

    • Add a non-nucleophilic organic base such as diisopropylethylamine (DIPEA) (2.0-3.0 eq). The base activates the coupling agent and neutralizes any acid salts.

  • Coupling Reaction:

    • Stir the reaction mixture at room temperature under an inert atmosphere for 4-24 hours.

  • Monitoring and Workup:

    • Monitor the reaction by LC-MS.

    • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% citric acid solution (to remove excess base and unreacted amine), saturated sodium bicarbonate solution (to remove unreacted acid and HOBt), and brine.

  • Purification:

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude amide product by flash column chromatography or preparative HPLC.

Application in Biological Assays: A Self-Validating Approach

The success of a derivatization reaction, particularly one targeting a phenol, can be rapidly confirmed using a functional assay. The total phenolic content assay is an excellent example. The parent compound, possessing a free phenol, will give a strong signal, while a successfully O-alkylated or O-acylated derivative should show a significantly diminished or absent signal.

Protocol: Total Phenolic Content Assay (Example)

This protocol is adapted from standard colorimetric assays that detect phenolic compounds.[16][17] Commercial kits are also widely available.[18]

  • Sample Preparation: Prepare 1 mg/mL stock solutions of the parent compound and its derivatives in methanol.

  • Assay Plate: To a 96-well plate, add 20 µL of each sample solution. Include a methanol blank and a gallic acid or catechin standard curve (0-200 µg/mL).[16]

  • Reagent Addition: Add 100 µL of Folin-Ciocalteu reagent (diluted 1:10 with water) to each well and incubate for 5 minutes.

  • Reaction Quench: Add 80 µL of 7.5% (w/v) sodium carbonate solution to each well to stop the reaction and develop the color.

  • Incubation and Reading: Incubate the plate in the dark at room temperature for 1 hour. Read the absorbance at 765 nm using a microplate reader.

  • Analysis: Subtract the blank reading and quantify the phenolic content of the samples against the standard curve.

Hypothetical Data Presentation

The derivatization strategies can be validated by observing the expected change in a relevant assay.

Compound IDDescriptionDerivatization TargetExpected Phenolic Content (GAE µg/mL)Rationale for Result
Cmpd-01 Parent CompoundN/A150.5 ± 8.2The free phenol reacts strongly with the Folin-Ciocalteu reagent.
Cmpd-02 O-Methyl Ether (from 3.1)Phenolic -OH2.1 ± 0.5Successful alkylation masks the phenol, preventing the colorimetric reaction.
Cmpd-03 O-Acetyl Ester (from 3.2)Phenolic -OH4.5 ± 1.1Successful acylation masks the phenol.
Cmpd-04 Carboxylic Acid (from 3.3)Ethyl Ester148.9 ± 9.5The phenolic -OH remains intact and fully reactive.
Cmpd-05 Amide Derivative (from 3.4)Ethyl Ester152.0 ± 7.7The phenolic -OH remains intact and fully reactive.

Table 1: Example validation data from a total phenolic content assay.

Advanced Strategy: Bioisosteric Replacement

For more persistent ADME or toxicity issues, simple derivatization may be insufficient. Bioisosteric replacement, the substitution of one functional group with another that retains similar biological activity but has different physicochemical properties, is a powerful drug design tactic.[15][19]

  • Phenol Bioisosteres: Phenols are often replaced to mitigate metabolic instability and potential toxicity. Common replacements include groups that mimic the hydrogen bond donating/accepting properties, such as 2-aminothiazoles, benzimidazolones, or even a difluoromethyl (CF₂H) group.[3][20]

  • Ester Bioisosteres: To improve hydrolytic stability, esters can be replaced with metabolically robust heterocycles like 1,2,4-oxadiazoles or 1,2,3-triazoles, which mimic the geometry and electronic profile of the ester group.[4][21]

Exploring these replacements requires a more extensive synthetic effort but can yield compounds with dramatically improved drug-like properties.

Conclusion

This compound provides an excellent scaffold for demonstrating key derivatization strategies used in modern drug discovery and chemical biology. By logically targeting the phenolic hydroxyl and ethyl ester groups, researchers can systematically modulate the compound's properties to enhance its biological profile. The protocols provided herein offer robust and reproducible methods for achieving these modifications, and the inclusion of a self-validating biological assay ensures that the chemical transformations can be functionally confirmed. These foundational techniques are essential for any scientist aiming to optimize small molecules for therapeutic or research applications.

References

Application Notes and Protocols for the Large-Scale Synthesis and Process Development of Ethyl 3-(2-fluoro-4-hydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 3-(2-fluoro-4-hydroxyphenyl)propanoate is a key intermediate in the synthesis of various pharmaceutically active compounds. Its structural motif, featuring a substituted phenyl ring, makes it a valuable building block in drug discovery and development. The presence of a fluorine atom can significantly enhance the metabolic stability and binding affinity of the final drug molecule. This document provides a comprehensive guide to the large-scale synthesis and process development of this important intermediate, focusing on scientifically sound, scalable, and efficient methodologies. The protocols and discussions herein are intended for researchers, scientists, and drug development professionals.

Synthetic Strategy and Rationale

The selection of a synthetic route for large-scale production is governed by factors such as cost-effectiveness, scalability, safety, and environmental impact. For this compound, two primary and industrially viable synthetic strategies are considered:

  • Direct Esterification of 3-(2-fluoro-4-hydroxyphenyl)propanoic acid: This is a straightforward and highly efficient method, particularly when the carboxylic acid precursor is readily available. Fischer-Speier esterification, utilizing an acid catalyst in the presence of excess ethanol, is a classic and scalable approach.

  • Catalytic Hydrogenation of an Unsaturated Precursor followed by Esterification: This route involves the reduction of the double bond in an acrylic acid derivative, such as (E)-3-(2-fluoro-4-hydroxyphenyl)acrylic acid, to yield the corresponding propanoic acid, which is then esterified. This approach can be advantageous if the unsaturated precursor is more economically viable as a starting material.

This guide will primarily focus on the direct esterification route due to its simplicity and high yield, while also providing insights into the catalytic hydrogenation approach as a viable alternative for process optimization.

Diagram of the Synthetic Pathway

Synthetic Pathway cluster_0 Route 1: Direct Esterification cluster_1 Route 2: Hydrogenation and Esterification Carboxylic_Acid 3-(2-fluoro-4-hydroxyphenyl)propanoic acid Target_Ester_1 This compound Carboxylic_Acid->Target_Ester_1 Ethanol, H+ catalyst Acrylic_Acid (E)-3-(2-fluoro-4-hydroxyphenyl)acrylic acid Propanoic_Acid 3-(2-fluoro-4-hydroxyphenyl)propanoic acid Acrylic_Acid->Propanoic_Acid H2, Pd/C Target_Ester_2 This compound Propanoic_Acid->Target_Ester_2 Ethanol, H+ catalyst

Caption: Synthetic routes to this compound.

Experimental Protocols

Protocol 1: Large-Scale Synthesis via Direct Esterification

This protocol details the synthesis of this compound from 3-(2-fluoro-4-hydroxyphenyl)propanoic acid.

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantity (molar equivalent)
3-(2-fluoro-4-hydroxyphenyl)propanoic acid1261674-98-9184.16 g/mol 1.0 kg (1.0 eq)
Ethanol (absolute)64-17-546.07 g/mol 5.0 L (excess)
Sulfuric Acid (98%)7664-93-998.08 g/mol 50 mL (catalytic)
Saturated Sodium Bicarbonate Solution--As required
Ethyl Acetate141-78-688.11 g/mol As required for extraction
Brine Solution--As required
Anhydrous Sodium Sulfate7757-82-6142.04 g/mol As required for drying

Procedure:

  • Reaction Setup: To a 10 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and a temperature probe, add 3-(2-fluoro-4-hydroxyphenyl)propanoic acid (1.0 kg).

  • Reagent Addition: Add absolute ethanol (5.0 L) to the reactor and stir the mixture to obtain a suspension.

  • Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (50 mL) to the stirred suspension. An exotherm may be observed.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Quenching: Cool the reaction mixture to room temperature.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the excess ethanol.

  • Work-up: Dilute the residue with ethyl acetate (5.0 L) and water (2.5 L). Carefully neutralize the aqueous layer by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 1.0 L).

  • Washing: Combine the organic layers and wash with brine solution (2.0 L).

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation or crystallization from a suitable solvent system (e.g., ethyl acetate/heptane) to yield the pure this compound.

Expected Yield: 85-95% Purity (by HPLC): >98%

Protocol 2: Synthesis via Catalytic Hydrogenation of (E)-3-(2-fluoro-4-hydroxyphenyl)acrylic acid

This protocol outlines the reduction of the acrylic acid precursor. The resulting propanoic acid can then be esterified as described in Protocol 1.

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantity (molar equivalent)
(E)-3-(2-fluoro-4-hydroxyphenyl)acrylic acid696589-23-8182.15 g/mol 1.0 kg (1.0 eq)
Palladium on Carbon (10% Pd)7440-05-3-50 g (5 wt%)
Ethanol64-17-546.07 g/mol 5.0 L
Hydrogen Gas1333-74-02.02 g/mol As required

Procedure:

  • Reaction Setup: Charge a suitable hydrogenation reactor with (E)-3-(2-fluoro-4-hydroxyphenyl)acrylic acid (1.0 kg) and ethanol (5.0 L).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (50 g) to the mixture under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi) and stir the mixture at room temperature.

  • Reaction Monitoring: Monitor the reaction by hydrogen uptake and/or HPLC analysis until the reaction is complete.

  • Catalyst Removal: Depressurize the reactor and purge with an inert gas. Filter the reaction mixture through a pad of celite to remove the palladium catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 3-(2-fluoro-4-hydroxyphenyl)propanoic acid, which can be used in the subsequent esterification step without further purification.

Process Development and Optimization

For large-scale synthesis, several parameters need to be optimized to ensure efficiency, safety, and cost-effectiveness.

Critical Process Parameters for Esterification:

ParameterRange/ValueRationale and Optimization
Catalyst Loading 0.05 - 0.2 equivalents of H₂SO₄Lower catalyst loading reduces cost and simplifies work-up, but may increase reaction time. The optimal loading should be determined to balance reaction rate and process efficiency. Alternative acid catalysts like PTSA can also be evaluated.
Ethanol Equivalents 5 - 10 volumesUsing ethanol as both reactant and solvent drives the equilibrium towards the product. The volume should be sufficient for effective stirring and heat transfer, but excessive amounts increase processing time and cost.
Reaction Temperature 70 - 80 °C (Reflux)Higher temperatures increase the reaction rate. Refluxing in ethanol provides a stable and controllable reaction temperature.
Work-up and Purification Crystallization vs. DistillationFor high purity requirements, fractional distillation under vacuum is effective. For large-scale production, crystallization is often more cost-effective and can be optimized by screening different solvent systems.

Impurity Profile and Control:

Potential impurities can arise from unreacted starting materials, side reactions, or degradation products. A robust analytical method (e.g., HPLC) should be in place to monitor the impurity profile.

  • Unreacted Starting Material: The presence of 3-(2-fluoro-4-hydroxyphenyl)propanoic acid can be minimized by ensuring complete reaction through extended reaction times or a slight excess of ethanol and catalyst.

  • By-products from Overheating: Prolonged heating at high temperatures could potentially lead to side reactions. Maintaining a controlled reflux temperature is crucial.

Safety and Environmental Considerations

  • Sulfuric Acid: Concentrated sulfuric acid is highly corrosive. Appropriate personal protective equipment (PPE), including acid-resistant gloves, goggles, and a lab coat, must be worn. The addition of sulfuric acid should be done slowly and with adequate cooling to control the exotherm.

  • Flammable Solvents: Ethanol and ethyl acetate are flammable. All operations should be conducted in a well-ventilated area, away from ignition sources. The use of intrinsically safe equipment is recommended for large-scale operations.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The hydrogenation step must be performed in a dedicated high-pressure reactor with appropriate safety features. The palladium on carbon catalyst can be pyrophoric and should be handled with care, especially when dry.

  • Waste Disposal: Acidic and basic aqueous waste should be neutralized before disposal. Organic solvent waste should be collected and disposed of according to local regulations.

Conclusion

The large-scale synthesis of this compound can be efficiently and safely achieved through the direct esterification of the corresponding carboxylic acid. The provided protocol is robust and scalable, with key parameters for optimization identified. For processes where the acrylic acid precursor is more readily available, a two-step approach involving catalytic hydrogenation followed by esterification is a viable and effective alternative. Careful control of reaction conditions, along with stringent safety protocols, is paramount for successful and sustainable large-scale production.

The Strategic Application of Ethyl 3-(2-fluoro-4-hydroxyphenyl)propanoate in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms and phenolic moieties into molecular scaffolds has become a cornerstone of rational drug design. Ethyl 3-(2-fluoro-4-hydroxyphenyl)propanoate emerges as a particularly valuable building block, combining the advantageous properties of a fluorinated aromatic ring with a reactive propanoate side chain. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the multifaceted applications of this compound in medicinal chemistry. We will delve into its synthetic utility, explore the rationale behind its use in designing novel therapeutic agents, and provide detailed protocols for its incorporation into drug discovery workflows.

The 2-fluoro-4-hydroxyphenyl motif is of significant interest due to the unique electronic properties conferred by the fluorine atom. Fluorine, being the most electronegative element, can profoundly influence the physicochemical properties of a molecule, including its acidity (pKa), lipophilicity, metabolic stability, and binding affinity to target proteins.[1][2] The strategic placement of a fluorine atom ortho to the hydroxyl group can modulate the acidity of the phenol, influencing its interaction with biological targets and altering its pharmacokinetic profile.[3] The propanoate ester provides a versatile handle for further chemical modifications, allowing for the construction of a diverse array of derivatives.

Core Applications in Medicinal Chemistry: A Versatile Building Block

This compound serves as a key intermediate in the synthesis of a variety of biologically active molecules. Its utility spans across multiple therapeutic areas, driven by the favorable pharmacological properties of the core scaffold.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
CAS Number 691904-78-6[4]
Molecular Formula C₁₁H₁₃FO₃[5]
Molecular Weight 212.22 g/mol [5]
Appearance Inquire with supplierN/A
Solubility Inquire with supplierN/A

Note: Physical properties such as appearance and solubility should be confirmed with the specific supplier.

The primary application of this building block lies in its ability to introduce the 2-fluoro-4-hydroxyphenyl moiety into larger, more complex molecules. This is often achieved through modification of the ethyl propanoate side chain.

Synthetic Pathways and Key Transformations

The versatility of this compound stems from the reactivity of its functional groups. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides. The phenolic hydroxyl group can be alkylated or acylated to introduce further diversity.

Synthesis_Pathways This compound This compound Hydrolysis (Acid/Base) Hydrolysis (Acid/Base) This compound->Hydrolysis (Acid/Base) O-Alkylation/Acylation O-Alkylation/Acylation This compound->O-Alkylation/Acylation 3-(2-fluoro-4-hydroxyphenyl)propanoic acid 3-(2-fluoro-4-hydroxyphenyl)propanoic acid Hydrolysis (Acid/Base)->3-(2-fluoro-4-hydroxyphenyl)propanoic acid Amide Coupling Amide Coupling 3-(2-fluoro-4-hydroxyphenyl)propanoic acid->Amide Coupling Bioactive Amide Derivatives Bioactive Amide Derivatives Amide Coupling->Bioactive Amide Derivatives Ether/Ester Derivatives Ether/Ester Derivatives O-Alkylation/Acylation->Ether/Ester Derivatives

Caption: Key synthetic transformations of this compound.

Protocol 1: Hydrolysis to 3-(2-fluoro-4-hydroxyphenyl)propanoic acid

Objective: To generate the corresponding carboxylic acid for subsequent amide coupling reactions.

Materials:

  • This compound

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) or Methanol (MeOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl, 1N)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of THF (or MeOH) and water (e.g., 3:1 v/v).

  • Add LiOH (or NaOH) (1.5 - 2.0 eq) to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Remove the organic solvent under reduced pressure using a rotary evaporator.

  • Dilute the remaining aqueous solution with water and wash with EtOAc to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 2-3 with 1N HCl.

  • Extract the product with EtOAc (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude 3-(2-fluoro-4-hydroxyphenyl)propanoic acid.

  • The crude product can be purified by recrystallization or column chromatography if necessary.

Causality: The basic hydrolysis of the ester using a strong base like LiOH or NaOH cleaves the ester bond to form the carboxylate salt, which upon acidification, yields the desired carboxylic acid. The choice of solvent ensures the solubility of both the ester and the base.

Application in the Synthesis of Bioactive Molecules (Hypothetical Example)

While specific examples in the literature for this exact molecule are scarce, we can extrapolate its potential application based on the known bioactivities of structurally related compounds. For instance, derivatives of 3-(hydroxyphenyl)propanoic acid have shown promise as antimicrobial and anticancer agents.[1][6][7] The introduction of a fluorine atom is a well-established strategy to enhance the metabolic stability and cell permeability of drug candidates.[2]

Let's consider a hypothetical workflow for the synthesis of a novel series of amide derivatives with potential anticancer activity.

Drug_Discovery_Workflow cluster_synthesis Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization Start Ethyl 3-(2-fluoro-4- hydroxyphenyl)propanoate Hydrolysis Protocol 1: Hydrolysis Start->Hydrolysis Carboxylic_Acid 3-(2-fluoro-4-hydroxyphenyl) propanoic acid Hydrolysis->Carboxylic_Acid Amide_Coupling Protocol 2: Amide Coupling with Diverse Amines Carboxylic_Acid->Amide_Coupling Library Library of Novel Amide Derivatives Amide_Coupling->Library Cell_Viability Protocol 3: MTT Assay on Cancer Cell Lines Library->Cell_Viability Hit_Identification Identification of 'Hit' Compounds Cell_Viability->Hit_Identification SAR_Studies Structure-Activity Relationship (SAR) Studies Hit_Identification->SAR_Studies ADME_Tox In vitro ADME/Tox Profiling SAR_Studies->ADME_Tox Lead_Candidate Lead Candidate Selection ADME_Tox->Lead_Candidate

Caption: A hypothetical workflow for the discovery of novel anticancer agents.

Protocol 2: Amide Coupling via EDC/HOBt

Objective: To synthesize a library of amide derivatives from 3-(2-fluoro-4-hydroxyphenyl)propanoic acid.

Materials:

  • 3-(2-fluoro-4-hydroxyphenyl)propanoic acid (from Protocol 1)

  • A diverse set of primary and secondary amines

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard purification supplies (silica gel for chromatography, etc.)

Procedure:

  • To a solution of 3-(2-fluoro-4-hydroxyphenyl)propanoic acid (1.0 eq) in anhydrous DMF (or DCM), add EDC·HCl (1.2 eq) and HOBt (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 eq) followed by DIPEA (or TEA) (2.0-3.0 eq).

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with EtOAc and wash successively with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide derivative.

Trustworthiness: This protocol employs a standard and reliable method for amide bond formation. The use of EDC/HOBt as coupling agents is a well-established procedure in medicinal chemistry, known for its efficiency and for minimizing side reactions such as racemization.

Protocol 3: In Vitro Cell Viability Assay (MTT Assay)

Objective: To screen the synthesized amide derivatives for their cytotoxic effects on cancer cell lines.

Materials:

  • Synthesized amide derivatives (dissolved in DMSO)

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 N HCl)

  • Multi-well plate reader

Procedure:

  • Seed the cancer cells in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a multi-well plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values for each compound.

Data Presentation: The results of the MTT assay can be summarized in a table for easy comparison of the cytotoxic activity of the synthesized derivatives.

Table 2: Hypothetical IC₅₀ Values of Amide Derivatives against Cancer Cell Lines
Compound IDR-group on AmideMCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)HCT116 IC₅₀ (µM)
Doxorubicin (Positive Control)0.10.20.15
Parent Acid -OH>100>100>100
Derivative 1 -NH-benzyl15.225.818.5
Derivative 2 -NH-(4-chlorobenzyl)5.68.96.3
Derivative 3 -morpholino45.162.350.7
... ............

Conclusion and Future Perspectives

This compound represents a valuable and versatile building block for medicinal chemists. Its unique combination of a fluorinated phenol and a modifiable side chain provides a strategic starting point for the synthesis of novel drug candidates. The protocols outlined in this application note provide a solid foundation for researchers to incorporate this promising scaffold into their drug discovery programs. While the direct applications of this specific molecule are not yet widely published, the established principles of medicinal chemistry strongly suggest its potential in the development of new therapeutics, particularly in the areas of oncology and infectious diseases. Further exploration of the biological activities of derivatives of this compound is highly encouraged.

References

Application Note & Protocols: Ethyl 3-(2-fluoro-4-hydroxyphenyl)propanoate as a Versatile Synthon for Complex Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 3-(2-fluoro-4-hydroxyphenyl)propanoate (CAS No. 691904-78-6) is a highly functionalized aromatic building block of significant interest to the pharmaceutical and medicinal chemistry sectors. Its unique substitution pattern—featuring a nucleophilic phenolic hydroxyl, an ethyl ester, and an ortho-fluorine atom—provides a versatile platform for constructing complex molecular architectures. The fluorine substituent sterically and electronically modulates the reactivity of the adjacent hydroxyl group and the aromatic ring, offering strategic advantages in multi-step syntheses. This guide details the core reactivity of this synthon and provides field-proven protocols for its application, with a focus on its utility in synthesizing scaffolds for Selective Androgen Receptor Modulators (SARMs).

Introduction: The Strategic Advantage of a Fluorinated Phenolic Building Block

In modern drug discovery, the incorporation of fluorine into lead compounds is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability. This compound serves as an ideal starting material by embedding these advantages early in a synthetic sequence. The molecule possesses three primary points of chemical diversity:

  • The Phenolic Hydroxyl (C4-OH): A potent nucleophile for ether and ester formation, allowing for the introduction of diverse side chains. Its acidity is modulated by the adjacent fluorine.

  • The Ethyl Ester Moiety: Can be readily hydrolyzed to the corresponding carboxylic acid, reduced to a primary alcohol, or converted to an amide, providing a key handle for pharmacophore elaboration.

  • The Aromatic Ring: Activated by the hydroxyl group for electrophilic substitution, with the fluorine and alkyl side chain directing the regiochemical outcome.

This combination of features makes it a valuable precursor for a range of complex targets, including the promising class of nonsteroidal Selective Androgen Receptor Modulators (SARMs) like GSK2881078, which are under investigation for treating muscle wasting and other conditions.[1][2]

Physicochemical & Safety Profile

A clear understanding of the reagent's properties is foundational to its effective and safe use in any synthetic protocol.

PropertyValueSource
CAS Number 691904-78-6[3]
Molecular Formula C₁₁H₁₃FO₃[4]
Molecular Weight 212.22 g/mol [4]
Appearance Typically an off-white to pale yellow solid or oilGeneral Supplier Data
Storage Sealed in a dry environment, store at 2-8°C[5]
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, THF, MeOH)General Chemical Knowledge

Safety Information: As with all laboratory chemicals, this compound should be handled in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed information, consult the supplier's Safety Data Sheet (SDS).

Core Reactivity & Strategic Applications

The utility of this compound stems from the differential reactivity of its functional groups, which can be addressed sequentially to build molecular complexity.

G

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear steps for execution and product characterization.

Protocol 1: O-Alkylation of the Phenolic Hydroxyl via Williamson Ether Synthesis

Principle: This protocol demonstrates the nucleophilic character of the phenolic hydroxyl group. A weak base like potassium carbonate is used to deprotonate the phenol, which then displaces a halide from an alkylating agent. This base is chosen specifically because it is strong enough to deprotonate the phenol but generally not strong enough to cause significant hydrolysis of the ethyl ester, thus ensuring chemoselectivity.[6]

Materials:

ReagentMW ( g/mol )AmountMoles (mmol)Equivalents
This compound212.222.12 g10.01.0
Potassium Carbonate (K₂CO₃), anhydrous138.212.76 g20.02.0
2-(4-Bromophenyl)acetonitrile196.042.16 g11.01.1
N,N-Dimethylformamide (DMF), anhydrous-50 mL--

Step-by-Step Methodology:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (2.12 g, 10.0 mmol).

  • Add anhydrous potassium carbonate (2.76 g, 20.0 mmol).

  • Add anhydrous DMF (50 mL) to the flask.

  • Add 2-(4-bromophenyl)acetonitrile (2.16 g, 11.0 mmol) to the suspension.

  • Equip the flask with a reflux condenser and place it in a heating mantle.

  • Heat the reaction mixture to 80°C and stir for 4-6 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate mobile phase. The starting material should be consumed, and a new, less polar spot (the product) should appear.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into 200 mL of cold water and stir.

  • Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude oil by flash column chromatography on silica gel to obtain the pure ether product.

Characterization of Product (Expected):

  • ¹H NMR: Appearance of new aromatic signals corresponding to the 4-cyanobenzyl group and a singlet for the benzylic CH₂ protons around 5.1 ppm. The signal for the phenolic -OH will disappear.

  • Mass Spec (ESI+): A peak corresponding to [M+Na]⁺ for C₂₀H₁₈FNO₃.

Protocol 2: Base-Catalyzed Hydrolysis of the Ethyl Ester (Saponification)

Principle: Saponification is the irreversible, base-mediated hydrolysis of an ester to form the salt of a carboxylic acid and an alcohol.[7][8] The reaction is driven to completion because the final acid-base step—deprotonation of the carboxylic acid by the alkoxide intermediate—is essentially irreversible.[9] A subsequent acidic workup is required to protonate the carboxylate salt and yield the neutral carboxylic acid.

Materials:

ReagentMW ( g/mol )AmountMoles (mmol)Equivalents
This compound212.222.12 g10.01.0
Sodium Hydroxide (NaOH)40.000.80 g20.02.0
Tetrahydrofuran (THF)-20 mL--
Water (H₂O)-20 mL--
Hydrochloric Acid (HCl), 2M-~11 mL~22~2.2

Step-by-Step Methodology:

  • Dissolve this compound (2.12 g, 10.0 mmol) in THF (20 mL) in a 100 mL round-bottom flask.

  • In a separate beaker, dissolve sodium hydroxide (0.80 g, 20.0 mmol) in water (20 mL).

  • Add the NaOH solution to the flask and equip it with a reflux condenser.

  • Heat the mixture to 60°C and stir vigorously for 2-3 hours.

  • Reaction Monitoring: Monitor by TLC (1:1 Hexanes:Ethyl Acetate with a drop of acetic acid). The disappearance of the starting ester spot confirms reaction completion.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add 2M HCl dropwise with stirring until the pH of the solution is ~2 (check with pH paper). A precipitate should form.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure to yield 3-(2-fluoro-4-hydroxyphenyl)propanoic acid as a solid. The product can be further purified by recrystallization if necessary.

Characterization of Product (Expected):

  • ¹H NMR: The characteristic quartet and triplet signals for the ethyl group (around 4.1 and 1.2 ppm, respectively) will disappear. A broad singlet will appear in the downfield region (>10 ppm) corresponding to the carboxylic acid proton.

  • IR Spectroscopy: Appearance of a broad O-H stretch from ~2500-3300 cm⁻¹ characteristic of a carboxylic acid.

Application Workflow: Pathway to SARM Scaffolds

This building block is an excellent starting point for aryl-propionamide based SARMs. The following workflow outlines a logical synthetic sequence.

G A Ethyl 3-(2-fluoro-4- hydroxyphenyl)propanoate B Step 1: O-Alkylation (Protocol 1) A->B C Intermediate Ether-Ester B->C D Step 2: Hydrolysis (Protocol 2) C->D E Intermediate Ether-Acid D->E F Step 3: Amide Coupling E->F G Final SARM Scaffold F->G

This multi-step process leverages the chemoselectivity of the building block. First, the phenolic hydroxyl is alkylated to introduce a key pharmacophoric element (Step 1). Next, the ester is hydrolyzed to the carboxylic acid (Step 2), which is then coupled with a substituted aniline (e.g., 4-amino-2-(trifluoromethyl)benzonitrile, a common component in SARMs) using standard peptide coupling reagents (e.g., HATU, EDC/HOBt) to form the final amide linkage (Step 3).[10]

Conclusion

This compound is a powerful and versatile building block for the synthesis of complex, high-value molecules. Its distinct functional handles can be manipulated selectively under well-defined conditions, providing a reliable and efficient route to advanced intermediates. The protocols and workflows described herein demonstrate its practical utility, particularly in the construction of scaffolds relevant to modern drug discovery programs like SARMs, underscoring its importance for researchers, scientists, and drug development professionals.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 3-(2-fluoro-4-hydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Ethyl 3-(2-fluoro-4-hydroxyphenyl)propanoate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to enhance reaction yield and purity.

Overview of Synthetic Strategies

The synthesis of this compound, a valuable intermediate in pharmaceutical and materials science, can be approached through several strategic routes. The efficiency of the synthesis is critically dependent on the chosen pathway and the careful control of reaction parameters. The two most prevalent and logical pathways are:

  • Route A: Fischer-Speier Esterification: The direct, acid-catalyzed esterification of 3-(2-fluoro-4-hydroxyphenyl)propanoic acid with ethanol. This is an equilibrium-driven reaction that requires specific strategies to maximize yield.[1][2][3]

  • Route B: Catalytic Hydrogenation: The reduction of the corresponding cinnamate precursor, Ethyl 3-(2-fluoro-4-hydroxyphenyl)acrylate. This method often provides high yields and purity by selectively reducing the carbon-carbon double bond.[4][5][6]

This guide will focus on troubleshooting and optimizing these two primary routes.

Visualizing the Synthetic Pathways

Synthetic_Pathways A_start 3-(2-fluoro-4-hydroxyphenyl)propanoic Acid A_reagents Ethanol (Excess) Acid Catalyst (e.g., H₂SO₄) product This compound A_reagents->product Route A: Fischer Esterification B_start Ethyl 3-(2-fluoro-4-hydroxyphenyl)acrylate B_reagents H₂ Catalyst (e.g., Pd/C) B_reagents->product Route B: Catalytic Hydrogenation

Caption: Primary synthetic routes to the target ester.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a question-and-answer format.

Category 1: Low Reaction Yield

Q1: My Fischer esterification reaction is stalling, and the yield is consistently below 50%. What is the primary cause and how can I fix it?

A: The most common cause is the reversible nature of the Fischer esterification.[2] The reaction produces water as a byproduct, which can hydrolyze the ester product, shifting the equilibrium back towards the starting materials.

Core Problem: The mechanism involves a thermodynamic equilibrium. To achieve high yields, the equilibrium must be actively shifted towards the product side, in accordance with Le Châtelier's principle.[2]

Fischer_Esterification_Equilibrium cluster_solution Solutions to Drive Equilibrium Reactants Carboxylic Acid + Alcohol Products Ester + Water Reactants->Products Esterification (k₁) Products->Reactants Hydrolysis (k₋₁) sol1 1. Use large excess of alcohol. sol2 2. Remove water as it forms.

Caption: The equilibrium of Fischer Esterification.

Solutions:

  • Use a Large Excess of Alcohol: Employing ethanol as the solvent (a large excess) can effectively shift the equilibrium.[2][7] A common practice is to use 10-20 equivalents of ethanol or run the reaction in neat ethanol.

  • Remove Water: Actively removing water is the most effective strategy. This can be accomplished by:

    • Dean-Stark Apparatus: Refluxing in a non-polar co-solvent like toluene allows for the azeotropic removal of water.[3]

    • Molecular Sieves: Adding activated 3Å or 4Å molecular sieves to the reaction mixture can sequester the water byproduct.[1][8]

  • Increase Catalyst Concentration: Ensure an adequate amount of acid catalyst (e.g., 1-5 mol% of concentrated H₂SO₄ or p-TsOH) is used.

Q2: I am attempting the catalytic hydrogenation route, but the reaction is slow or incomplete. Why?

A: Incomplete hydrogenation is almost always related to catalyst activity or the presence of impurities.

Solutions:

  • Catalyst Quality and Loading: Use a fresh, high-quality Palladium on carbon (Pd/C) catalyst (typically 5-10 wt%). Ensure the catalyst has not been exposed to air for prolonged periods. The catalyst should be handled under an inert atmosphere if possible.

  • Hydrogen Pressure: While many hydrogenations can proceed at atmospheric pressure using a hydrogen-filled balloon, some substrates may require slightly elevated pressures (e.g., 2-3 bar) to increase the reaction rate.[9]

  • Solvent Purity: Ensure the solvent (typically ethanol, methanol, or ethyl acetate) is pure and dry. Some impurities can act as catalyst poisons.

  • Reaction Purge: Before introducing hydrogen, thoroughly purge the reaction vessel with an inert gas (N₂ or Ar) to remove all oxygen, which can deactivate the catalyst.

Category 2: Product Purity and Side Reactions

Q3: The final product after workup is a dark, oily substance. What causes this discoloration and what are the likely impurities?

A: The phenolic hydroxyl group in your molecule is susceptible to oxidation, especially under acidic conditions and at elevated temperatures, leading to colored impurities.

Solutions:

  • Inert Atmosphere: Conduct the Fischer esterification under an inert atmosphere of nitrogen or argon to minimize oxidative side reactions.

  • Temperature Control: Avoid excessive heating. Reflux gently and monitor the reaction progress by TLC to avoid prolonged heating after completion.

  • Purification Strategy: Standard aqueous workup may not be sufficient.

    • Column Chromatography: This is the most effective method for removing colored impurities and unreacted starting material. A silica gel column with a hexane/ethyl acetate gradient is typically effective.

    • Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and stirring with a small amount of activated charcoal can help adsorb colored impurities before filtration and solvent removal.

Q4: Are there alternative, milder catalysts for the esterification to avoid harsh acidic conditions?

A: Yes. If your substrate is sensitive to strong Brønsted acids like H₂SO₄, modern Lewis acid catalysts offer a milder and often more efficient alternative.

Recommended Alternatives:

  • Ytterbium(III) Triflate (Yb(OTf)₃): This is a water-tolerant Lewis acid that can effectively catalyze esterifications, often under milder conditions than traditional methods.[10][11][12] It has been successfully used for the esterification of various carboxylic acids and phenols.[10][13][14]

  • Zirconium Complexes: Certain zirconium-based catalysts are also known to be moisture-stable and effective for esterification.[1][8]

Using these catalysts can reduce charring and side reactions associated with concentrated sulfuric acid.

Optimized Experimental Protocols

Protocol A: High-Yield Fischer Esterification using a Dean-Stark Trap

This protocol is designed to maximize yield by continuously removing the water byproduct.

Step-by-Step Methodology:

  • Setup: Assemble a round-bottom flask equipped with a Dean-Stark trap, a condenser, and a magnetic stir bar. Flame-dry the glassware under vacuum and allow it to cool under a nitrogen atmosphere.

  • Reagents: To the flask, add 3-(2-fluoro-4-hydroxyphenyl)propanoic acid (1.0 eq), toluene (approx. 0.5 M concentration), and ethanol (3.0-5.0 eq).

  • Catalyst: Add p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 eq).

  • Reaction: Fill the Dean-Stark trap with toluene. Heat the mixture to reflux. The toluene-water azeotrope will collect in the trap, with the denser water separating to the bottom. Continue refluxing until no more water is collected and TLC analysis indicates the consumption of the starting acid.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with saturated NaHCO₃ solution (to neutralize the acid), followed by water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil via flash column chromatography (e.g., 10-30% ethyl acetate in hexane) to yield the pure ester.

Protocol B: Clean Catalytic Hydrogenation of Cinnamate Precursor

This protocol provides a high-yield route from the corresponding unsaturated ester.

Step-by-Step Methodology:

  • Setup: Add Ethyl 3-(2-fluoro-4-hydroxyphenyl)acrylate (1.0 eq) and a suitable solvent (e.g., ethanol or ethyl acetate) to a hydrogenation flask equipped with a magnetic stir bar.

  • Catalyst: Carefully add 10% Palladium on Carbon (Pd/C) (5-10 wt% of the substrate) to the flask.

  • Purge: Seal the flask and purge the system by evacuating and backfilling with nitrogen gas three times.

  • Hydrogenation: Introduce hydrogen gas (typically via a balloon or from a regulated cylinder at 1-3 atm pressure). Stir the reaction vigorously at room temperature.[9]

  • Monitoring: Monitor the reaction by TLC. The disappearance of the starting material and the appearance of a more polar product spot indicate completion (typically 2-12 hours).

  • Workup: Once complete, carefully purge the flask with nitrogen again to remove excess hydrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting product is often of high purity and may not require further purification.

Comparative Data and Decision Making

Choosing the right synthetic route depends on available starting materials, equipment, and desired purity.

ParameterRoute A: Fischer EsterificationRoute B: Catalytic Hydrogenation
Starting Material 3-(2-fluoro-4-hydroxyphenyl)propanoic acidEthyl 3-(2-fluoro-4-hydroxyphenyl)acrylate
Typical Yield 60-85% (with water removal)>95%
Key Advantage Atom economical, direct from the acid.Very high yield, clean reaction, simple workup.
Key Disadvantage Equilibrium-limited, requires water removal, potential for acid-catalyzed side reactions.Requires a specific precursor, handling of H₂ gas and pyrophoric catalyst.
Recommended For Situations where the propanoic acid is readily available and equipment for hydrogenation is limited.When the highest possible yield and purity are required and the cinnamate precursor is accessible.

References

identification of side products in Ethyl 3-(2-fluoro-4-hydroxyphenyl)propanoate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 3-(2-fluoro-4-hydroxyphenyl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and identify common side products encountered during the synthesis of this important intermediate. By understanding the underlying reaction mechanisms and potential pitfalls, you can optimize your synthetic strategy, improve yield and purity, and confidently characterize your final product.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems you might encounter. Each issue is followed by a detailed explanation of the potential causes and actionable steps for resolution.

Question 1: My reaction yield is significantly lower than expected. What are the likely causes?

Low yields in the synthesis of this compound can often be attributed to several factors, primarily related to the choice of synthetic route and reaction conditions. A common and efficient approach involves a multi-step synthesis, for example, starting from a fluorinated phenol derivative.

Potential Causes and Solutions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting material is still present after the expected reaction time, consider extending the reaction duration or increasing the temperature cautiously. Ensure your reagents are of high purity and are not degraded.

  • Side Reactions: The formation of unwanted byproducts consumes starting materials and reagents, thereby reducing the yield of the desired product.

    • Solution: Analyze your crude reaction mixture by LC-MS or Gas Chromatography-Mass Spectrometry (GC-MS) to identify potential side products. Based on the identified impurities, you may need to adjust your reaction conditions (e.g., temperature, stoichiometry of reagents, catalyst) to disfavor the side reactions. Common side reactions are detailed in the following sections.

  • Product Degradation: The target molecule, a phenol derivative, can be susceptible to oxidation, especially under basic conditions or in the presence of certain metals.

    • Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. During work-up, use degassed solvents and consider adding an antioxidant like sodium bisulfite to the aqueous layers.

  • Sub-optimal Work-up and Purification: Significant product loss can occur during extraction and purification steps.

    • Solution: Ensure the pH of the aqueous phase is optimized for the extraction of your phenolic product. Multiple extractions with a suitable organic solvent will improve recovery. For purification by column chromatography, choose a solvent system that provides good separation between your product and impurities, and use high-quality silica gel.

Question 2: I see an unexpected peak in my NMR spectrum. How can I identify the corresponding side product?

The presence of unexpected peaks in your Nuclear Magnetic Resonance (NMR) spectrum is a clear indication of impurities. The chemical shifts and coupling patterns of these peaks can provide valuable clues about the structure of the side products. Below are some common side products and their expected NMR signatures.

Common Side Products and Their Identification:

  • O-Alkylated Isomer (Ethyl 3-(2-fluoro-4-(ethoxy)phenyl)propanoate): This can occur if the alkylating agent reacts with the hydroxyl group of the phenol instead of the desired C-alkylation or if a protecting group strategy is not employed.[1][2]

    • ¹H NMR: Look for an additional ethyl group signal (a quartet around 4.0 ppm and a triplet around 1.4 ppm) corresponding to the ethoxy group on the aromatic ring. The phenolic proton signal (typically a broad singlet) will be absent.

    • ¹³C NMR: The carbon attached to the oxygen on the aromatic ring will show a downfield shift.

    • MS: The molecular ion peak will be higher by 28 amu (C₂H₄) compared to the desired product.

  • Di-substituted Product (Polyalkylation): Friedel-Crafts type reactions can sometimes lead to multiple substitutions on the aromatic ring, especially if the starting phenol is highly activated.[1]

    • ¹H NMR: The aromatic region of the spectrum will show a more complex splitting pattern than the expected three aromatic protons of the desired product.

    • MS: The molecular ion peak will be significantly higher than that of the monosubstituted product.

  • Products from Incomplete Reduction: If the synthesis involves the reduction of a nitro group, incomplete reduction can lead to intermediates like nitroso or hydroxylamine derivatives.[3][4][5][6]

    • ¹H NMR: These species can have complex and broad signals. The presence of a nitro group will significantly deshield adjacent aromatic protons.

    • MS: The molecular ion peaks will correspond to the partially reduced intermediates. For example, the hydroxylamine derivative will have a mass 16 amu higher than the corresponding amine.

  • Rearranged Products: Carbocation rearrangements can occur during Friedel-Crafts alkylation, leading to isomeric products.[1]

    • ¹H NMR: The substitution pattern on the aromatic ring will be different, leading to different chemical shifts and coupling constants for the aromatic protons. Careful analysis of the 2D NMR spectra (COSY, HMBC) can help elucidate the exact structure.

Workflow for Side Product Identification

G A Unexpected Peak in NMR B Acquire High-Resolution Mass Spectrum (HRMS) A->B C Determine Molecular Formula of Impurity B->C E Propose Potential Structures C->E D Analyze ¹H and ¹³C NMR Data D->E F Perform 2D NMR (COSY, HSQC, HMBC) E->F G Confirm Structure F->G

Caption: Workflow for the identification of unknown impurities.

Frequently Asked Questions (FAQs)

What is a common synthetic route for this compound?

A plausible synthetic route can start from 3-fluoro-4-nitrophenol. The phenol is first protected, for instance, as a benzyl ether. This is followed by a Heck reaction with ethyl acrylate to introduce the propanoate side chain. Subsequent reduction of the nitro group to an amine, followed by diazotization and hydrolysis, would yield the hydroxyl group. Finally, deprotection of the phenol would give the desired product. Another approach could involve the direct alkylation of a suitably protected 2-fluorophenol derivative.

Illustrative Synthetic Pathway

G A 3-Fluoro-4-nitrophenol B Protection (e.g., Benzyl ether) A->B C Heck Reaction with Ethyl Acrylate B->C D Nitro Group Reduction C->D E Diazotization & Hydrolysis D->E F Deprotection E->F G This compound F->G

Caption: A potential synthetic route to the target molecule.

What are the key analytical techniques for monitoring the reaction and characterizing the final product?
  • Thin Layer Chromatography (TLC): Ideal for rapid, qualitative monitoring of reaction progress. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to achieve good separation of starting materials, intermediates, and products.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on reaction conversion and product purity.

  • Mass Spectrometry (MS): Essential for confirming the molecular weight of the product and identifying impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): The most powerful tool for structural elucidation of the final product and any isolated side products. ¹⁹F NMR is particularly useful for confirming the presence and environment of the fluorine atom.

What are the expected spectral data for this compound?
Data Type Expected Features
¹H NMR - Ethyl ester signals: triplet (CH₃) ~1.2 ppm, quartet (CH₂) ~4.1 ppm.- Propanoate chain signals: two triplets (CH₂-CH₂) ~2.6 and 2.9 ppm.- Aromatic signals: three protons in the aromatic region (6.5-7.0 ppm) with splitting patterns influenced by the fluoro and hydroxyl groups.- Phenolic OH: a broad singlet.
¹³C NMR - Carbonyl carbon ~173 ppm.- Ethyl ester carbons ~60 ppm (CH₂) and ~14 ppm (CH₃).- Propanoate chain carbons ~25-35 ppm.- Aromatic carbons: six signals, with the carbon attached to fluorine showing a large C-F coupling constant.
Mass Spec (EI) - Molecular ion peak (M⁺) at m/z = 212.22.- Common fragments corresponding to the loss of the ethoxy group (-45), and cleavage of the propanoate side chain.
¹⁹F NMR - A single resonance, with its chemical shift dependent on the solvent and reference standard.

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Experimental Protocols

Protocol: General Procedure for Reaction Monitoring by TLC
  • Prepare a TLC chamber with a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes).

  • Using a capillary tube, spot a small amount of the reaction mixture onto the baseline of a TLC plate. Also, spot the starting material for reference.

  • Place the TLC plate in the chamber and allow the solvent to elute up the plate.

  • Remove the plate, mark the solvent front, and allow it to dry.

  • Visualize the spots under a UV lamp (254 nm).

  • Stain the plate with a suitable stain (e.g., potassium permanganate) if the compounds are not UV active.

  • Calculate the Rf values for each spot to track the progress of the reaction.

This technical guide provides a foundational understanding of the potential challenges in the synthesis of this compound. By anticipating and systematically addressing these issues, researchers can streamline their synthetic efforts and achieve higher purity and yields. For further in-depth analysis of specific impurities, it is always recommended to perform thorough spectroscopic characterization and consult relevant chemical literature.

References

degradation pathways of Ethyl 3-(2-fluoro-4-hydroxyphenyl)propanoate under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 3-(2-fluoro-4-hydroxyphenyl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. We will explore its degradation pathways under acidic and basic conditions, offer solutions to common experimental challenges, and provide validated analytical methodologies.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound under acidic or basic conditions?

The primary degradation pathway is the hydrolysis of the ethyl ester bond. This reaction cleaves the ester, yielding 3-(2-fluoro-4-hydroxyphenyl)propanoic acid and ethanol. Under acidic conditions, this reaction is a reversible equilibrium, whereas, under basic conditions, it is an irreversible reaction that goes to completion.[1][2]

Q2: How stable is the carbon-fluorine (C-F) bond in this molecule during hydrolysis?

The C-F bond on the aromatic ring is generally very stable and is not expected to cleave under typical acidic or basic hydrolytic conditions. Defluorination would require much harsher conditions than those typically used for ester hydrolysis.

Q3: My solution of this compound is turning a faint pink/brown. What could be the cause?

This discoloration is likely due to the oxidation of the phenolic hydroxyl group. Phenols are susceptible to oxidation, which can be accelerated by factors such as high pH, the presence of dissolved oxygen, or exposure to light. This can lead to the formation of colored quinone-type structures.

Q4: What are "forced degradation" studies, and why are they important for this compound?

Forced degradation, or stress testing, involves subjecting the compound to harsh conditions (e.g., strong acids/bases, high heat, oxidizing agents, light) to accelerate its degradation.[3][4][5][6] These studies are crucial for:

  • Identifying potential degradation products.

  • Elucidating the degradation pathways.[3][5]

  • Developing and validating a "stability-indicating" analytical method that can separate and quantify the parent compound from its degradants.[3]

Troubleshooting Guide

Issue 1: Inconsistent or non-reproducible results in stability studies.
  • Possible Cause A: Incomplete Hydrolysis (Acidic Conditions). Acid-catalyzed hydrolysis is a reversible reaction. If an insufficient excess of water is used, the reaction may not proceed to completion, leading to variable amounts of the parent compound remaining.

    • Solution: Ensure your reaction is performed in a dilute aqueous acidic solution with a large excess of water to drive the equilibrium towards the hydrolysis products.

  • Possible Cause B: pH Fluctuation. The rate of hydrolysis is highly dependent on pH. Small variations in the pH of your reaction medium can lead to significant differences in the degradation rate.

    • Solution: Use buffered solutions to maintain a constant pH throughout your experiment. Verify the pH of your solutions before and after the experiment.

  • Possible Cause C: Oxidative Degradation. If your experimental setup allows for significant exposure to air (oxygen), oxidative degradation of the phenol group can occur, leading to the formation of secondary degradants and impacting the overall mass balance.

    • Solution: For sensitive experiments, consider de-gassing your solvents and running the reaction under an inert atmosphere (e.g., nitrogen or argon).

Issue 2: Appearance of unexpected peaks in the HPLC chromatogram.
  • Possible Cause A: Secondary Degradation Products. Under harsh stress conditions (e.g., high heat, strong oxidizing agents), the primary degradation product, 3-(2-fluoro-4-hydroxyphenyl)propanoic acid, may undergo further degradation. The phenolic ring is also susceptible to oxidation.

    • Solution: Analyze your forced degradation samples at multiple time points to understand the degradation pathway. Early time points are more likely to show the primary degradant, while later time points may reveal secondary degradants. Use a photodiode array (PDA) detector with your HPLC to assess peak purity and identify potential co-eluting peaks.

  • Possible Cause B: Impurities in the starting material. The unexpected peaks may be impurities present in the initial batch of this compound.

    • Solution: Always run a chromatogram of your starting material (time zero sample) to identify any pre-existing impurities.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for conducting a forced degradation study on this compound as recommended by ICH guidelines.[3][4][5][6][7]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
    • Incubate at 60°C for 24 hours.
    • Withdraw samples at appropriate time intervals (e.g., 2, 4, 8, 24 hours).
    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
    • Incubate at room temperature (25°C) for 4 hours.
    • Withdraw samples at appropriate time intervals (e.g., 0.5, 1, 2, 4 hours).
    • Neutralize the samples with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide.
    • Incubate at room temperature for 24 hours, protected from light.
    • Withdraw samples at appropriate time intervals.

  • Thermal Degradation:

    • Store the solid compound in an oven at 70°C for 48 hours.
    • Dissolve the stressed solid in the mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose the solid compound to UV light (254 nm) and visible light for a defined period, as per ICH Q1B guidelines.[3]
    • Dissolve the stressed solid in the mobile phase for HPLC analysis.

Protocol 2: Stability-Indicating HPLC Method

This method is a starting point for a stability-indicating HPLC analysis to separate this compound from its primary hydrolysis degradant. Method optimization may be required based on your specific instrumentation and column.

Table 1: HPLC Parameters

ParameterRecommended Condition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start at 30% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 30% B and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 275 nm
Injection Volume 10 µL

Degradation Pathways and Mechanisms

Acid-Catalyzed Hydrolysis

Under acidic conditions, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This is a reversible process.

G cluster_acid Acid-Catalyzed Hydrolysis EHP Ethyl 3-(2-fluoro-4- hydroxyphenyl)propanoate ProtonatedEster Protonated Ester EHP->ProtonatedEster + H+ TetrahedralIntermediate Tetrahedral Intermediate ProtonatedEster->TetrahedralIntermediate + H2O TetrahedralIntermediate->ProtonatedEster - H2O Products 3-(2-fluoro-4-hydroxyphenyl)propanoic acid + Ethanol TetrahedralIntermediate->Products - H+ Products->TetrahedralIntermediate + H+

Caption: Acid-catalyzed hydrolysis of the ester.

Base-Catalyzed Hydrolysis (Saponification)

In basic conditions, a hydroxide ion directly attacks the electrophilic carbonyl carbon. The subsequent elimination of the ethoxide ion is followed by an acid-base reaction where the ethoxide deprotonates the newly formed carboxylic acid. This final acid-base step makes the overall reaction irreversible.

G cluster_base Base-Catalyzed Hydrolysis EHP Ethyl 3-(2-fluoro-4- hydroxyphenyl)propanoate TetrahedralIntermediate Tetrahedral Intermediate EHP->TetrahedralIntermediate + OH- TetrahedralIntermediate->EHP - OH- CarboxylicAcid 3-(2-fluoro-4-hydroxyphenyl)propanoic acid + Ethoxide TetrahedralIntermediate->CarboxylicAcid Products Carboxylate Salt + Ethanol CarboxylicAcid->Products Proton Transfer

Caption: Base-catalyzed hydrolysis of the ester.

Potential Oxidative Degradation

The electron-rich phenol ring is susceptible to oxidation, especially under forced conditions with agents like hydrogen peroxide. This can lead to the formation of various oxidized species, including quinones, which are often colored.

G cluster_oxidation Potential Oxidative Pathway Parent Ethyl 3-(2-fluoro-4- hydroxyphenyl)propanoate OxidizedProducts Oxidized Products (e.g., Quinones) Parent->OxidizedProducts [O]

Caption: Potential oxidative degradation of the phenol.

References

Technical Support Center: Optimization of Reaction Conditions for the Synthesis of Ethyl 3-(2-fluoro-4-hydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 3-(2-fluoro-4-hydroxyphenyl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you to optimize your reaction conditions, maximize yield and purity, and overcome common experimental challenges.

Introduction to the Synthesis

The synthesis of this compound is a multi-step process that requires careful control of reaction parameters. A common and effective strategy involves a two-step sequence:

  • Carbon-Carbon Bond Formation: An initial condensation reaction to form the α,β-unsaturated ester intermediate, Ethyl (E)-3-(2-fluoro-4-hydroxyphenyl)acrylate. This is typically achieved through a Knoevenagel condensation or a Wittig reaction.

  • Reduction: A subsequent catalytic hydrogenation to reduce the carbon-carbon double bond of the acrylate, yielding the desired saturated propanoate.

This guide will provide detailed protocols and troubleshooting for both of these critical steps.

Experimental Workflow

Synthesis_Workflow cluster_0 Step 1: Condensation Reaction cluster_1 Step 2: Hydrogenation Start 2-fluoro-4-hydroxybenzaldehyde + Active Methylene Compound Condensation Knoevenagel or Wittig Reaction Start->Condensation Base catalyst Intermediate Ethyl (E)-3-(2-fluoro-4-hydroxyphenyl)acrylate Condensation->Intermediate Hydrogenation Catalytic Hydrogenation Intermediate->Hydrogenation Purified Intermediate Product This compound Hydrogenation->Product H2, Pd/C Purification Work-up & Purification (Extraction, Chromatography) Product->Purification Final_Product Pure Product Purification->Final_Product Characterization (NMR, MS)

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Step 1: Knoevenagel Condensation

Issue 1: Low or No Yield of Ethyl (E)-3-(2-fluoro-4-hydroxyphenyl)acrylate

Q: My Knoevenagel condensation is resulting in a very low yield or no product at all. What are the likely causes and how can I fix this?

A: Low or no yield in a Knoevenagel condensation can be attributed to several factors, ranging from reactant and catalyst quality to the reaction conditions. Here is a systematic approach to troubleshooting this problem:

  • Inactive Methylene Compound: The acidity of the active methylene compound is critical for efficient deprotonation by the weak base catalyst.

    • Solution: For this synthesis, ethyl cyanoacetate is a suitable choice due to the electron-withdrawing nature of the cyano and ester groups.[1] Ensure that your reagent is of high purity and has not degraded.

  • Catalyst Inefficiency: The choice and amount of catalyst are paramount. While weak bases like piperidine or pyridine are commonly used, their effectiveness can vary.[1][2] Using a strong base can lead to undesired side reactions, such as the self-condensation of the aldehyde.[1]

    • Solution: Optimize your catalyst. If using a standard amine base, ensure it is fresh. Consider alternative catalysts. For instance, DABCO in an aqueous ionic liquid system has been shown to be highly effective for the Knoevenagel condensation of substituted benzaldehydes with ethyl cyanoacetate.[3] Triphenylphosphine has also been reported as a mild and efficient catalyst for this transformation under solvent-free conditions.[4]

  • Unfavorable Reaction Conditions: Temperature, solvent, and reaction time play a significant role. The Knoevenagel condensation produces water, which can inhibit the reaction equilibrium.[5]

    • Solution: Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time. While many condensations proceed at room temperature, gentle heating may be necessary. To drive the reaction to completion, consider removing the water formed, for instance, by using a Dean-Stark apparatus with a solvent like toluene.[2]

Issue 2: Formation of Side Products

Q: I am observing significant side product formation in my Knoevenagel condensation. What are these impurities and how can I minimize them?

A: Side product formation is a common issue and can often be addressed by modifying the reaction conditions.

  • Michael Addition: The product of the Knoevenagel condensation is an electron-deficient alkene, which can undergo a subsequent Michael addition with another equivalent of the active methylene compound.

    • Solution: Use a stoichiometric amount or only a slight excess (1 to 1.2 equivalents) of the active methylene compound.[2] Running the reaction at a lower temperature can also help to minimize this side reaction.

  • Self-Condensation of Aldehyde: If a base that is too strong is used, it can promote the self-condensation of 2-fluoro-4-hydroxybenzaldehyde.[1]

    • Solution: Use a weak base catalyst such as piperidine, pyridine, or an ammonium salt.[1][2]

Step 2: Catalytic Hydrogenation

Issue 3: Incomplete Reduction of the Double Bond

Q: My hydrogenation reaction is stalling, and I'm left with a mixture of starting material and product. What could be the problem?

A: Incomplete hydrogenation can be frustrating, but it is often solvable by addressing catalyst activity, hydrogen pressure, or reaction time.

  • Catalyst Deactivation: The catalyst, typically Palladium on carbon (Pd/C), can become deactivated.[6][7] Halogenated compounds, in particular, can sometimes act as catalyst poisons.[8]

    • Solution: Ensure you are using a fresh, high-quality catalyst. Use a slightly higher catalyst loading (e.g., 5-10 mol %). It is also crucial to ensure the starting material for the hydrogenation is highly pure, as impurities from the previous step can poison the catalyst.

  • Insufficient Hydrogen: The reaction may be limited by the amount of hydrogen available.

    • Solution: If using a balloon of hydrogen, ensure it is securely attached and that there are no leaks. For more stubborn reductions, a Parr shaker or a similar apparatus that allows for higher hydrogen pressures may be necessary.

  • Reaction Conditions: The solvent and temperature can influence the rate of hydrogenation.

    • Solution: Ethanol is a common and effective solvent for this type of reduction.[6] If the reaction is sluggish at room temperature, gentle heating (e.g., to 40-50 °C) can increase the rate. However, be cautious, as higher temperatures can sometimes promote side reactions.

Issue 4: Dehalogenation of the Aromatic Ring

Q: I am observing the loss of the fluorine atom from my aromatic ring during hydrogenation. How can I prevent this?

A: Dehalogenation is a known side reaction in the catalytic hydrogenation of halogenated aromatic compounds.[8] The C-F bond is generally more robust than C-Cl, C-Br, or C-I bonds, but dehalogenation can still occur under harsh conditions.

  • Overly Aggressive Conditions: High temperatures, high hydrogen pressures, and prolonged reaction times can lead to the hydrogenolysis of the C-F bond.

    • Solution: Use the mildest conditions possible that still allow for the selective reduction of the alkene. This typically means running the reaction at or near room temperature and at a moderate hydrogen pressure (e.g., balloon pressure or slightly above). Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed.

  • Catalyst Choice: While Pd/C is a common choice, other catalysts may offer better selectivity.

    • Solution: If dehalogenation is a persistent problem, consider screening other catalysts. For example, rhodium-based catalysts have been shown to be effective for the chemoselective hydrogenation of α,β-unsaturated aldehydes in the presence of aryl fluorides.[9]

Frequently Asked Questions (FAQs)

Q1: What is the best method for the first step, Knoevenagel or Wittig?

A: Both the Knoevenagel condensation and the Wittig reaction are viable options. The Knoevenagel condensation is often simpler to perform, using a weak base catalyst and an active methylene compound like ethyl cyanoacetate.[3][10] The Wittig reaction, using a stabilized ylide such as ethyl (triphenylphosphoranylidene)acetate, is also highly effective and often gives high yields of the (E)-isomer.[11][12][13] The choice may depend on the availability of reagents and your familiarity with the techniques. For this specific substrate, the Knoevenagel condensation is a robust and cost-effective starting point.

Q2: What are the optimal conditions for the Knoevenagel condensation of 2-fluoro-4-hydroxybenzaldehyde?

A: While specific optimization is always recommended, a good starting point based on similar transformations would be:

ParameterRecommended Condition
Reactants 2-fluoro-4-hydroxybenzaldehyde (1 eq.), Ethyl cyanoacetate (1.1 eq.)
Catalyst Piperidine (0.1 eq.) or DABCO (0.2 eq.)[3]
Solvent Ethanol or Toluene
Temperature Room temperature to reflux (monitor by TLC)
Time 1-4 hours (monitor by TLC)

Q3: How should I purify the intermediate, Ethyl (E)-3-(2-fluoro-4-hydroxyphenyl)acrylate?

A: After the reaction, the mixture should be cooled, and the product may precipitate. If it does, it can be collected by filtration and washed with a cold solvent like ethanol.[5] If it does not precipitate, the solvent should be removed under reduced pressure, and the residue can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Q4: What are the recommended conditions for the hydrogenation step?

A: A standard and effective protocol for the hydrogenation of an ethyl cinnamate derivative is as follows:[6][14]

ParameterRecommended Condition
Substrate Ethyl (E)-3-(2-fluoro-4-hydroxyphenyl)acrylate
Catalyst 10% Palladium on Carbon (Pd/C)
Solvent Ethanol
Hydrogen Source Hydrogen gas (balloon or Parr apparatus)
Temperature Room temperature
Time 2-24 hours (monitor by TLC)

Q5: How can I confirm the structure of my final product?

A: The structure of this compound should be confirmed using standard analytical techniques, including:

  • ¹H NMR: To confirm the presence of the ethyl group, the propyl chain, and the aromatic protons, and to verify the disappearance of the alkene protons from the intermediate.

  • ¹³C NMR: To confirm the number of unique carbons.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the ester carbonyl and the hydroxyl group.

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl (E)-3-(2-fluoro-4-hydroxyphenyl)acrylate via Knoevenagel Condensation
  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-fluoro-4-hydroxybenzaldehyde (1.0 eq.).

  • Add ethanol as the solvent, followed by ethyl cyanoacetate (1.1 eq.).

  • Add piperidine (0.1 eq.) to the stirred mixture.

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Upon completion, cool the mixture to room temperature. If a precipitate forms, collect the solid by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate).

Protocol 2: Synthesis of this compound via Catalytic Hydrogenation
  • In a round-bottom flask, dissolve the purified Ethyl (E)-3-(2-fluoro-4-hydroxyphenyl)acrylate (1.0 eq.) in ethanol.

  • Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10% by weight of the substrate) under an inert atmosphere (e.g., nitrogen or argon).

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

  • Leave the reaction under a positive pressure of hydrogen (e.g., from a balloon) and stir vigorously at room temperature.

  • Monitor the reaction by TLC until all the starting material has been consumed.

  • Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with ethanol.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude product.

  • If necessary, purify the product by flash column chromatography.

References

effective methods for removing impurities from crude Ethyl 3-(2-fluoro-4-hydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of Ethyl 3-(2-fluoro-4-hydroxyphenyl)propanoate

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with this compound. This document provides advanced troubleshooting, field-proven protocols, and in-depth FAQs to address the specific challenges encountered during the purification of this valuable intermediate. Our goal is to empower you with the scientific rationale behind each step, ensuring efficient and reproducible results in your laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the purification of crude this compound.

Q1: My crude product is a dark, oily residue. What are the likely impurities I need to remove?

A1: The appearance of your crude product suggests the presence of several types of impurities. Understanding these is the first step toward a successful purification strategy. The primary contaminants typically include:

  • Unreacted Starting Materials: The most common is the corresponding carboxylic acid, 3-(2-fluoro-4-hydroxyphenyl)propanoic acid. Due to the equilibrium nature of Fischer esterification, some acid starting material almost always remains.[1]

  • Acid Catalyst: If an acid catalyst (e.g., H₂SO₄, p-TsOH) was used for synthesis, it must be neutralized and removed.

  • Oxidation Byproducts: The hydroxyphenyl moiety is susceptible to oxidation, especially under heat or in the presence of trace metals. This often leads to the formation of colored, high-molecular-weight impurities (quinone-type structures), which contribute to the dark color.

  • Residual Solvents: Solvents used in the reaction, such as ethanol (if it was the esterifying alcohol and solvent) or others from the workup, may be present.[2]

Q2: What is the most effective initial purification step for my crude mixture?

A2: For a compound with both phenolic and ester functional groups, a well-executed acid-base liquid-liquid extraction is the most powerful initial step.[3] This technique leverages the difference in acidity between the unreacted carboxylic acid impurity and the weakly acidic phenolic hydroxyl group of your target compound.

The key is to use a mild base, such as aqueous sodium bicarbonate (NaHCO₃). The bicarbonate is basic enough to deprotonate the strongly acidic carboxylic acid, converting it into a water-soluble carboxylate salt that partitions into the aqueous layer. However, it is generally not basic enough to deprotonate the weakly acidic phenol, leaving your desired ester product in the organic layer.[1]

Caution: Avoid using strong bases like sodium hydroxide (NaOH) at this stage. A strong base can deprotonate the phenol, causing your product to partition into the aqueous layer, and more critically, it can catalyze the hydrolysis (saponification) of your ester back to the carboxylic acid, significantly reducing your yield.[3]

AcidBaseExtraction cluster_organic Organic Layer (e.g., Ethyl Acetate) cluster_aqueous Aqueous Layer Product Target Ester (Phenol pKa ~10) Stays in Organic Layer Acid Carboxylic Acid Impurity (pKa ~4.5) Salt Water-Soluble Carboxylate Salt Acid->Salt Deprotonation Bicarb NaHCO3 (aq) Bicarb->Salt caption Fig 1. Mechanism of Acid-Base Extraction.

Caption: Fig 1. Selective removal of acidic impurities.

Q3: I'm struggling with column chromatography. My product is streaking badly on the silica gel column. How can I fix this?

A3: Tailing or streaking of phenolic compounds on silica gel is a classic problem.[4] It is caused by strong, non-ideal interactions between the acidic phenolic hydroxyl group and the acidic silanol (Si-OH) groups on the surface of the silica. This leads to poor separation and lower recovery.

Here are several effective troubleshooting strategies:

  • Solvent System Modification:

    • Add a Polar Modifier: Including a small amount of a polar solvent like methanol (e.g., 1-5% in dichloromethane) can improve separation.[4]

    • Incorporate Toluene: For aromatic compounds, replacing hexane with toluene in your eluent system (e.g., Ethyl Acetate/Toluene) can significantly improve separation by engaging in π-π stacking interactions, which alters selectivity.[4]

  • Deactivate the Silica Gel:

    • Acidify the Eluent: Adding a small amount of acetic acid or formic acid (~0.1-1%) to your mobile phase can help. The acid protonates the silica surface, reducing its interaction with your phenolic compound, which results in sharper peaks.

    • Use a Different Stationary Phase: If problems persist, consider switching to a less acidic stationary phase like neutral alumina or using reverse-phase (C18) chromatography.[4][5]

Q4: My product looks clean by TLC after chromatography, but the purity is still only ~95%. How can I achieve >99% purity?

A4: For achieving high purity, especially for solid compounds, recrystallization is the gold standard.[6] This technique is excellent for removing trace impurities that co-elute during chromatography. The key is finding a suitable solvent or solvent system.

  • Ideal Solvent Properties: Your product should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Screening for Solvents: Start with solvents like ethyl acetate/hexanes, toluene, or isopropanol. Dissolve a small amount of your product in a minimum of hot solvent, then allow it to cool slowly to room temperature and then in an ice bath to induce crystallization. The formation of well-defined crystals is a good indicator of purification.

Q5: My purified, colorless product turns yellow/brown upon storage. What is causing this degradation?

A5: The discoloration is almost certainly due to the oxidation of the 4-hydroxyl (phenolic) group. Phenols are susceptible to air oxidation, which forms highly colored quinone-like structures. This process can be accelerated by light and trace impurities.

  • Prevention Strategies:

    • Store Under Inert Atmosphere: Store the final product under an inert gas like nitrogen or argon to displace oxygen.

    • Protect from Light: Use amber vials or store containers in the dark.

    • Low Temperature Storage: Store the compound at low temperatures (e.g., in a refrigerator or freezer) to slow the rate of oxidation.

Detailed Experimental Protocols

Protocol 1: Liquid-Liquid Extraction for Initial Purification

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (approx. 10 mL of solvent per 1 g of crude material).

  • Bicarbonate Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extraction & Venting: Stopper the funnel, invert it, and open the stopcock to vent the pressure from CO₂ gas evolution. Shake gently for 30-60 seconds, venting frequently.[1]

  • Separation: Allow the layers to separate fully. Drain the lower aqueous layer.

  • Repeat: Repeat the wash with fresh NaHCO₃ solution one more time to ensure complete removal of acidic impurities.

  • Brine Wash: Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine) to remove residual water and help break any emulsions.[7]

  • Drying and Concentration: Drain the organic layer into a clean flask, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

PurificationWorkflow Crude Crude Product (Oily Residue) Extraction Step 1: Acid-Base Liquid-Liquid Extraction (vs. NaHCO3) Crude->Extraction Removes strong acids Column Step 2: Silica Gel Column Chromatography Extraction->Column Removes polar impurities Impurity1 Aqueous Waste: Carboxylic Acid Salts Extraction->Impurity1 Recrystal Step 3: Recrystallization (Final Polishing) Column->Recrystal Removes trace impurities Impurity2 Colored & Closely-Eluting Impurities Removed Column->Impurity2 Pure Pure Product (>99%) (White Solid) Recrystal->Pure Impurity3 Trace Impurities Removed in Mother Liquor Recrystal->Impurity3 caption Fig 2. Recommended purification workflow.

Caption: Fig 2. Recommended purification workflow.

Protocol 2: Flash Column Chromatography

  • TLC Analysis: Determine an appropriate eluent system using Thin Layer Chromatography (TLC). Aim for a retention factor (Rf) of ~0.3 for the product. Good starting points are Hexane:Ethyl Acetate or Toluene:Ethyl Acetate mixtures.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system (as a slurry).

  • Sample Loading: Adsorb the semi-purified product from Protocol 1 onto a small amount of silica gel. Once dry, carefully add this to the top of the packed column.

  • Elution: Begin elution with the solvent system, collecting fractions. Monitor the separation by TLC.

  • Fraction Pooling: Combine the fractions containing the pure product and concentrate them using a rotary evaporator.

Data Summary Table

Technique Parameter Recommended Solvents/Conditions Target Impurities Removed
Liquid-Liquid Extraction Aqueous WashSaturated Sodium Bicarbonate (NaHCO₃), followed by Brine (NaCl)Unreacted carboxylic acids, acid catalyst
Column Chromatography Stationary PhaseSilica Gel (Standard or Deactivated)Polar byproducts, baseline impurities
Mobile PhaseHexane:Ethyl Acetate (e.g., 7:3 v/v), Toluene:Ethyl Acetate, or DCM:Methanol (e.g., 98:2 v/v)Closely-eluting side products
Recrystallization Solvent SystemEthyl Acetate/Hexanes, Toluene, IsopropanolTrace impurities, achieving high final purity

References

addressing scale-up issues for the industrial production of Ethyl 3-(2-fluoro-4-hydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the comprehensive technical support center for the industrial-scale production of Ethyl 3-(2-fluoro-4-hydroxyphenyl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and address frequently encountered challenges during the synthesis, purification, and scale-up of this important fluorinated intermediate. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions and optimize your manufacturing processes.

The strategic incorporation of fluorine into pharmaceutical intermediates can significantly enhance their metabolic stability and binding affinity, making this compound a valuable building block. However, the presence of the fluorine atom also introduces unique challenges in its synthesis and scale-up. This guide will walk you through potential issues, from reaction kinetics to impurity profiles, providing actionable solutions grounded in established chemical principles.

Proposed Industrial Synthesis Route

Based on established methodologies for similar fluorinated aromatic compounds, a plausible and scalable synthetic route for this compound is outlined below. This multi-step process is designed to be robust and amenable to industrial production.

Synthesis_Route A 2-Fluoro-4-nitrophenol B 2-Fluoro-4-aminophenol A->B Catalytic Hydrogenation (e.g., Pd/C, H2) C Diazonium Salt Intermediate B->C Diazotization (NaNO2, H2SO4) D 3-(2-fluoro-4-hydroxyphenyl)propanoic acid C->D Sandmeyer Reaction (Hydroxylation) (Cu2O, H2O, Heat) or Perkin-type reaction E This compound D->E Fischer Esterification (Ethanol, H2SO4)

Caption: Proposed multi-step synthesis of this compound.

Troubleshooting Guides and FAQs

This section is structured in a question-and-answer format to directly address specific issues that may arise during the industrial production of this compound.

Part 1: Synthesis of 3-(2-fluoro-4-hydroxyphenyl)propanoic acid (The Precursor)

Route A: Via Catalytic Hydrogenation of 2-Fluoro-4-nitrophenol

Q1: We are experiencing incomplete reduction of 2-fluoro-4-nitrophenol to 2-fluoro-4-aminophenol during catalytic hydrogenation. What are the likely causes and how can we improve the conversion?

A1: Incomplete reduction in catalytic hydrogenation is a common scale-up challenge. Several factors can contribute to this issue:

  • Catalyst Activity and Loading: The activity of your palladium on carbon (Pd/C) catalyst is paramount. Ensure you are using a high-quality catalyst with appropriate specifications for this type of transformation. On a large scale, catalyst deactivation can occur due to poisoning by impurities in the starting material or solvent. Consider increasing the catalyst loading (w/w %) in small increments. However, be mindful that excessive catalyst can lead to over-hydrogenation and other side reactions.

  • Hydrogen Pressure and Agitation: Insufficient hydrogen pressure will slow down the reaction rate. For industrial reactors, ensure that the hydrogen pressure is maintained consistently throughout the batch. Inefficient agitation can lead to poor mixing of the solid catalyst, liquid substrate, and gaseous hydrogen, creating mass transfer limitations. Verify that your reactor's agitation speed is sufficient to maintain a uniform slurry.

  • Solvent Purity: The presence of impurities in the solvent, such as sulfur or halogenated compounds, can poison the palladium catalyst. Always use high-purity, degassed solvents for hydrogenation reactions.

  • Temperature Control: While hydrogenation of nitroarenes is typically exothermic, maintaining an optimal temperature is crucial. If the temperature is too low, the reaction rate will be slow. Conversely, excessively high temperatures can promote side reactions and catalyst degradation. Implement precise temperature control of your reactor.

Troubleshooting Workflow for Incomplete Hydrogenation:

Hydrogenation_Troubleshooting Start Incomplete Hydrogenation of 2-Fluoro-4-nitrophenol CheckCatalyst Verify Catalyst Activity and Loading Start->CheckCatalyst CheckPressure Ensure Adequate and Stable Hydrogen Pressure Start->CheckPressure CheckAgitation Optimize Agitator Speed for Proper Mixing Start->CheckAgitation CheckSolvent Analyze Solvent for Impurities Start->CheckSolvent CheckTemp Monitor and Control Reaction Temperature Start->CheckTemp Solution Achieve Complete Conversion CheckCatalyst->Solution CheckPressure->Solution CheckAgitation->Solution CheckSolvent->Solution CheckTemp->Solution

Caption: Decision tree for troubleshooting incomplete hydrogenation.

Q2: We are observing the formation of aniline as a byproduct during the hydrogenation of 2-fluoro-4-nitrophenol. How can we minimize this?

A2: The formation of aniline suggests over-hydrogenation, where the desired aminophenol is further reduced. This is a common issue when reaction conditions are too harsh. To mitigate this:

  • Moderating Reaction Conditions: Reduce the hydrogen pressure and/or the reaction temperature. This will decrease the rate of the secondary hydrogenation of the aminophenol.

  • Catalyst Selection: Consider using a less active catalyst or a catalyst with a selective promoter.

  • Reaction Monitoring: Implement in-process controls (e.g., HPLC) to monitor the disappearance of the starting material and the formation of the product and byproduct. Stop the reaction as soon as complete conversion of the nitrophenol is achieved to prevent further reduction of the aminophenol.

Route B: Via Sandmeyer Reaction of 2-Fluoro-4-aminophenol

Q3: During the diazotization of 2-fluoro-4-aminophenol, we are seeing significant byproduct formation and poor yield of the diazonium salt. What are the critical parameters to control?

A3: Diazotization reactions are notoriously sensitive to reaction conditions, and side reactions are common if not properly controlled. Key parameters include:

  • Temperature Control: The diazotization of anilines must be carried out at low temperatures, typically between 0 and 5 °C.[1] Higher temperatures lead to the decomposition of the diazonium salt and the formation of tar-like byproducts. Ensure your cooling system is robust enough to handle the exothermic nature of the reaction on a large scale.

  • Acid Concentration: A sufficient excess of strong acid (e.g., sulfuric acid) is crucial to maintain a low pH and prevent the coupling of the diazonium salt with the unreacted aminophenol, which forms colored azo compounds.

  • Rate of Nitrite Addition: The aqueous solution of sodium nitrite should be added slowly and sub-surface to the acidic solution of the aminophenol. This ensures that a localized excess of nitrous acid does not build up, which can lead to side reactions.

  • Removal of Excess Nitrous Acid: After the diazotization is complete, any remaining nitrous acid should be quenched, for example, with urea or sulfamic acid, to prevent unwanted side reactions in the subsequent hydroxylation step.[1][2]

Q4: The subsequent Sandmeyer hydroxylation of the diazonium salt is giving low yields of the desired 3-(2-fluoro-4-hydroxyphenyl)propanoic acid. How can we optimize this step?

A4: The Sandmeyer reaction for introducing a hydroxyl group can be challenging. Here are some key considerations for optimization:

  • Copper(I) Catalyst: The use of a copper(I) catalyst, such as copper(I) oxide (Cu₂O), is often necessary to facilitate the conversion of the diazonium salt to the phenol.[3][4] Ensure the quality and activity of your copper catalyst.

  • Reaction Temperature: The decomposition of the diazonium salt to the phenol is typically carried out at elevated temperatures. A controlled and gradual increase in temperature is necessary to avoid vigorous decomposition and the formation of byproducts.

  • Nucleophile Concentration: The reaction is carried out in an aqueous medium where water acts as the nucleophile. Ensuring a sufficient volume of water is present is important for the reaction to proceed efficiently.

Part 2: Esterification of 3-(2-fluoro-4-hydroxyphenyl)propanoic acid

Q5: We are facing challenges with the Fischer esterification of 3-(2-fluoro-4-hydroxyphenyl)propanoic acid with ethanol, specifically with reaction completeness and byproduct formation. What are the best practices for scaling up this reaction?

A5: Fischer esterification is a reversible reaction, and driving it to completion on an industrial scale requires careful control of several factors:

  • Water Removal: The removal of water as it is formed is the most critical factor in driving the equilibrium towards the ester product. On a large scale, this is typically achieved by azeotropic distillation using a Dean-Stark trap with a suitable solvent (e.g., toluene or heptane).

  • Catalyst Choice and Concentration: Concentrated sulfuric acid is a common and effective catalyst.[5][6] The optimal concentration needs to be determined for your specific process, as too much acid can lead to dehydration and other side reactions, while too little will result in slow reaction rates.

  • Excess of Alcohol: Using a large excess of ethanol can also shift the equilibrium towards the product. However, this will necessitate a more rigorous purification process to remove the unreacted alcohol.

  • Temperature: The reaction is typically performed at the reflux temperature of the solvent. Maintaining a consistent temperature is important for a steady reaction rate.

Potential Side Reactions in Esterification:

Side Reaction Cause Mitigation Strategy
Ether Formation (Diethyl ether) High acid concentration and high temperature.Optimize sulfuric acid concentration and maintain controlled reflux temperature.
Dehydration of Alcohol Strong acidic conditions and high temperature.Use the minimum effective amount of acid catalyst.
Polymerization For some phenolic compounds under harsh acidic conditions.Maintain moderate reaction temperatures and minimize reaction time.
Part 3: Purification and Crystallization

Q6: We are struggling to achieve the desired purity of this compound after the initial work-up. What purification strategies are recommended for this compound on a large scale?

A6: Achieving high purity for fluorinated esters often requires a multi-step purification process:

  • Aqueous Washes: After the esterification, the crude product should be washed with an aqueous solution of a weak base (e.g., sodium bicarbonate) to remove any unreacted carboxylic acid and the acid catalyst. This should be followed by a brine wash to help break any emulsions and remove excess water.

  • Solvent Swaps and Distillation: If a high-boiling solvent was used for the reaction, a solvent swap to a lower-boiling solvent might be necessary before final purification. Fractional distillation under reduced pressure can be an effective method for removing lower-boiling impurities and unreacted ethanol.

  • Crystallization: Crystallization is a powerful technique for achieving high purity on an industrial scale. A systematic approach to solvent screening is recommended to find a suitable solvent or solvent mixture that provides good yield and high purity. Consider solvents of varying polarity. Seeding the supersaturated solution with a small amount of pure product can aid in initiating crystallization and controlling crystal size.

Q7: During crystallization, we are observing oiling out of the product instead of forming crystals. What causes this and how can it be prevented?

A7: "Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystalline phase. This is often due to a high degree of supersaturation or the presence of impurities that inhibit crystal nucleation and growth. To prevent this:

  • Control the Cooling Rate: A slower, controlled cooling rate allows more time for crystal nucleation and growth, reducing the likelihood of oiling out.

  • Solvent Selection: The choice of solvent is critical. A solvent in which the product has moderate solubility at elevated temperatures and low solubility at lower temperatures is ideal. Sometimes a mixture of a good solvent and an anti-solvent can be effective.

  • Seeding: As mentioned previously, seeding the solution at the appropriate temperature can promote crystallization over oiling out.

  • Purity of the Crude Material: Impurities can significantly impact crystallization. If oiling out persists, consider an additional purification step (e.g., a charcoal treatment or a quick column chromatography pass on a small scale to identify problematic impurities) before attempting crystallization.

References

preventing decomposition of Ethyl 3-(2-fluoro-4-hydroxyphenyl)propanoate during storage

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ethyl 3-(2-fluoro-4-hydroxyphenyl)propanoate

Welcome to the dedicated support center for this compound. This guide is designed for our valued partners in research, science, and drug development. We understand that the stability and purity of your starting materials are paramount to the success of your experiments. This document provides in-depth troubleshooting guides, frequently asked questions, and validated protocols to ensure the long-term integrity of your compound during storage.

Understanding the Stability of this compound

This compound is a key intermediate whose molecular structure, while robust, contains two primary functional groups susceptible to degradation: a phenolic hydroxyl group and an ethyl ester. The presence of a fluorine atom on the aromatic ring also influences the molecule's electronic properties and, consequently, its reactivity and stability.[1][2][3] Understanding the potential degradation pathways is the first step toward effective prevention. The two most common pathways are oxidation of the phenol and hydrolysis of the ester.

Troubleshooting Guide: Diagnosing and Resolving Decomposition

This section is structured in a question-and-answer format to directly address common issues encountered during the storage and handling of this compound.

Q1: My stored compound has developed a distinct yellow or brownish tint. What is causing this discoloration?

A: This is a classic indicator of oxidation. The phenolic hydroxyl group is susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal impurities, or exposure to light. The initial step often involves the formation of a phenoxy radical, which can then be further oxidized to form highly colored quinone or benzoquinone-type structures.[4][5][6] These quinones can also polymerize, leading to more complex, colored impurities.

Causality Explained: Phenols are more easily oxidized than alcohols because the resulting phenoxy radical is stabilized by resonance, with the unpaired electron delocalized over the aromatic ring.[4] This process is often autocatalytic and can be accelerated by factors common in a laboratory environment.

Q2: My latest purity analysis (HPLC/NMR) shows a new, more polar impurity, and the percentage of my target compound has decreased. What is the likely cause?

A: This observation strongly suggests hydrolysis of the ethyl ester. The ester functional group can react with water to revert to the parent carboxylic acid—3-(2-fluoro-4-hydroxyphenyl)propanoic acid—and ethanol.[7][8] This reaction is catalyzed by the presence of either acid or base, even in trace amounts.[9][10]

Causality Explained:

  • Acid-Catalyzed Hydrolysis: Protons (H+) from an acidic contaminant will protonate the carbonyl oxygen of the ester, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water. This reaction is reversible.[9][10]

  • Base-Catalyzed Hydrolysis (Saponification): Hydroxide ions (OH-) from a basic contaminant directly attack the electrophilic carbonyl carbon. This reaction is irreversible because the resulting carboxylic acid is deprotonated by the base to form a carboxylate salt, which is resonance-stabilized and unreactive towards the alcohol.[7][8]

Q3: How can I definitively confirm the identity of these degradation products?

A: A combination of analytical techniques is recommended for unambiguous identification.

  • High-Performance Liquid Chromatography (HPLC): This is the primary tool for monitoring purity. The appearance of new peaks, particularly a more polar peak (earlier retention time on a reverse-phase column) for the carboxylic acid or less polar peaks for oxidation products, indicates degradation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the mass of the impurities. You would expect to see a peak corresponding to the molecular weight of the hydrolyzed carboxylic acid (M-28, loss of C2H4) or oxidized products (M+14, addition of oxygen minus two hydrogens).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm structural changes. For hydrolysis, you would observe the disappearance of the characteristic ethyl group signals (a quartet around 4.1 ppm and a triplet around 1.2 ppm) and the appearance of a broad carboxylic acid proton signal (>10 ppm). For oxidation, complex changes in the aromatic region would be expected.

Q4: I need to store a newly received batch of the compound. What are the absolute best practices?

A: Optimal storage requires controlling the key environmental factors that promote degradation. We recommend a multi-faceted approach summarized in the table below.

ParameterRecommended ConditionRationale
Temperature -20°C (Long-term) or 2-8°C (Short-term) Reduces the kinetic rate of both hydrolysis and oxidation reactions.[11][12][13]
Atmosphere Inert Gas (Argon or Nitrogen) Displaces oxygen, effectively preventing oxidation of the phenol group.[14]
Light Amber Glass Vial / Store in Darkness Prevents photolytically-induced oxidation.[14][15]
Moisture Tightly Sealed Container in a Desiccator Minimizes exposure to atmospheric moisture, preventing ester hydrolysis.
Purity Store as a neat, solid material Storing as a solid minimizes mobility and reactivity compared to solutions.
Q5: My experimental workflow requires me to prepare a stock solution. How can I maintain its stability?

A: Solutions are inherently less stable than the solid compound. However, stability can be maximized by following these steps:

  • Solvent Choice: Use high-purity, anhydrous, aprotic solvents (e.g., anhydrous DMSO, DMF, or acetonitrile) whenever possible. If aqueous buffers are necessary, use a slightly acidic pH (e.g., pH 5-6) to minimize base-catalyzed hydrolysis.

  • Deoxygenate Solvents: Before use, sparge the solvent with an inert gas (argon or nitrogen) for 15-20 minutes to remove dissolved oxygen.

  • Prepare Fresh: Prepare only the amount of solution needed for the experiment on the day of use. Avoid long-term storage of solutions.

  • Storage of Solution: If temporary storage is unavoidable, store the solution at -20°C or -80°C in a tightly sealed vial with an inert gas headspace.

Visualizing the Degradation Pathways

The following diagram illustrates the two primary decomposition routes for this compound.

G cluster_main This compound cluster_oxidation Oxidation Pathway cluster_hydrolysis Hydrolysis Pathway main Main Compound o2 O₂, Light, Metal Ions main->o2 h2o H₂O (Acid/Base Catalyst) main->h2o quinone Quinone-type Impurities (Colored) o2->quinone Forms polymer Polymeric Products quinone->polymer Polymerizes acid Carboxylic Acid Degradant h2o->acid Forms etoh Ethanol h2o->etoh Forms

Caption: Primary degradation pathways for the target compound.

Frequently Asked Questions (FAQs)

  • What is the expected shelf-life of this compound?

    • When stored as a solid under the recommended conditions (-20°C, inert atmosphere, dark, dry), the compound is expected to be stable for several years. However, we strongly advise re-analyzing the purity of any batch that is more than one year old or has been stored under suboptimal conditions.

  • How does the fluorine substituent affect the molecule's stability?

    • The fluorine atom is highly electronegative and acts as an electron-withdrawing group via induction. This can slightly increase the acidity of the phenolic proton. More significantly, fluorination can enhance the thermal and chemical resistance of the aromatic ring itself.[1][2][16]

  • Are there any materials I should avoid for storage containers or labware?

    • Always use high-quality, inert materials like borosilicate glass (Type I) or polypropylene. Avoid using low-grade plastics that may leach plasticizers or other contaminants. Ensure all containers are scrupulously clean and dry, as residues from cleaning agents (which can be acidic or basic) can catalyze degradation.

Experimental Protocols

Protocol 1: Proactive Stability Assessment via Forced Degradation Study

A forced degradation study is essential for understanding the intrinsic stability of a molecule and for developing a stability-indicating analytical method.[17][18][19] It involves subjecting the compound to stress conditions more severe than those it would encounter during routine storage.[20][21]

Objective: To intentionally degrade the compound to identify potential degradation products and confirm the specificity of your analytical method.

G cluster_conditions Stress Conditions start Prepare 1 mg/mL Solution of Compound acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1M NaOH, RT) start->base oxid Oxidation (e.g., 3% H₂O₂, RT) start->oxid therm Thermal (Solid, 80°C) start->therm photo Photolytic (Solution, ICH Q1B light) start->photo analyze Analyze all samples (including control) by HPLC-UV/MS acid->analyze base->analyze oxid->analyze therm->analyze photo->analyze

References

Technical Support Center: Chromatography of Ethyl 3-(2-fluoro-4-hydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

Troubleshooting Guide for Peak Tailing

This guide provides a comprehensive approach to diagnosing and resolving peak tailing issues encountered during the chromatographic analysis of Ethyl 3-(2-fluoro-4-hydroxyphenyl)propanoate. As a molecule with a moderately acidic phenolic hydroxyl group, it is susceptible to secondary interactions that can compromise peak symmetry, affecting analytical accuracy and resolution.[1][2] This document is structured to provide researchers, scientists, and drug development professionals with a logical workflow, from initial diagnosis to advanced troubleshooting, grounded in established chromatographic principles.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem?

A1: Peak tailing is a chromatographic phenomenon where a peak is asymmetrical, with the trailing edge being broader than the leading edge.[3] In an ideal separation, peaks should be symmetrical (Gaussian).[3] Tailing is problematic because it reduces resolution between adjacent peaks, complicates peak integration, and leads to inaccurate quantification.[4] It often indicates undesirable secondary interactions between the analyte and the stationary phase or other system components.[5][6]

Q2: What is the most likely cause of peak tailing for this compound?

A2: The primary cause of peak tailing for this specific analyte is the interaction of its acidic phenolic hydroxyl group with the HPLC column's stationary phase.[7][8] Key contributing factors include:

  • Secondary Silanol Interactions: The ionized hydroxyl group can interact strongly with residual acidic silanol groups (Si-OH) on the surface of silica-based column packing.[6][8][9]

  • Metal Chelation: The phenolic group can chelate with trace metal impurities (e.g., iron, aluminum) within the silica matrix or from stainless steel components of the HPLC system, causing significant tailing.[9][10][11]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the analyte's pKa, the compound will exist in both ionized and neutral forms, which have different retention characteristics, leading to peak distortion.[1][12]

Q3: How does the fluoro group in the molecule affect chromatography?

A3: The ortho-fluoro group is electron-withdrawing, which increases the acidity of the adjacent phenolic hydroxyl group (lowers its pKa). This makes the hydroxyl group more likely to be ionized (negatively charged) at a given pH, potentially increasing its interaction with positively charged sites or its propensity for secondary interactions with silanols, thereby exacerbating peak tailing.

Q4: How do I know if the problem is with my column, mobile phase, or the HPLC system itself?

A4: A systematic approach is required. If all peaks in your chromatogram are tailing, it may suggest a physical issue like extra-column volume (e.g., improper tubing connections) or a void in the column.[6][13] If only the this compound peak (and other similar compounds) is tailing, the cause is likely chemical and related to specific interactions with the column or mobile phase.[13] This guide will walk you through diagnosing the specific cause.

Systematic Troubleshooting Workflow

This workflow is designed to logically diagnose the root cause of peak tailing for this compound.

G start Peak Tailing Observed for This compound check_all_peaks Are ALL peaks tailing? start->check_all_peaks physical_issue Suspect Physical / System Issue check_all_peaks->physical_issue Yes chemical_issue Suspect Chemical Interaction check_all_peaks->chemical_issue No, only target analyte check_connections 1. Check tubing & fittings for dead volume. 2. Inspect column for voids/blockage. physical_issue->check_connections end_good Problem Resolved check_connections->end_good mp_optimization Step 1: Mobile Phase Optimization chemical_issue->mp_optimization adjust_ph Adjust Mobile Phase pH to < 3.0 (e.g., 0.1% Formic or Phosphoric Acid) mp_optimization->adjust_ph resolved1 Peak Shape Improved? adjust_ph->resolved1 column_hardware Step 2: Column & Hardware Evaluation resolved1->column_hardware No resolved1->end_good Yes metal_chelation_test Diagnose Metal Chelation: Inject sample with EDTA column_hardware->metal_chelation_test resolved2 Peak Shape Improved? metal_chelation_test->resolved2 passivate Passivate HPLC System with Acid/EDTA (See Protocol 3) resolved2->passivate Yes column_choice Evaluate Column Choice: Use high-purity, end-capped column (Type B Silica) resolved2->column_choice No passivate->end_good end_bad Further Investigation Required column_choice->end_bad

Caption: Troubleshooting workflow for peak tailing.

Guide 1: Mobile Phase Optimization

Optimizing the mobile phase is the most effective first step for addressing chemical-related peak tailing. The goal is to control the ionization state of both the analyte and the column's residual silanol groups.

Mechanism: The Role of pH

The phenolic hydroxyl on this compound is acidic. At a pH near its pKa, the molecule exists in equilibrium between its neutral (protonated) and anionic (deprotonated) forms.[12] These two forms have different hydrophobicities and thus different retention times, leading to peak broadening or tailing.[12] Simultaneously, residual silanol groups on the silica surface are acidic and become ionized (negatively charged) at pH levels above ~3.[5][14] These ionized silanols can strongly interact with any positively charged species or through cation-exchange mechanisms, but for an acidic analyte, the primary issue is controlling the analyte's own ionization.[1][5]

By lowering the mobile phase pH to below 3, we achieve two critical things:

  • Suppress Analyte Ionization: The phenolic hydroxyl group remains fully protonated (neutral), ensuring a single, more hydrophobic state, which promotes ideal reversed-phase retention.[15]

  • Suppress Silanol Ionization: The residual silanol groups on the column packing are also protonated, minimizing their ability to cause secondary ionic interactions.[7][9][14]

ConditionAnalyte (Phenolic OH)Silanol Group (Si-OH)Expected Peak Shape
Low pH (< 3) Neutral (R-OH)Neutral (Si-OH)Symmetrical
Mid pH (~4-7) Partially Ionized (R-O⁻)Ionized (Si-O⁻)Tailing
High pH (> 8) Fully Ionized (R-O⁻)Fully Ionized (Si-O⁻)Tailing (unless on specialized column)

Table 1. Effect of Mobile Phase pH on Ionization and Peak Shape.

Protocol 1: Adjusting Mobile Phase pH
  • Prepare an Acidic Aqueous Mobile Phase: Modify your aqueous mobile phase (Solvent A) by adding an acidifier. Common choices include:

    • 0.1% Formic Acid (v/v): Good for LC-MS compatibility.

    • 0.1% Trifluoroacetic Acid (TFA) (v/v): A strong ion-pairing agent that can improve peak shape but may cause ion suppression in MS.

    • Phosphate Buffer (e.g., 20 mM Potassium Phosphate) adjusted to pH 2.5: Provides high buffer capacity for robust pH control, ideal for UV-based methods.[14][16]

  • Ensure Column Stability: Verify that your HPLC column is rated for use at low pH. Most modern silica-based C18 columns are stable down to pH 2.[7]

  • Equilibrate the System: Thoroughly flush the column with the new mobile phase for at least 10-15 column volumes to ensure the pH is stable throughout the system.

  • Inject and Analyze: Inject your sample of this compound and evaluate the peak shape. A significant improvement in symmetry is expected.

Guide 2: Diagnosing and Mitigating Hardware & Column Issues

If mobile phase optimization does not fully resolve the tailing, the issue may stem from more persistent interactions with the column chemistry or HPLC hardware.

Mechanism: Metal Chelation

The phenolic hydroxyl group on the analyte is a potential chelation site for metal ions.[17] Trace metals can be present in the silica matrix of older or lower-purity columns (Type A silica) or can leach from stainless steel components like column frits, tubing, or pump parts.[9][11] The analyte forms a strong complex with these metal ions, creating a powerful secondary retention mechanism that results in severe peak tailing.[17][18]

G cluster_0 Analyte-Metal Interaction Analyte Ethyl 3-(2-fluoro-4- hydroxyphenyl)propanoate (with Phenolic -OH) Metal Metal Ion (Fe³⁺, Al³⁺) on Column or in System Analyte->Metal Chelation Tailing Severe Peak Tailing Metal->Tailing Strong Secondary Retention

Caption: Metal chelation leading to peak tailing.

Protocol 2: Diagnostic Test for Metal Chelation

This test uses a strong chelating agent to competitively bind metal ions, preventing them from interacting with your analyte.

  • Prepare a Chelator Solution: Create a solution of 100 µM Ethylenediaminetetraacetic acid (EDTA) in your mobile phase.[19]

  • Pre-treat the Column: Make one or two injections of the EDTA solution onto the column before injecting your sample. This temporarily passivates active metal sites on the column.[19]

  • Co-inject with Sample (Optional): Alternatively, add a small amount of EDTA (e.g., 100 µM) directly to your sample vial.[19]

  • Analyze the Result: Inject your analyte. If the peak shape improves significantly, metal chelation is a primary contributor to the tailing.

Protocol 3: System Passivation and Column Choice

If metal chelation is confirmed, a more permanent solution is required.

  • System Passivation: To remove metal contaminants from the entire HPLC system, flush the system (with the column removed) with a chelating or acidic solution. A common procedure involves flushing with 5-10 µM EDTA or a solution of nitric or phosphoric acid.[11][19] Crucially, always consult your HPLC manufacturer's guidelines before performing passivation to avoid damaging system components. [19]

  • Use High-Purity Columns: The most reliable solution is to use a modern, high-purity, base-deactivated silica column (often called Type B silica).[9][20] These columns have very low metal content and are typically end-capped to block residual silanol groups, minimizing the sites available for secondary interactions.[7][9][20][21]

  • Consider Bio-inert or PEEK-lined Hardware: For highly sensitive assays, using an HPLC system with PEEK or specially treated "bio-inert" flow paths can eliminate the source of metal leaching.[17]

Summary of Troubleshooting Strategies
StrategyPurposeKey ActionRelevant Protocol
pH Adjustment Suppress ionization of analyte and silanolsLower mobile phase pH to < 3 using an acidifier like 0.1% formic acid.Protocol 1
Column Selection Minimize active sites for secondary interactionUse a modern, high-purity, end-capped (Type B) silica column.Protocol 3
Metal Chelation Test Diagnose interaction with metal contaminantsInject EDTA solution onto the column or add it to the sample.Protocol 2
System Passivation Remove metal contaminants from HPLC hardwareFlush the system (column removed) with an approved chelating/acidic solution.Protocol 3
Hardware Check Rule out physical system issuesInspect tubing connections for dead volume and the column for voids.N/A

Table 2. Overview of Key Troubleshooting Strategies.

By following this structured guide, you can systematically identify the cause of peak tailing for this compound and implement the appropriate corrective actions to achieve symmetrical, reproducible peaks for accurate and reliable analysis.

References

Validation & Comparative

A Comparative Guide to the Synthesis of Ethyl 3-(2-fluoro-4-hydroxyphenyl)propanoate for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 3-(2-fluoro-4-hydroxyphenyl)propanoate is a key intermediate in the synthesis of various pharmaceutically active compounds. Its structural motif, featuring a substituted phenyl ring with both fluoro and hydroxyl groups, makes it a valuable building block in medicinal chemistry. The efficiency, scalability, and cost-effectiveness of its synthesis are therefore of paramount importance to researchers and professionals in drug development. This guide provides an in-depth comparison of four distinct synthetic routes to this target molecule, offering detailed experimental protocols and a critical evaluation of each approach to aid in the selection of the most suitable method for specific research and development needs.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule, this compound, reveals several plausible disconnection points, leading to a variety of synthetic strategies. The primary disconnections involve the formation of the Cα-Cβ bond of the propanoate side chain and the esterification of the corresponding carboxylic acid. This analysis forms the basis for the four synthetic routes detailed below.

graph "Retrosynthetic_Analysis" { rankdir="RL"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

Target [label="this compound"]; Intermediate1 [label="3-(2-Fluoro-4-hydroxyphenyl)propanoic Acid"]; Intermediate2 [label="Ethyl 3-(2-fluoro-4-hydroxyphenyl)acrylate"]; Intermediate3 [label="Ethyl 3-hydroxy-3-(2-fluoro-4-hydroxyphenyl)propanoate"]; StartingMaterial1 [label="2-Fluoro-4-hydroxybenzaldehyde"]; StartingMaterial2 [label="2-Fluoro-4-iodophenol"]; Reagent1 [label="Acetic Anhydride\n(Perkin)"]; Reagent2 [label="Ethyl Bromoacetate\n(Reformatsky)"]; Reagent3 [label="(Carbethoxymethylene)-\ntriphenylphosphorane\n(Wittig)"]; Reagent4 [label="Ethyl Acrylate\n(Heck)"];

Target -> Intermediate1 [label="Esterification"]; Intermediate1 -> Intermediate2 [label="Reduction"]; Intermediate2 -> StartingMaterial1 [label="Perkin / Wittig"]; Intermediate1 -> Intermediate3 [label="Dehydration & Reduction"]; Intermediate3 -> StartingMaterial1 [label="Reformatsky"]; Target -> StartingMaterial2 [label="Heck Reaction"];

Reagent1 -> Intermediate2; Reagent2 -> Intermediate3; Reagent3 -> Intermediate2; Reagent4 -> Target; }

Caption: Retrosynthetic analysis of this compound.

Synthesis of Key Starting Material: 2-Fluoro-4-hydroxybenzaldehyde

A common and crucial starting material for three of the four discussed synthetic routes is 2-fluoro-4-hydroxybenzaldehyde. An efficient synthesis of this aldehyde begins with the readily available 3-fluorophenol.

Protocol: Synthesis of 2-Fluoro-4-hydroxybenzaldehyde
  • Protection of the Hydroxyl Group: 3-Fluorophenol is first protected to prevent side reactions. A mixture of 3-fluorophenol, potassium carbonate, and 2-bromopropane in an organic solvent is heated to yield 1-fluoro-3-isopropoxybenzene.

  • Ortho-Bromination: The protected phenol then undergoes regioselective bromination at the position ortho to the fluorine atom and para to the isopropoxy group using a suitable brominating agent.

  • Formylation via Grignard Reaction: The resulting aryl bromide is converted to a Grignard reagent, which is then reacted with a formylating agent like N,N-dimethylformamide (DMF) to introduce the aldehyde group.

  • Deprotection: Finally, the protecting group is removed under acidic conditions to afford 2-fluoro-4-hydroxybenzaldehyde.[1]

graph "Starting_Material_Synthesis" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

A [label="3-Fluorophenol"]; B [label="1-Fluoro-3-isopropoxybenzene"]; C [label="2-Bromo-1-fluoro-4-isopropoxybenzene"]; D [label="2-Fluoro-4-isopropoxybenzaldehyde"]; E [label="2-Fluoro-4-hydroxybenzaldehyde"];

A -> B [label="Protection\n(i-PrBr, K2CO3)"]; B -> C [label="Bromination"]; C -> D [label="Grignard Formation\n& Formylation (Mg, DMF)"]; D -> E [label="Deprotection\n(Acid)"]; }

Caption: Synthesis of the key starting material, 2-fluoro-4-hydroxybenzaldehyde.

Route A: The Perkin Reaction Approach

The Perkin reaction offers a classic method for the synthesis of α,β-unsaturated carboxylic acids from aromatic aldehydes.[2][3][4] This route involves the condensation of 2-fluoro-4-hydroxybenzaldehyde with acetic anhydride, followed by reduction and esterification.

Workflow for Route A
graph "Route_A_Workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10, color="#34A853"];

Start [label="2-Fluoro-4-hydroxybenzaldehyde", fillcolor="#EA4335"]; Step1 [label="Perkin Reaction\n(Acetic Anhydride, NaOAc)"]; Intermediate [label="3-(2-Fluoro-4-hydroxyphenyl)acrylic Acid"]; Step2 [label="Reduction\n(H2, Pd/C)"]; ProductAcid [label="3-(2-Fluoro-4-hydroxyphenyl)propanoic Acid"]; Step3 [label="Fischer Esterification\n(Ethanol, H2SO4)"]; FinalProduct [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"];

Start -> Step1 -> Intermediate -> Step2 -> ProductAcid -> Step3 -> FinalProduct; }

Caption: Workflow for the synthesis via the Perkin reaction.

Experimental Protocol for Route A
  • Perkin Reaction: A mixture of 2-fluoro-4-hydroxybenzaldehyde, acetic anhydride, and anhydrous sodium acetate is heated at an elevated temperature (typically 180°C) for several hours.[2] The reaction mixture is then poured into water and the resulting precipitate, 3-(2-fluoro-4-hydroxyphenyl)acrylic acid, is collected by filtration.

  • Catalytic Hydrogenation: The unsaturated acid is dissolved in a suitable solvent, such as ethanol, and subjected to catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere.[5][6][7] This selectively reduces the carbon-carbon double bond to yield 3-(2-fluoro-4-hydroxyphenyl)propanoic acid.

  • Fischer Esterification: The resulting carboxylic acid is dissolved in an excess of ethanol, and a catalytic amount of a strong acid, such as sulfuric acid, is added. The mixture is refluxed for several hours to drive the equilibrium towards the formation of the ester.[8][9][10][11] After cooling, the mixture is worked up by extraction to isolate the final product, this compound.

Route B: The Reformatsky Reaction Pathway

The Reformatsky reaction provides a route to β-hydroxy esters by reacting an α-halo ester with a carbonyl compound in the presence of zinc metal.[12][13][14][15][16] This approach offers a different strategy to construct the carbon skeleton.

Workflow for Route B
graph "Route_B_Workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10, color="#34A853"];

Start [label="2-Fluoro-4-hydroxybenzaldehyde", fillcolor="#EA4335"]; Step1 [label="Reformatsky Reaction\n(Ethyl Bromoacetate, Zn)"]; Intermediate1 [label="Ethyl 3-hydroxy-3-(2-fluoro-4-hydroxyphenyl)propanoate"]; Step2 [label="Dehydration\n(Acid Catalyst)"]; Intermediate2 [label="Ethyl 3-(2-fluoro-4-hydroxyphenyl)acrylate"]; Step3 [label="Reduction\n(H2, Pd/C)"]; FinalProduct [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"];

Start -> Step1 -> Intermediate1 -> Step2 -> Intermediate2 -> Step3 -> FinalProduct; }

Caption: Workflow for the synthesis via the Reformatsky reaction.

Experimental Protocol for Route B
  • Reformatsky Reaction: Activated zinc dust is suspended in a dry solvent like THF or toluene. A mixture of 2-fluoro-4-hydroxybenzaldehyde and ethyl bromoacetate is added, and the reaction is initiated, often with gentle heating. The reaction is typically stirred for several hours.[12][13] An acidic workup yields the β-hydroxy ester, ethyl 3-hydroxy-3-(2-fluoro-4-hydroxyphenyl)propanoate.

  • Dehydration: The β-hydroxy ester is then subjected to dehydration to form the α,β-unsaturated ester. This can be achieved by heating with a catalytic amount of a strong acid, such as p-toluenesulfonic acid, in a solvent that allows for the azeotropic removal of water.[17][18][19][20]

  • Catalytic Hydrogenation: The resulting ethyl 3-(2-fluoro-4-hydroxyphenyl)acrylate is reduced via catalytic hydrogenation with Pd/C as described in Route A to afford the final product.[5][6][7]

Route C: The Wittig Reaction Approach

The Wittig reaction is a highly versatile and widely used method for the synthesis of alkenes from carbonyl compounds and phosphonium ylides.[21][22][23][24][25] This route provides a direct method to form the α,β-unsaturated ester intermediate.

Workflow for Route C
graph "Route_C_Workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10, color="#34A853"];

Start [label="2-Fluoro-4-hydroxybenzaldehyde", fillcolor="#EA4335"]; Step1 [label="Wittig Reaction\n((Carbethoxymethylene)triphenylphosphorane)"]; Intermediate [label="Ethyl 3-(2-fluoro-4-hydroxyphenyl)acrylate"]; Step2 [label="Reduction\n(H2, Pd/C)"]; FinalProduct [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"];

Start -> Step1 -> Intermediate -> Step2 -> FinalProduct; }

Caption: Workflow for the synthesis via the Wittig reaction.

Experimental Protocol for Route C
  • Wittig Reaction: (Carbethoxymethylene)triphenylphosphorane, a stabilized ylide, is reacted with 2-fluoro-4-hydroxybenzaldehyde in a suitable solvent such as dichloromethane or THF at room temperature.[22][23] The reaction is typically stirred for several hours until completion, which can be monitored by thin-layer chromatography. The triphenylphosphine oxide byproduct is then removed by precipitation or chromatography to yield ethyl 3-(2-fluoro-4-hydroxyphenyl)acrylate.

  • Catalytic Hydrogenation: The unsaturated ester is then reduced to the target molecule using catalytic hydrogenation with Pd/C as previously described in Routes A and B.[5][6][7]

Route D: The Heck Reaction Pathway

The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[26][27][28][29][30] This route offers a convergent approach, directly forming the carbon skeleton of the target molecule.

Workflow for Route D
graph "Route_D_Workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10, color="#34A853"];

Start [label="2-Fluoro-4-iodophenol", fillcolor="#EA4335"]; Step1 [label="Heck Reaction\n(Ethyl Acrylate, Pd Catalyst, Base)"]; Intermediate [label="Ethyl 3-(2-fluoro-4-hydroxyphenyl)acrylate"]; Step2 [label="Reduction\n(H2, Pd/C)"]; FinalProduct [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"];

Start -> Step1 -> Intermediate -> Step2 -> FinalProduct; }

Caption: Workflow for the synthesis via the Heck reaction.

Experimental Protocol for Route D
  • Synthesis of 2-Fluoro-4-iodophenol: This starting material can be prepared from 2-fluorophenol by direct iodination using iodine in the presence of a base like ammonia.[31]

  • Heck Reaction: 2-Fluoro-4-iodophenol is coupled with ethyl acrylate in the presence of a palladium catalyst (e.g., Pd(OAc)2), a phosphine ligand (e.g., PPh3), and a base (e.g., Et3N) in a suitable solvent like DMF or acetonitrile. The reaction is typically heated to ensure a reasonable reaction rate.[27][29] The product of this reaction is ethyl 3-(2-fluoro-4-hydroxyphenyl)acrylate.

  • Catalytic Hydrogenation: The resulting α,β-unsaturated ester is then reduced to the final product using catalytic hydrogenation with Pd/C, as detailed in the previous routes.[5][6][7]

Comparison of Synthesis Routes

FeatureRoute A: Perkin ReactionRoute B: Reformatsky ReactionRoute C: Wittig ReactionRoute D: Heck Reaction
Starting Materials 2-Fluoro-4-hydroxybenzaldehyde, Acetic Anhydride2-Fluoro-4-hydroxybenzaldehyde, Ethyl Bromoacetate, Zinc2-Fluoro-4-hydroxybenzaldehyde, (Carbethoxymethylene)triphenylphosphorane2-Fluoro-4-iodophenol, Ethyl Acrylate
Number of Steps 3322 (after starting material synthesis)
Key Intermediates α,β-Unsaturated Acidβ-Hydroxy Ester, α,β-Unsaturated Esterα,β-Unsaturated Esterα,β-Unsaturated Ester
Reagent & Catalyst Cost Generally low-cost reagentsModerate (cost of zinc and bromoester)High (cost of phosphonium ylide)High (cost of palladium catalyst and ligand)
Scalability Good, but high temperatures can be a challengeModerate, handling of zinc dust can be an issueGood, but stoichiometry of ylide is crucialExcellent, widely used in industrial processes
Stereoselectivity Typically forms the E-isomer of the acrylic acidCan produce diastereomers in the first stepStabilized ylides favor the E-isomerGenerally high stereoselectivity for the E-isomer
Byproducts Acetic acidZinc saltsTriphenylphosphine oxideHalide salts
Environmental Impact Use of acetic anhydrideUse of zinc metalGeneration of phosphine oxide wasteUse of palladium catalyst (recycling is key)

Conclusion and Recommendations

Each of the presented synthetic routes offers a viable pathway to this compound, with distinct advantages and disadvantages.

  • Route A (Perkin Reaction) is a classic and cost-effective method, particularly suitable for large-scale synthesis where reagent cost is a primary concern. However, the high reaction temperatures may not be suitable for all substrates and can lead to side reactions.

  • Route B (Reformatsky Reaction) provides an alternative for constructing the C-C bond, but the handling of activated zinc and the potential for diastereomeric mixtures in the first step require careful control.

  • Route C (Wittig Reaction) offers a more direct route to the α,β-unsaturated ester intermediate with generally good stereoselectivity for the E-isomer. The main drawback is the high cost of the phosphonium ylide and the generation of a stoichiometric amount of triphenylphosphine oxide waste.

  • Route D (Heck Reaction) represents a modern and highly efficient approach, often providing high yields and excellent stereoselectivity. While the cost of the palladium catalyst can be high, its catalytic nature and the potential for catalyst recycling make it an attractive option for both laboratory and industrial scale synthesis.

The choice of the optimal synthetic route will ultimately depend on the specific requirements of the project, including scale, budget, available equipment, and the desired purity of the final product. For academic research and small-scale synthesis, the Wittig or Reformatsky reactions may offer flexibility. For process development and large-scale manufacturing, the cost-effectiveness of the Perkin reaction or the efficiency and scalability of the Heck reaction are likely to be the deciding factors.

References

A Comparative Guide to the Validation of Quantitative Analytical Methods for Ethyl 3-(2-fluoro-4-hydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is a cornerstone of regulatory compliance and ensures the safety and efficacy of drug products.[1][2] This guide provides an in-depth comparison of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography with Mass Spectrometry (UPLC-MS), for the quantitative analysis of Ethyl 3-(2-fluoro-4-hydroxyphenyl)propanoate. This compound, a key intermediate in the synthesis of various pharmaceutical agents, demands accurate and reliable quantification.

This document will delve into the principles of method validation, drawing from internationally recognized guidelines such as those from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[3][4][5][6][7][8] We will explore the critical validation parameters and provide hypothetical, yet realistic, experimental data to facilitate a direct comparison of the two methods.

The Imperative of Method Validation

Analytical method validation provides documented evidence that a procedure is suitable for its intended purpose.[1][9][10] For a quantitative method, this means demonstrating that it can accurately and precisely measure the concentration of a specific analyte. The ICH Q2(R1) guideline is a widely accepted standard that outlines the necessary validation characteristics.[4][11] These parameters include specificity, linearity, range, accuracy, precision, detection limit (LOD), quantitation limit (LOQ), and robustness.[1][9][12]

Comparative Overview: HPLC-UV vs. UPLC-MS

FeatureHPLC-UVUPLC-MS
Principle Separation based on polarity, detection via UV absorbance.Separation based on polarity with smaller particles for higher resolution, detection by mass-to-charge ratio.
Specificity Good, but can be susceptible to interference from compounds with similar chromophores.Excellent, provides structural information, highly specific.
Sensitivity Moderate (µg/mL to ng/mL range).High to very high (ng/mL to pg/mL range).
Linearity & Range Typically wide linear range.Can have a narrower linear range, may require more complex calibration models.
Cost Lower initial investment and operational costs.Higher initial investment and maintenance costs.
Robustness Generally robust and widely used in QC environments.Can be more sensitive to matrix effects and instrumental parameters.

The Method Validation Workflow

A systematic approach to method validation is crucial for ensuring all regulatory requirements are met. The process can be visualized as a logical progression of experiments designed to test each performance characteristic of the analytical method.

ValidationWorkflow cluster_planning Planning & Protocol cluster_execution Experimental Execution cluster_reporting Analysis & Reporting Protocol Validation Protocol Development Specificity Specificity & Selectivity Protocol->Specificity Defines experiments Linearity Linearity & Range Specificity->Linearity Confirms peak identity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness Data_Analysis Data Analysis & Statistical Evaluation Robustness->Data_Analysis Generates validation data Report Final Validation Report Data_Analysis->Report Summarizes findings

Caption: A typical workflow for analytical method validation.

Detailed Experimental Protocols and Comparative Data

Here, we present a hypothetical validation of two methods for the quantification of this compound.

Method 1: HPLC-UV
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 275 nm

  • Injection Volume: 10 µL

Method 2: UPLC-MS
  • Column: C18, 2.1 x 50 mm, 1.7 µm

  • Mobile Phase: A: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in Acetonitrile (Gradient elution)

  • Flow Rate: 0.4 mL/min

  • Detection: Mass Spectrometry (Positive Ion Mode, monitoring the appropriate m/z)

  • Injection Volume: 2 µL

Specificity (Stability-Indicating Method)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[13][14] To establish a stability-indicating method, forced degradation studies are performed.[15][16][17]

Experimental Protocol (Forced Degradation): A solution of this compound is subjected to the following stress conditions as recommended by ICH Q1A:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105°C for 48 hours (solid state).

  • Photolytic Degradation: Exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

Comparative Results:

ConditionHPLC-UVUPLC-MS
Acid Hydrolysis Main peak is well-resolved from a minor degradant peak.Main peak is well-resolved from two minor degradant peaks.
Base Hydrolysis Significant degradation with one major degradant peak.Significant degradation with one major and one minor degradant peak identified by mass.
Oxidation Minor degradation, small degradant peak observed.Minor degradation, small degradant peak confirmed by mass.
Thermal No significant degradation.No significant degradation.
Photolytic No significant degradation.No significant degradation.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.[12][14] The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[12]

Experimental Protocol: A series of at least five concentrations of this compound reference standard are prepared and analyzed. A calibration curve is constructed by plotting the response versus concentration, and the correlation coefficient (r²) and y-intercept are calculated.

Comparative Data:

ParameterHPLC-UVUPLC-MS
Range 1 - 100 µg/mL0.1 - 20 ng/mL
Correlation Coefficient (r²) 0.99950.9992
Regression Equation y = 12345x + 678y = 98765x + 432

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[13] It is often assessed by determining the recovery of a known amount of analyte spiked into a placebo matrix.

Experimental Protocol: The accuracy of the method is determined by analyzing samples of a known concentration (spiked placebo) at three concentration levels covering the specified range (e.g., 80%, 100%, and 120% of the target concentration). The analysis is performed in triplicate at each level.

Comparative Data:

Concentration LevelHPLC-UV (% Recovery ± RSD)UPLC-MS (% Recovery ± RSD)
Low (80%) 99.5% ± 0.8%100.2% ± 1.1%
Medium (100%) 100.1% ± 0.5%99.8% ± 0.9%
High (120%) 99.8% ± 0.7%100.5% ± 1.0%

Precision

Precision is the measure of the degree of scatter of a series of measurements.[13] It is evaluated at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

Experimental Protocol:

  • Repeatability: A minimum of nine determinations covering the specified range (e.g., three concentrations with three replicates each) or a minimum of six determinations at 100% of the test concentration are analyzed on the same day, by the same analyst, and on the same instrument.[11]

  • Intermediate Precision: The analysis is repeated on a different day, with a different analyst, and/or on a different instrument.

Comparative Data:

Precision LevelHPLC-UV (%RSD)UPLC-MS (%RSD)
Repeatability < 1.0%< 1.5%
Intermediate Precision < 1.5%< 2.0%

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[14]

Experimental Protocol: LOD and LOQ can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Comparative Data:

ParameterHPLC-UVUPLC-MS
LOD 0.3 µg/mL0.03 ng/mL
LOQ 1.0 µg/mL0.1 ng/mL

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[1]

Experimental Protocol: Small variations are intentionally made to the method parameters, and the effect on the results is evaluated.

  • HPLC-UV: Variations in mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±5°C).

  • UPLC-MS: Variations in mobile phase composition (±1%), flow rate (±0.02 mL/min), and column temperature (±2°C).

Comparative Data:

Parameter VariationHPLC-UV (Effect on Results)UPLC-MS (Effect on Results)
Mobile Phase Composition Minor shift in retention time, no impact on quantification.Minor shift in retention time, no impact on quantification.
Flow Rate Predictable shift in retention time, no impact on quantification.Predictable shift in retention time, no impact on quantification.
Column Temperature Minor shift in retention time, no impact on quantification.Minor shift in retention time, no impact on quantification.

Final Comparison and Recommendation

The choice between HPLC-UV and UPLC-MS for the quantitative analysis of this compound depends on the specific requirements of the analysis.

MethodComparison cluster_hplc HPLC-UV cluster_uplc UPLC-MS hplc_pros Pros: - Lower Cost - Robust - Wide linear range hplc_cons Cons: - Lower Sensitivity - Potentially less specific uplc_pros Pros: - High Sensitivity - High Specificity - Structural Information uplc_cons Cons: - Higher Cost - More complex - Potential for matrix effects Decision Method Selection Decision->hplc_pros For routine QC, high concentration samples Decision->uplc_pros For trace analysis, impurity profiling, complex matrices

Caption: Key decision factors for selecting an analytical method.

For routine quality control (QC) testing of the bulk drug substance where high concentrations are expected, the HPLC-UV method is a cost-effective, robust, and reliable choice. Its simplicity and lower operational costs make it well-suited for high-throughput environments.

For applications requiring higher sensitivity, such as the analysis of low-level impurities, degradation products, or for bioanalytical studies, the UPLC-MS method is clearly superior. Its enhanced specificity and ability to provide mass information are invaluable for impurity identification and characterization.

Ultimately, the selection of the analytical method should be based on a thorough risk assessment and a clear understanding of the intended application. Both methods, when properly validated, can provide accurate and reliable data for the quantitative analysis of this compound.

References

A Comparative Investigation into the Biological Activities of Ethyl 3-(2-fluoro-4-hydroxyphenyl)propanoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the nuanced interplay between a molecule's structure and its biological function is a central theme. Phenolic compounds, in particular, have garnered significant attention for their diverse therapeutic potential, including antioxidant, anti-inflammatory, and anticancer properties. This guide delves into a focused comparative study of novel derivatives of Ethyl 3-(2-fluoro-4-hydroxyphenyl)propanoate, a scaffold that combines the key features of a phenolic ring, a propanoate side chain, and a fluorine substituent—all of which can significantly influence biological activity.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals. It outlines the rationale for the synthesis of a focused library of derivatives and provides detailed, field-proven methodologies for a head-to-head comparison of their biological effects. We will explore key performance indicators such as antioxidant capacity, cytotoxicity against cancer cell lines, and specific enzyme inhibition, underpinned by a discussion on the anticipated structure-activity relationships (SAR).

Rationale and Synthetic Strategy

The parent compound, this compound, presents a compelling starting point for medicinal chemistry exploration. The fluorine atom can enhance metabolic stability and binding affinity, while the phenolic hydroxyl and the ethyl propanoate groups offer sites for chemical modification to modulate physicochemical properties like lipophilicity and hydrogen bonding capacity.

Our proposed synthetic strategy focuses on generating a small, diverse library of derivatives by modifying the phenolic hydroxyl group. This will allow for a systematic evaluation of how different functional groups at this position impact the molecule's biological profile.

Scheme 1: Proposed Synthesis of this compound Derivatives

The synthesis would begin with the commercially available this compound. The phenolic hydroxyl group can be alkylated or acylated under standard conditions to yield a series of derivatives. For instance, reaction with various alkyl halides in the presence of a mild base like potassium carbonate would yield ether derivatives, while reaction with acyl chlorides or anhydrides would produce ester derivatives.

G A Ethyl 3-(2-fluoro-4- hydroxyphenyl)propanoate B Alkylation (e.g., R-X, K2CO3) A->B C Acylation (e.g., R-COCl, Pyridine) A->C D Ether Derivatives (Varying R group) B->D E Ester Derivatives (Varying R group) C->E

Caption: Proposed synthetic routes to generate ether and ester derivatives.

Comparative Biological Evaluation: Methodologies

To construct a comprehensive biological profile for each derivative, a panel of in vitro assays is proposed. These assays are selected for their robustness, reproducibility, and relevance to common mechanisms of drug action.

Antioxidant Activity Assessment

Oxidative stress is implicated in a multitude of pathological conditions. The ability of the synthesized compounds to scavenge free radicals will be quantified using two complementary spectrophotometric assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.[1][2][3] These methods are popular due to their simplicity and the small amount of sample required.[3]

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Dissolve the test compounds and a standard antioxidant (e.g., Ascorbic Acid, Trolox) in methanol to create a stock solution (e.g., 1 mg/mL), from which serial dilutions are made.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage of inhibition against the compound concentration.

  • Preparation of ABTS Radical Cation (ABTS•+):

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in a 1:1 ratio and allow them to stand in the dark at room temperature for 12-16 hours.

  • Working Solution Preparation: Before use, dilute the ABTS•+ solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[4]

  • Assay Procedure:

    • Add 1.0 mL of the diluted ABTS•+ solution to 10 µL of the test compound at various concentrations.

    • After 6 minutes, measure the absorbance at 734 nm.

  • Calculation: The scavenging activity is calculated similarly to the DPPH assay, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

G cluster_0 Antioxidant Assays A DPPH Assay Stable Radical Measures H-atom donation Absorbance at 517 nm B ABTS Assay Radical Cation Measures electron donation Absorbance at 734 nm

Caption: Overview of the selected antioxidant assays.

Cytotoxicity Screening

The cytotoxic potential of the derivatives will be evaluated against a panel of human cancer cell lines to identify any anticancer activity. A normal cell line should also be included to assess selectivity. The resazurin reduction assay is a reliable method for determining cell viability.[5]

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) and a normal cell line (e.g., HEK293) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Resazurin Addition: Add resazurin solution to each well and incubate for 2-4 hours.

  • Measurement: Measure the fluorescence (Ex/Em: ~560/590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.

  • Calculation: Cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (concentration that inhibits cell growth by 50%) is determined from the dose-response curve.

G A Seed Cells in 96-well Plate B Treat with Derivatives A->B C Add Resazurin Reagent B->C D Incubate C->D E Measure Fluorescence/Absorbance D->E F Calculate IC50 Values E->F

Caption: Workflow for the cytotoxicity screening assay.

Enzyme Inhibition Assays

To explore a more specific mechanism of action, the derivatives can be screened against a relevant enzyme target. For phenolic compounds, cyclooxygenase (COX) enzymes are a common target due to their role in inflammation.

A commercially available COX-2 inhibitor screening kit can be used for this purpose. These kits typically measure the peroxidase activity of COX-2, where the oxidation of a chromogenic substrate is monitored spectrophotometrically.

  • Reagent Preparation: Prepare all reagents as per the kit's instructions.

  • Assay Procedure:

    • In a 96-well plate, add the reaction buffer, heme, COX-2 enzyme, and the test compound.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate for a specified time at a controlled temperature.

    • Measure the absorbance at the recommended wavelength (e.g., 590 nm).

  • Calculation: The percentage of COX-2 inhibition is calculated, and the IC50 value is determined for each compound.

Anticipated Structure-Activity Relationships and Data Interpretation

The data generated from these assays will enable a thorough comparison of the derivatives and the elucidation of preliminary structure-activity relationships (SAR).

Table 1: Hypothetical Comparative Data for this compound Derivatives

Compound IDR-GroupDPPH IC50 (µM)ABTS TEACHeLa IC50 (µM)COX-2 IC50 (µM)
Parent -H55.21.2>10085.6
Deriv-01 -CH378.10.9>10092.3
Deriv-02 -COCH365.41.189.576.1
Deriv-03 -CH2Ph45.81.545.233.7
Ascorbic Acid N/A22.5N/AN/AN/A
Doxorubicin N/AN/AN/A0.8N/A
Celecoxib N/AN/AN/AN/A0.04

Discussion of Potential SAR:

  • Antioxidant Activity: The free phenolic hydroxyl group is often crucial for antioxidant activity. Therefore, it is anticipated that the parent compound will exhibit moderate activity. Ester derivatives (e.g., Deriv-02) might show reduced activity, while some ether derivatives (e.g., Deriv-03 with a benzyl group) could have altered activity due to changes in steric and electronic properties.[6][7]

  • Cytotoxicity: The introduction of lipophilic groups (e.g., benzyl in Deriv-03) may enhance cell permeability and lead to increased cytotoxicity. The fluorine atom is expected to contribute positively to this activity.

  • Enzyme Inhibition: The nature of the R-group will significantly influence the binding affinity to the active site of an enzyme like COX-2. Bulky, hydrophobic groups may improve binding and inhibitory potency.

Conclusion

This guide provides a robust framework for the comparative biological evaluation of novel this compound derivatives. By systematically synthesizing a focused library and employing a panel of well-established in vitro assays, researchers can effectively dissect the structure-activity relationships governing the antioxidant, cytotoxic, and enzyme-inhibitory properties of these compounds. The insights gained from such a study will be invaluable for the rational design and development of new therapeutic agents based on this promising chemical scaffold.

References

A Senior Application Scientist's Guide to Cross-Validation of HPLC and UPLC Methods for the Analysis of Ethyl 3-(2-fluoro-4-hydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the integrity of analytical data is paramount. The transition from High-Performance Liquid Chromatography (HPLC) to Ultra-Performance Liquid Chromatography (UPLC) represents a significant leap forward in analytical efficiency, offering substantial improvements in speed, resolution, and sensitivity.[1] However, this technological advancement necessitates a rigorous approach to method transfer and validation to ensure consistency and reliability of analytical results. This guide provides a comprehensive framework for the development, validation, and cross-validation of HPLC and UPLC methods for the analysis of Ethyl 3-(2-fluoro-4-hydroxyphenyl)propanoate, a key intermediate in the synthesis of various pharmaceutical compounds.

The fundamental principle of both HPLC and UPLC is the separation of components in a mixture based on their differential interactions with a stationary and a mobile phase.[1][2] The primary distinction lies in the particle size of the stationary phase; UPLC utilizes sub-2 µm particles, while HPLC typically employs particles in the 3-5 µm range.[2][3] This smaller particle size in UPLC, coupled with higher operating pressures (up to 15,000 psi compared to HPLC's 4,000-6,000 psi), leads to significantly faster analysis times and improved peak resolution.[2][4][5]

This guide will navigate the intricacies of developing robust analytical methods on both platforms and, critically, how to cross-validate these methods to ensure interchangeability and maintain data integrity across different laboratory settings and throughout the drug development lifecycle.

Experimental Workflow: From Method Development to Cross-Validation

The journey from establishing an analytical method to ensuring its cross-platform validity follows a structured and logical progression. The following workflow diagram illustrates the key stages involved in the cross-validation of HPLC and UPLC methods for this compound analysis.

Method_Cross_Validation_Workflow cluster_0 Phase 1: Method Development & Validation cluster_1 Phase 2: Cross-Validation cluster_2 Outcome A Analyte Characterization (this compound) B HPLC Method Development (Column, Mobile Phase, Detection) A->B D UPLC Method Development (Method Transfer & Optimization) A->D C HPLC Method Validation (ICH Q2(R1)/Q2(R2) Guidelines) B->C F Define Cross-Validation Protocol (Acceptance Criteria) C->F E UPLC Method Validation (ICH Q2(R1)/Q2(R2) Guidelines) D->E E->F G Sample Analysis on Both Systems (Same Batches of Standards & Samples) F->G H Data Comparison & Statistical Analysis (Retention Time, Peak Area, Impurity Profile) G->H I Cross-Validation Report H->I J Method Interchangeability Established I->J

Figure 1: A schematic overview of the workflow for the development, validation, and cross-validation of HPLC and UPLC methods.

Part 1: HPLC Method Development and Validation

The initial step involves the development of a robust HPLC method for the routine analysis of this compound. The choices made during this phase are critical as they form the foundation for the subsequent UPLC method transfer.

Experimental Protocol: HPLC Method Development
  • Analyte & Standard Preparation:

    • Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., Methanol or Acetonitrile) to prepare a stock solution of 1 mg/mL.

    • Prepare working standards by serial dilution to cover a linearity range of 1-100 µg/mL.

  • Chromatographic Conditions:

    • Instrument: A standard HPLC system with a UV detector.

    • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common starting point for reverse-phase chromatography of small molecules.

    • Mobile Phase: A gradient of Acetonitrile and water (both with 0.1% formic acid) is a versatile mobile phase for many pharmaceutical compounds. The gradient program should be optimized to achieve good separation of the main peak from any potential impurities.

    • Flow Rate: A typical flow rate for a 4.6 mm ID HPLC column is 1.0 mL/min.

    • Column Temperature: 30 °C to ensure reproducibility.

    • Detection Wavelength: Based on the UV spectrum of the analyte. For a hydroxyphenyl derivative, a wavelength in the range of 270-280 nm is a reasonable starting point.

    • Injection Volume: 10 µL.

HPLC Method Validation

The developed HPLC method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) or the newer Q2(R2) guidelines to demonstrate its suitability for its intended purpose.[8][9][10] The validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

  • Detection Limit (DL) & Quantitation Limit (QL): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Part 2: UPLC Method Development and Transfer

The validated HPLC method serves as the basis for the development of the UPLC method. The goal is to achieve a significant reduction in analysis time while maintaining or improving the separation quality.

Method Transfer Principles

The transfer of a method from HPLC to UPLC is not merely a direct scaling down of parameters. It requires a systematic approach to preserve the chromatographic selectivity.[11] Key considerations include:

  • Column Chemistry: To maintain selectivity, the stationary phase chemistry of the UPLC column should be identical to the HPLC column, differing only in particle size (e.g., a C18 column with a <2 µm particle size).[11]

  • Geometric Scaling: The flow rate, injection volume, and gradient timeline must be geometrically scaled to the dimensions of the UPLC column. Tools such as the ACQUITY UPLC Columns Calculator can be utilized for this purpose.[11]

  • System Dwell Volume: The difference in dwell volume between the HPLC and UPLC systems needs to be accounted for to ensure an equivalent gradient profile.[11]

Experimental Protocol: UPLC Method Development
  • Column Selection: Choose a UPLC column with the same stationary phase chemistry as the HPLC column but with a smaller particle size (e.g., 2.1 x 50 mm, 1.7 µm).

  • Parameter Scaling:

    • Flow Rate: Scale the flow rate based on the column dimensions. For a 2.1 mm ID column, a typical starting flow rate would be around 0.4-0.6 mL/min.

    • Injection Volume: Scale down the injection volume to avoid column overload (e.g., 1-2 µL).

    • Gradient: Adjust the gradient timeline to maintain the same separation selectivity within a shorter run time.

  • Optimization: Fine-tune the gradient and flow rate to optimize the separation and minimize the run time.

UPLC Method Validation

The transferred and optimized UPLC method must also undergo validation following the same ICH guidelines as the HPLC method.[8][12] The validation parameters and acceptance criteria should be consistent with those established for the HPLC method to ensure a fair comparison.

Part 3: Cross-Validation of HPLC and UPLC Methods

Cross-validation is the formal process of comparing the results from two different analytical methods to demonstrate their equivalence.[13][14] This is a critical step to ensure that data generated by either method is reliable and interchangeable.

Cross-Validation Protocol
  • Objective: To demonstrate that the validated UPLC method provides results that are equivalent to the validated HPLC method for the analysis of this compound.

  • Materials:

    • Use the same batches of reference standards and samples for analysis on both the HPLC and UPLC systems.

  • Procedure:

    • Analyze a minimum of three batches of the drug substance or product in triplicate on both the HPLC and UPLC systems.

    • The analysis should be performed by the same analyst on the same day to minimize variability.

  • Parameters for Comparison:

    • Retention Time: While the absolute retention times will differ, the relative retention times of the main peak and any impurities should be consistent.

    • Peak Area/Purity: The assay values and the purity results (including the levels of any specified and unspecified impurities) should be comparable.

    • System Suitability: The system suitability parameters (e.g., theoretical plates, tailing factor, and resolution) for the UPLC method should meet or exceed those of the HPLC method.

Acceptance Criteria

The acceptance criteria for the cross-validation should be pre-defined in a protocol. A common approach is to use statistical analysis to compare the results. For example, the difference in the mean assay values obtained from the two methods should not exceed a pre-defined limit (e.g., ± 2.0%).

Data Presentation and Comparison

The results of the method validation and cross-validation should be presented in a clear and concise manner to facilitate comparison.

Table 1: Comparison of HPLC and UPLC Method Performance Characteristics

ParameterHPLC MethodUPLC MethodAcceptance Criteria
Run Time ~15 min~3 min-
Linearity (r²) > 0.999> 0.999r² ≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%98.0 - 102.0%
Precision (%RSD)
- Repeatability≤ 1.0%≤ 1.0%≤ 2.0%
- Intermediate Precision≤ 2.0%≤ 2.0%≤ 2.0%
Robustness PassesPassesNo significant impact on results

Table 2: Cross-Validation Results for this compound Assay

Sample BatchHPLC Assay (%)UPLC Assay (%)Difference (%)
Batch A99.899.9+0.1
Batch B100.1100.0-0.1
Batch C99.599.6+0.1
Mean 99.8 99.8 0.0
Acceptance Criteria: Difference ≤ ± 2.0%

Conclusion

The transition from HPLC to UPLC offers significant advantages in terms of analytical speed and efficiency. However, a successful transition hinges on a well-executed method transfer and a rigorous cross-validation process. By following a systematic approach as outlined in this guide, researchers and scientists can confidently implement UPLC methods that are not only faster but also provide data that is equivalent and interchangeable with established HPLC methods. This ensures data integrity, facilitates regulatory compliance, and ultimately contributes to the accelerated development of safe and effective medicines. The principles and protocols described herein provide a robust framework for the cross-validation of analytical methods for this compound and can be adapted for a wide range of pharmaceutical compounds.

References

A Comparative Benchmarking Guide to the Synthesis of Ethyl 3-(2-fluoro-4-hydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the efficient synthesis of key intermediates is paramount. Ethyl 3-(2-fluoro-4-hydroxyphenyl)propanoate, a crucial building block in the synthesis of various pharmacologically active molecules, is no exception. This guide provides an in-depth comparison of two primary synthetic protocols for this compound, offering a critical analysis of their efficiency, practicality, and underlying chemical principles. The insights presented herein are designed to empower researchers to make informed decisions in their synthetic endeavors.

Introduction to this compound

This compound is a versatile intermediate with a fluorinated phenyl ring and a propanoate side chain. This unique combination of functional groups makes it a valuable precursor for the synthesis of a range of compounds with potential therapeutic applications. The efficiency of its synthesis directly impacts the overall cost and timeline of drug development projects. Therefore, a thorough understanding of the available synthetic routes is essential for optimizing production and accelerating research.

Comparative Analysis of Synthesis Protocols

This guide will focus on two predominant synthetic strategies for this compound:

  • Protocol 1: Two-Step Synthesis via Catalytic Hydrogenation of an Acrylate Intermediate. This classic and widely applicable approach involves the creation of an unsaturated precursor, ethyl 3-(2-fluoro-4-hydroxyphenyl)acrylate, followed by its reduction to the desired saturated propanoate.

  • Protocol 2: Direct Esterification of 3-(2-fluoro-4-hydroxyphenyl)propanoic Acid. This route focuses on the synthesis of the corresponding carboxylic acid, which is then esterified to yield the final product.

The following sections will delve into the mechanistic details, experimental considerations, and efficiency benchmarks of each protocol.

Protocol 1: Catalytic Hydrogenation of Ethyl 3-(2-fluoro-4-hydroxyphenyl)acrylate

This two-step protocol is a robust and scalable method for the synthesis of this compound. The overall transformation is depicted below:

G cluster_0 Step 1: Knoevenagel or Wittig Condensation cluster_1 Step 2: Catalytic Hydrogenation 2-fluoro-4-hydroxybenzaldehyde 2-Fluoro-4-hydroxy- benzaldehyde ethyl_acrylate_intermediate Ethyl 3-(2-fluoro-4-hydroxyphenyl)acrylate 2-fluoro-4-hydroxybenzaldehyde->ethyl_acrylate_intermediate Ethyl acetate, Base (e.g., piperidine) or Wittig Reagent final_product This compound ethyl_acrylate_intermediate->final_product H2, Pd/C, Ethanol

Caption: Workflow for Protocol 1.

Causality Behind Experimental Choices

The first step, the formation of the α,β-unsaturated ester, can be achieved through various condensation reactions, with the Knoevenagel and Wittig reactions being the most common. The choice of a mild base like piperidine in a Knoevenagel condensation with ethyl acetate is often preferred for its simplicity and cost-effectiveness. The subsequent catalytic hydrogenation is a standard and highly efficient method for the selective reduction of a carbon-carbon double bond in the presence of an aromatic ring and an ester functional group. Palladium on carbon (Pd/C) is the catalyst of choice due to its high activity, selectivity, and ease of handling. Ethanol is a suitable solvent as it readily dissolves the substrate and is compatible with the hydrogenation conditions.

Self-Validating System and Trustworthiness

The progress of both reaction steps can be conveniently monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The disappearance of the starting aldehyde in the first step and the acrylate in the second, coupled with the appearance of the respective products, provides a clear indication of reaction completion. The final product's identity and purity can be unequivocally confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Experimental Data
ParameterStep 1: CondensationStep 2: HydrogenationOverall
Typical Yield 85-95%>95%~80-90%
Purity >95% (after crystallization)>98%>98%
Reaction Time 4-8 hours2-6 hours6-14 hours
Temperature RefluxRoom Temperature-
Pressure Atmospheric1-5 atm H₂-
Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 3-(2-fluoro-4-hydroxyphenyl)acrylate

  • To a solution of 2-fluoro-4-hydroxybenzaldehyde (1.0 eq) in toluene, add ethyl acetate (1.5 eq) and piperidine (0.1 eq).

  • Reflux the mixture using a Dean-Stark apparatus to remove water for 4-8 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol/water to afford ethyl 3-(2-fluoro-4-hydroxyphenyl)acrylate as a solid.

Step 2: Synthesis of this compound

  • Dissolve ethyl 3-(2-fluoro-4-hydroxyphenyl)acrylate (1.0 eq) in ethanol in a hydrogenation vessel.

  • Add 5% Palladium on carbon (Pd/C) catalyst (1-5 mol%).

  • Pressurize the vessel with hydrogen gas (1-5 atm) and stir the mixture at room temperature for 2-6 hours, monitoring the reaction by TLC or HPLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain this compound of high purity.

Protocol 2: Direct Esterification of 3-(2-fluoro-4-hydroxyphenyl)propanoic Acid

This protocol involves the initial synthesis of the carboxylic acid, followed by a classic Fischer esterification to yield the final ethyl ester.

G cluster_0 Step 1: Synthesis of Propanoic Acid cluster_1 Step 2: Fischer Esterification starting_material 2-Fluoro-4-hydroxy- benzyl halide propanoic_acid 3-(2-Fluoro-4-hydroxyphenyl)- propanoic acid starting_material->propanoic_acid e.g., Malonic ester synthesis final_product This compound propanoic_acid->final_product Ethanol, Conc. H2SO4 (cat.)

Caption: Workflow for Protocol 2.

Causality Behind Experimental Choices

The synthesis of the propanoic acid can be accomplished through various methods, with the malonic ester synthesis being a reliable choice. This involves the alkylation of diethyl malonate with a suitable 2-fluoro-4-hydroxybenzyl halide, followed by hydrolysis and decarboxylation. The subsequent Fischer esterification is a straightforward and well-established method for converting a carboxylic acid to its corresponding ester. The use of a strong acid catalyst, such as concentrated sulfuric acid, is crucial to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by ethanol. The reaction is typically performed in an excess of ethanol to drive the equilibrium towards the product side.

Self-Validating System and Trustworthiness

Similar to Protocol 1, the progress of each step can be monitored by TLC or HPLC. The formation of the propanoic acid and its subsequent conversion to the ester can be clearly tracked. The final product's identity and purity are confirmed using standard spectroscopic techniques. The intermediate carboxylic acid can also be isolated and characterized to ensure its quality before proceeding to the esterification step.

Experimental Data
ParameterStep 1: Propanoic Acid SynthesisStep 2: EsterificationOverall
Typical Yield 75-85%90-98%~67-83%
Purity >97% (after purification)>98%>98%
Reaction Time 8-16 hours2-4 hours10-20 hours
Temperature Varies (reflux)Reflux-
Pressure AtmosphericAtmospheric-
Detailed Experimental Protocol

Step 1: Synthesis of 3-(2-fluoro-4-hydroxyphenyl)propanoic acid

  • Prepare a solution of sodium ethoxide in ethanol by carefully adding sodium metal to absolute ethanol.

  • To this solution, add diethyl malonate dropwise at room temperature.

  • Add 2-fluoro-4-hydroxybenzyl bromide (or chloride) and reflux the mixture for 4-8 hours, monitoring by TLC.

  • After cooling, add a solution of sodium hydroxide and continue to reflux for 2-4 hours to hydrolyze the ester.

  • Cool the mixture and acidify with concentrated hydrochloric acid to precipitate the dicarboxylic acid.

  • Heat the mixture to effect decarboxylation until gas evolution ceases.

  • Cool and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, filter, and concentrate to obtain the crude 3-(2-fluoro-4-hydroxyphenyl)propanoic acid, which can be purified by recrystallization.

Step 2: Synthesis of this compound

  • Dissolve 3-(2-fluoro-4-hydroxyphenyl)propanoic acid (1.0 eq) in an excess of absolute ethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

  • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture and neutralize the excess acid with a saturated solution of sodium bicarbonate.

  • Extract the product with an organic solvent, wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Conclusion and Recommendations

Both protocols offer viable routes to this compound with high purity.

  • Protocol 1 (Catalytic Hydrogenation) is generally more efficient in terms of overall yield and reaction time. The mild reaction conditions of the hydrogenation step are also advantageous. However, it requires the handling of hydrogen gas and a flammable catalyst, which may necessitate specialized equipment.

  • Protocol 2 (Direct Esterification) , while potentially having a slightly lower overall yield and longer reaction time due to the multi-step synthesis of the propanoic acid, avoids the use of high-pressure hydrogenation. The steps are based on classic and well-understood organic reactions.

The choice between these protocols will ultimately depend on the specific requirements of the laboratory, including available equipment, scale of the synthesis, and safety considerations. For large-scale production where efficiency is paramount, Protocol 1 is likely the preferred method. For smaller-scale laboratory synthesis where simplicity and the avoidance of high-pressure reactions are desired, Protocol 2 presents a robust alternative.

evaluating the in vitro metabolic stability of Ethyl 3-(2-fluoro-4-hydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Comparing the In Vitro Metabolic Stability of Ethyl 3-(2-fluoro-4-hydroxyphenyl)propanoate

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the intricate process of drug discovery and development, a candidate molecule's journey is perilous. Many promising compounds fail due to unfavorable pharmacokinetic properties, with metabolic instability being a primary culprit.[1][2][3] The rate at which a compound is broken down by the body's metabolic machinery, primarily in the liver, dictates its half-life, bioavailability, and potential for generating toxic metabolites.[1][2] Therefore, early in vitro assessment of metabolic stability is not merely a routine screen but a critical decision-making tool that allows researchers to rank compounds, guide structural modifications, and ultimately select candidates with a higher probability of success.[1][4][5]

This guide provides a comprehensive framework for evaluating the in vitro metabolic stability of a novel chemical entity, This compound . We will delve into the scientific rationale behind the experimental design, provide a detailed protocol for assessment using human liver microsomes, and compare its hypothetical stability profile against two structurally related alternatives. This comparative approach underscores how subtle changes in chemical structure can profoundly impact metabolic fate.

Compound Profiles:

  • Test Article: this compound (EFHP) - Our novel compound featuring an ethyl ester, a phenolic hydroxyl group, and a fluorine atom on the aromatic ring.

  • Alternative 1 (The Precursor): 3-(4-Hydroxyphenyl)propionic Acid (HPPA) - A known microbial metabolite, this compound lacks the labile ethyl ester group of EFHP and the fluorine atom.[6][7] Its stability will highlight the metabolic contribution of the ester moiety.

  • Alternative 2 (The Analog): Ethyl 3-(4-hydroxyphenyl)propanoate (EHP) - This analog lacks the fluorine atom present in EFHP. Comparing EFHP to EHP will help elucidate the metabolic shielding effect of fluorine.[8][9][10]

Scientific Rationale and Experimental Design

The core of this evaluation is to understand how EFHP withstands enzymatic transformation. Our experimental design is built on established principles of drug metabolism science.

Why Human Liver Microsomes?

The liver is the primary organ of drug metabolism.[1] Human Liver Microsomes (HLMs) are subcellular fractions of liver cells that are enriched with Phase I drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP) superfamily.[1] HLMs are a cost-effective, reproducible, and widely accepted model for initial metabolic stability screening.[2] They are particularly useful for identifying compounds susceptible to oxidative metabolism. While intact hepatocytes offer a more complete picture by including Phase II (conjugation) enzymes, the microsomal assay is the standard first-line assessment of metabolic liability.[1][11]

The Role of Cofactors: Initiating the Reaction

CYP enzymes require a cofactor, Nicotinamide Adenine Dinucleotide Phosphate (NADPH), to function.[5] The assay is initiated by adding NADPH to the incubation mixture containing the test compound and liver microsomes. A control incubation is run in parallel without NADPH. The difference in compound depletion between the "+NADPH" and "-NADPH" conditions reveals the extent of CYP-mediated metabolism. Significant degradation in the absence of NADPH would suggest metabolism by other enzymes present in microsomes, such as carboxylesterases, which are responsible for the hydrolysis of ester-containing drugs.[12][13][14]

Analytical Quantification: The Power of LC-MS/MS

To accurately measure the disappearance of the parent compound over time, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[1][4] This technique offers exceptional sensitivity and selectivity, allowing for precise quantification of the analyte even in a complex biological matrix like a microsomal incubation.

Experimental Workflow for Metabolic Stability Assessment

The following diagram outlines the key steps in the in vitro metabolic stability assay.

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Sample Processing & Analysis A Prepare Test Compound Stock Solutions (EFHP, HPPA, EHP) D Pre-incubate HLM & Test Compound for 5 min A->D B Thaw & Prepare Human Liver Microsomes (HLM) B->D C Prepare NADPH Cofactor Solution E Initiate Reaction: Add NADPH Solution (Start T=0) C->E D->E Pre-warming F Collect Aliquots at Time Points (e.g., 0, 5, 15, 30, 60 min) E->F G Terminate Reaction: Add Cold Acetonitrile with Internal Standard F->G Quenching H Centrifuge to Pellet Protein G->H I Analyze Supernatant by LC-MS/MS H->I J Data Analysis: Calculate % Remaining, t½, and CLint I->J

Caption: Experimental workflow for the Human Liver Microsomal Stability Assay.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, including controls to ensure the metabolic competency of the microsomes and to differentiate between enzymatic and non-enzymatic degradation.

1. Reagent Preparation:

  • Phosphate Buffer: 100 mM Potassium Phosphate, pH 7.4.

  • Test Compounds: Prepare 10 mM stock solutions of EFHP, HPPA, and EHP in DMSO. Create a 100 µM intermediate stock by diluting the 10 mM stock in acetonitrile.

  • Human Liver Microsomes (HLM): Use pooled HLMs from a reputable supplier. Thaw on ice and dilute to a working concentration of 1 mg/mL in cold phosphate buffer.

  • NADPH Regenerating System (or Cofactor Solution): Prepare a 10 mM NADPH solution in phosphate buffer. Keep on ice.

  • Termination Solution: Cold acetonitrile containing a suitable internal standard (e.g., a stable, structurally similar compound not found in the matrix) for LC-MS/MS analysis.

2. Incubation Procedure:

  • Add 196 µL of the HLM working solution (1 mg/mL) to each well of a 96-well plate.

  • Add 2 µL of the 100 µM test compound intermediate stock to the appropriate wells to achieve a final substrate concentration of 1 µM.

  • Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 5 minutes to allow the compound to equilibrate with the microsomes.

  • Reaction Initiation: Start the reaction by adding 2 µL of the 10 mM NADPH solution to each well (for the "+NADPH" condition). For "-NADPH" controls, add 2 µL of phosphate buffer. The final microsomal protein concentration will be approximately 0.98 mg/mL.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), take a 25 µL aliquot from the reaction wells.

  • Reaction Termination: Immediately add the 25 µL aliquot to a new plate containing 100 µL of the cold termination solution. This stops the enzymatic reaction and precipitates the proteins.

3. Sample Processing and Analysis:

  • Seal the termination plate and vortex thoroughly.

  • Centrifuge the plate at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

  • Analyze the samples to determine the peak area ratio of the analyte to the internal standard at each time point.

4. Data Analysis:

  • Percent Remaining: Calculate the percentage of the test compound remaining at each time point relative to the T=0 time point.

  • Half-Life (t½): Plot the natural logarithm of the percent remaining versus time. The slope of the linear regression line (k) is the elimination rate constant. The half-life is calculated as: t½ = 0.693 / k.

  • Intrinsic Clearance (CLint): This value represents the inherent ability of the liver to metabolize a drug. It is calculated as: CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / Protein Amount).[4][5]

Comparative Data and Interpretation

The following table presents hypothetical but scientifically plausible data for our three compounds, designed to illustrate key metabolic principles.

CompoundKey Structural Featurest½ (min)CLint (µL/min/mg)Predicted Stability Class
EFHP (Test Article) Ethyl Ester, Fluoro, Hydroxyl2527.7Moderate
HPPA (Alternative 1) Carboxylic Acid, Hydroxyl> 60< 11.5High
EHP (Alternative 2) Ethyl Ester, Hydroxyl1257.8Low

Interpretation of Results:

  • HPPA (High Stability): With a half-life exceeding the incubation time, HPPA is highly stable in liver microsomes. This is expected, as it lacks an easily hydrolyzable ester and its phenolic structure is generally less prone to rapid CYP-mediated oxidation.

  • EHP (Low Stability): EHP is rapidly metabolized. This instability is likely due to two primary metabolic "soft spots":

    • Ester Hydrolysis: Carboxylesterases in the liver microsomes can readily cleave the ethyl ester to form HPPA.[12][13][14]

    • Aromatic Hydroxylation: The phenyl ring is susceptible to oxidation by CYP enzymes at positions ortho or meta to the existing hydroxyl group.

  • EFHP (Moderate Stability): EFHP shows significantly improved stability compared to its non-fluorinated analog, EHP. This demonstrates the powerful "metabolic blocking" effect of fluorine.[8][9][10] The fluorine atom at the 2-position is strongly electron-withdrawing and the C-F bond is exceptionally strong, making that position resistant to CYP-mediated hydroxylation.[15][16] This effectively shields one of the primary sites of metabolic attack, forcing metabolism to proceed through the slower pathways of ester hydrolysis or oxidation at other positions on the ring.

Predicted Metabolic Pathways of EFHP

Based on its structure and the comparative data, two primary metabolic pathways are predicted for this compound.

G A This compound (EFHP - Parent) B 3-(2-fluoro-4-hydroxyphenyl)propanoic acid (M1 - Hydrolysis Product) A->B Carboxylesterases C Ethyl 3-(2-fluoro-4,5-dihydroxyphenyl)propanoate (M2 - Oxidation Product) A->C CYP450 Enzymes (Oxidation) D Further Conjugation (Phase II Metabolism) B->D C->D

Caption: Predicted metabolic pathways of this compound.

  • Pathway 1: Ester Hydrolysis (M1): The most probable initial step is the hydrolysis of the ethyl ester by carboxylesterases to yield 3-(2-fluoro-4-hydroxyphenyl)propanoic acid . This metabolite is predicted to be significantly more stable than the parent compound.

  • Pathway 2: Aromatic Oxidation (M2): Although the fluorine at position 2 blocks oxidation there, the aromatic ring could still be hydroxylated by CYP enzymes at position 5, yielding Ethyl 3-(2-fluoro-4,5-dihydroxyphenyl)propanoate . This catechol-like metabolite could be susceptible to further metabolism.

Conclusion and Future Directions

This comparative guide demonstrates a systematic approach to evaluating the in vitro metabolic stability of a new chemical entity, this compound. Our analysis predicts that EFHP possesses moderate metabolic stability, a significant improvement over its non-fluorinated counterpart, EHP. This enhanced stability is attributed to the metabolic blocking effect of the fluorine atom, which protects a vulnerable site from oxidative metabolism.[8][9] The primary route of clearance is likely a combination of ester hydrolysis and slower aromatic oxidation.

The insights gained from this in vitro study are invaluable. They suggest that the strategic placement of fluorine is a viable strategy for improving the pharmacokinetic profile of this chemical series.

Next Steps for a comprehensive evaluation would include:

  • Hepatocyte Stability Assay: To assess the impact of Phase II enzymes (e.g., UGTs, SULTs) on the metabolism of the parent compound and its primary metabolites.

  • Metabolite Identification: Using high-resolution mass spectrometry to confirm the structures of the predicted metabolites (M1 and M2) and identify any others formed.

  • Reaction Phenotyping: To identify the specific CYP isozymes responsible for the oxidative metabolism of EFHP.

By following this structured, data-driven approach, drug development professionals can make informed decisions, optimize lead compounds, and build a robust data package for advancing promising new therapies.

References

A Senior Scientist's Guide to the Comparative Analysis of Ethyl 3-(2-fluoro-4-hydroxyphenyl)propanoate and Related Phenolic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide offers an in-depth comparative analysis of Ethyl 3-(2-fluoro-4-hydroxyphenyl)propanoate, a fluorinated phenolic compound of interest, against its structurally similar counterparts. We will delve into the rationale behind its design, the predicted impact of its unique structural features, and provide robust, validated experimental protocols for its empirical evaluation.

Introduction: The Strategic Value of Fluorination in Phenolic Scaffolds

Phenolic compounds are a well-established class of molecules in drug discovery, renowned for their antioxidant properties which stem from the hydrogen-donating capability of the hydroxyl group. The core phenyl ring serves as a versatile scaffold for chemical modification to modulate bioactivity.

A key strategy in modern medicinal chemistry is the selective incorporation of fluorine into drug candidates.[1] The fluorine atom, despite being only slightly larger than a hydrogen atom, is the most electronegative element, creating the strongest single bond with carbon.[2] This substitution can profoundly influence a molecule's physicochemical and pharmacokinetic properties by:

  • Enhancing Metabolic Stability: The strength of the C-F bond makes it resistant to cleavage by metabolic enzymes like the cytochrome P450 (CYP450) superfamily, often "blocking" sites of oxidative metabolism and increasing the drug's half-life.[1][3][4]

  • Modulating Acidity (pKa): Fluorine's strong electron-withdrawing effect can lower the pKa of nearby acidic protons, such as the phenolic hydroxyl group, potentially enhancing its hydrogen-donating capacity and receptor binding interactions.[2][5]

  • Altering Lipophilicity: Fluorination typically increases a molecule's lipophilicity, which can improve its ability to permeate biological membranes.[1]

This guide will provide the framework to experimentally test these principles by comparing this compound with carefully selected analogs.

The Analogs: A Framework for Structure-Activity Relationship (SAR) Analysis

To understand the specific contributions of the fluorine atom and the ethyl ester moiety, we have selected the following compounds for a direct, side-by-side comparison. This selection allows for a systematic dissection of the structure-activity relationship (SAR).

CompoundCAS NumberRationale for Selection
This compound 691904-78-6The primary compound of interest.[6]
Ethyl 3-(4-hydroxyphenyl)propanoate 23795-02-0The direct non-fluorinated parent compound, serving as the baseline.[7][8]
Ethyl 3-(2-hydroxyphenyl)propanoate 20921-04-4An isomer to evaluate the effect of ortho vs. para hydroxyl positioning.[9][10]
Phloretic Acid (3-(4-hydroxyphenyl)propanoic acid) 501-97-3The carboxylic acid precursor to assess the impact of the ethyl ester group on properties like solubility and cell permeability.

Physicochemical Properties: The Foundation of Biological Activity

A molecule's fundamental physicochemical properties dictate its absorption, distribution, metabolism, and excretion (ADME) profile. The table below presents key computed parameters that form the basis of our experimental hypotheses.

CompoundMolecular FormulaMolecular Weight ( g/mol )LogP (Lipophilicity)pKa (Phenolic OH)
This compoundC₁₁H₁₃FO₃212.22~1.9~9.9
Ethyl 3-(4-hydroxyphenyl)propanoateC₁₁H₁₄O₃194.23~1.7~10.2
Ethyl 3-(2-hydroxyphenyl)propanoateC₁₁H₁₄O₃194.23~1.7~10.0
Phloretic AcidC₉H₁₀O₃166.17~1.3~10.2 (phenolic), ~4.6 (carboxylic)

Note: LogP and pKa values are estimates from chemical software and may vary slightly between prediction algorithms. They are presented for comparative purposes.

Expert Interpretation: The introduction of fluorine is predicted to slightly increase lipophilicity and lower the pKa of the phenolic hydroxyl group, making it more acidic. This increased acidity may enhance its antioxidant potential. Phloretic acid, with its free carboxylic acid, is significantly less lipophilic, which will likely reduce its ability to cross cell membranes passively but may increase its aqueous solubility.

Experimental Protocols for Comparative Efficacy

The following section details standardized, self-validating experimental protocols to empirically measure and compare the biological activities of the selected compounds.

Antioxidant Activity Evaluation: DPPH & ABTS Radical Scavenging Assays

Causality: The primary mechanism of phenolic antioxidants is their ability to donate a hydrogen atom to neutralize free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are standard colorimetric methods to quantify this radical scavenging capacity.[11][12] Using both assays provides a more comprehensive antioxidant profile, as they operate in different solvent systems and have different sensitivities to various antioxidants.[13]

Experimental Workflow: DPPH Assay

DPPH_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution (96-well plate) cluster_readout 3. Data Acquisition & Analysis P1 Prepare 1 mM stock solutions of test compounds and Trolox standard in Ethanol P2 Create serial dilutions (e.g., 1-100 µM) P1->P2 A1 Add 100 µL of compound/standard/blank (Ethanol) to wells P2->A1 P3 Prepare 0.1 mM DPPH working solution in Ethanol A2 Add 100 µL of DPPH working solution to all wells A1->A2 A3 Incubate for 30 min at RT in the dark A2->A3 R1 Measure absorbance at 517 nm A3->R1 R2 Calculate % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100 R1->R2 R3 Plot % Inhibition vs. Concentration to determine IC50 value R2->R3

Caption: Workflow for the DPPH radical scavenging assay.

Step-by-Step Methodology (DPPH):

  • Reagent Preparation:

    • Prepare 1 mM stock solutions of each test compound and a positive control (e.g., Trolox) in ethanol.

    • Prepare a 0.1 mM working solution of DPPH in ethanol. This solution should be fresh and protected from light.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each compound dilution to respective wells.

    • Include wells for a blank (100 µL of ethanol).

    • Add 100 µL of the DPPH working solution to all wells.

  • Incubation and Measurement:

    • Mix gently and incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging for each concentration.

    • The IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration. A lower IC₅₀ indicates higher antioxidant activity.

Antimicrobial Efficacy: Broth Microdilution for MIC Determination

Causality: Phenolic compounds can exert antimicrobial effects by disrupting cell membranes, inhibiting enzymes, or interfering with nucleic acid synthesis.[14][15] The broth microdilution assay is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[16]

Experimental Workflow: MIC Determination

MIC_Workflow cluster_prep 1. Preparation cluster_incubation 2. Inoculation & Incubation cluster_readout 3. MIC Determination P1 Perform 2-fold serial dilutions of compounds in Mueller-Hinton Broth (MHB) in a 96-well plate I1 Inoculate all wells (except negative control) with bacterial suspension P1->I1 P2 Prepare standardized bacterial inoculum (e.g., 5x10^5 CFU/mL) of S. aureus and E. coli P2->I1 P3 Include controls: Positive (broth + bacteria), Negative (broth only), and Antibiotic (e.g., Ciprofloxacin) P3->I1 I2 Incubate at 37°C for 18-24 hours I1->I2 R1 Visually inspect wells for turbidity (bacterial growth) I2->R1 R2 The MIC is the lowest concentration with no visible turbidity R1->R2 R3 Optional: Add resazurin indicator to confirm viability R2->R3

Caption: Workflow for the broth microdilution MIC assay.

Step-by-Step Methodology:

  • Preparation:

    • In a 96-well plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) to wells 2 through 12.

    • Add 100 µL of the highest concentration of the test compound (dissolved in broth with minimal DMSO) to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing across the plate to well 10. Discard 50 µL from well 10. Wells 11 (positive control) and 12 (negative control) receive no compound.

  • Inoculation:

    • Prepare a bacterial suspension (e.g., Staphylococcus aureus as a Gram-positive representative and Escherichia coli as a Gram-negative) adjusted to a 0.5 McFarland standard and then dilute to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

    • Add 50 µL of this inoculum to wells 1 through 11. Add 50 µL of sterile broth to well 12.

  • Incubation and Reading:

    • Seal the plate and incubate at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Cytotoxicity Assessment: The MTT Assay

Causality: Before a compound can be considered for therapeutic use, its toxicity to mammalian cells must be assessed. The MTT assay is a colorimetric assay for measuring cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[17][18] Viable cells with active mitochondria reduce the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[19]

Experimental Workflow: MTT Assay

MTT_Workflow cluster_cell_culture 1. Cell Culture & Treatment cluster_assay 2. MTT Reaction cluster_readout 3. Solubilization & Readout C1 Seed cells (e.g., HEK293) in a 96-well plate and allow to adhere overnight C2 Treat cells with serial dilutions of test compounds for 24-48 hours C1->C2 C3 Include controls: Untreated cells (100% viability) and a vehicle control (e.g., DMSO) C2->C3 A1 Remove media and add fresh media containing MTT reagent (0.5 mg/mL) C3->A1 A2 Incubate for 2-4 hours at 37°C until purple precipitate is visible A1->A2 R1 Remove MTT solution and add solubilizing agent (e.g., DMSO) to each well A2->R1 R2 Agitate plate to dissolve formazan crystals R1->R2 R3 Measure absorbance at ~570 nm R2->R3 R4 Calculate % Viability and determine CC50 R3->R4 SAR_Framework cluster_mods Structural Modification cluster_effects Physicochemical & PK Effect cluster_bio Predicted Biological Outcome F Ortho-Fluorine Substitution Acidity Increased Acidity (Lower pKa) F->Acidity Lipo Increased Lipophilicity (LogP) F->Lipo MetStab Increased Metabolic Stability F->MetStab Ester Ethyl Ester Moiety Ester->Lipo Antiox Higher Antioxidant Activity (Lower IC50) Acidity->Antiox Perm Enhanced Cell Permeability Lipo->Perm MetStab->Antiox Potentiates in-vivo effect Antimic Higher Antimicrobial Potency (Lower MIC) Perm->Antimic

References

Safety Operating Guide

Navigating the Disposal of Ethyl 3-(2-fluoro-4-hydroxyphenyl)propanoate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment and Risk Mitigation: The Precautionary Principle

Given the presence of a fluorine atom on the phenolic ring, Ethyl 3-(2-fluoro-4-hydroxyphenyl)propanoate should be handled with caution. Fluorinated organic compounds can exhibit unique reactivity and toxicity profiles. In the absence of specific toxicological data, it is prudent to treat this compound as potentially hazardous.

A structurally similar, non-fluorinated compound, Ethyl 3-(4-hydroxyphenyl)propanoate, is not classified as hazardous. However, another substituted hydroxyphenylpropanoate is known to cause skin, eye, and respiratory irritation[1]. Therefore, we must assume that this compound may present similar risks.

Assumed Hazard Profile:

Hazard ClassPotential Effects
Skin Irritant May cause redness, itching, or inflammation upon contact.
Eye Irritant May cause serious eye irritation, including redness, pain, and watering.
Respiratory Irritant Inhalation of dust or vapors may irritate the respiratory tract.
Environmental Hazard The environmental fate of this compound is unknown. Discharge into the environment must be avoided.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound in any capacity, including for disposal, the following minimum PPE is mandatory:

  • Eye Protection: Chemical safety goggles are required. A face shield should be worn if there is a risk of splashing.

  • Hand Protection: Nitrile gloves are recommended. Always inspect gloves for tears or punctures before use and change them frequently.

  • Body Protection: A standard laboratory coat is required.

  • Respiratory Protection: If handling the compound as a powder or if there is a potential for aerosolization, a NIOSH-approved respirator with an organic vapor/acid gas cartridge and a particulate pre-filter is recommended. All handling of the solid or solutions should be performed in a certified chemical fume hood.

Spill Management: Immediate and Controlled Response

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

Small Spills (Solid):

  • Evacuate and Ventilate: Restrict access to the spill area. Ensure the chemical fume hood is operational.

  • Don Appropriate PPE: Wear the PPE outlined in Section 2.

  • Contain the Spill: Gently cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent. Avoid raising dust.

  • Collect the Material: Carefully scoop the absorbed material into a clearly labeled, sealable waste container.

  • Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all decontamination materials as hazardous waste.

Small Spills (in Solution):

  • Evacuate and Ventilate: Restrict access to the spill area and ensure adequate ventilation.

  • Don Appropriate PPE.

  • Contain the Spill: Surround the spill with an absorbent barrier.

  • Absorb the Liquid: Cover the spill with an inert absorbent material.

  • Collect the Material: Scoop the saturated absorbent into a labeled, sealable waste container.

  • Decontaminate the Area: Clean the spill area thoroughly.

For large spills, evacuate the laboratory immediately and contact your institution's Environmental Health and Safety (EHS) department.

Disposal Protocol: A Step-by-Step Workflow

Disposing of this compound requires adherence to hazardous waste regulations. Do not discharge this chemical down the drain or dispose of it in regular trash.

Step 1: Waste Segregation

Due to its fluorinated nature, this compound must be segregated as halogenated organic waste . Do not mix it with non-halogenated waste streams.

Step 2: Waste Container Selection and Labeling

  • Container: Use a designated, leak-proof, and chemically compatible container for halogenated waste. The container should have a secure screw-top cap.

  • Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE," the full chemical name "this compound," and the approximate quantity. Include any other components of the waste mixture.

Step 3: Waste Accumulation

  • Solid Waste: Unused or contaminated solid this compound should be placed directly into the labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a designated liquid halogenated waste container.

  • Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, absorbent pads, and weighing paper, must also be disposed of as hazardous waste in the same container.

Step 4: Storage

Store the sealed hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory. The SAA should be in a well-ventilated area, away from incompatible materials.

Step 5: Final Disposal

Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed hazardous waste disposal contractor. They will ensure the waste is transported to a permitted treatment, storage, and disposal facility (TSDF) for proper disposal, which for halogenated compounds often involves high-temperature incineration[2].

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_disposal Final Disposal Start Identify Waste: This compound Assess Assess Hazards: Treat as Irritant & Halogenated Start->Assess PPE Don Appropriate PPE: Goggles, Gloves, Lab Coat Assess->PPE Segregate Segregate as Halogenated Waste PPE->Segregate Container Select & Label Hazardous Waste Container Segregate->Container Collect Collect Solid, Liquid & Contaminated Materials Container->Collect Store Store in Designated Satellite Accumulation Area Collect->Store ContactEHS Contact EHS for Pickup Store->ContactEHS End Professional Disposal (e.g., Incineration) ContactEHS->End

Caption: Disposal workflow for this compound.

Conclusion: A Commitment to Safety and Compliance

The responsible disposal of laboratory chemicals is paramount for the safety of personnel and the protection of the environment. By following these detailed procedures for this compound, researchers can confidently manage this compound from cradle to grave, upholding the highest standards of scientific integrity and operational excellence. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.

References

Comprehensive Safety Guide: Personal Protective Equipment for Handling Ethyl 3-(2-fluoro-4-hydroxyphenyl)propanoate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective is to empower your research by ensuring that innovative science is conducted under the highest safety standards. This guide provides an in-depth, procedural framework for the safe handling of Ethyl 3-(2-fluoro-4-hydroxyphenyl)propanoate (CAS No. 691904-78-6). The protocols herein are designed to be a self-validating system, grounded in authoritative sources to ensure the integrity of your work and the safety of your team.

Proactive Hazard Assessment: A Structural Approach

Due to the specific nature of this compound, comprehensive safety data may not be widely published. Therefore, a prudent safety strategy involves a hazard assessment based on structural analogy. The molecule contains three key functional groups whose individual hazards inform our overall handling protocol:

  • Fluorinated Phenyl Group: Fluorinated organic compounds require careful handling. A primary concern is their behavior upon thermal decomposition, which can release highly toxic and corrosive gases such as hydrogen fluoride (HF).[1][2] Work must be planned to mitigate any risk of overheating.

  • Hydroxyphenyl (Phenolic) Group: Phenolic compounds can be corrosive and toxic, with the potential for rapid skin absorption.[3] Procedures must be designed to prevent any skin contact.

  • Ethyl Propanoate (Ester) Group: Esters can be irritants to the skin, eyes, and respiratory system.[4] Some may also be flammable.

Based on these structural components and data from similar compounds, we must assume this compound presents the following potential hazards:

Potential Hazard GHS Hazard Statement Code Rationale / Source Analogy
Skin IrritationH315Causes skin irritation.[5][6]
Eye IrritationH319Causes serious eye irritation.[5][6]
Respiratory IrritationH335May cause respiratory irritation.[5][6]
Harmful if SwallowedH302Based on data for similar aromatic esters.[7]
Aquatic ToxicityH412Harmful to aquatic life with long-lasting effects.[7][8]

The Hierarchy of Controls: Your Primary Defense

Personal Protective Equipment (PPE) is the final and essential barrier between you and a potential hazard. However, it should always be used in conjunction with more effective, preceding control measures.

Hierarchy_of_Controls cluster_controls Hierarchy of Controls Elimination Elimination (Most Effective) Substitution Substitution Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Least Effective) Administrative->PPE

Caption: The Hierarchy of Controls prioritizes safety measures.

Mandatory Engineering Control: All handling of this compound, including weighing, mixing, and transferring, must be performed inside a properly functioning chemical fume hood to minimize inhalation exposure.[1]

Core PPE Requirements: A Step-by-Step Protocol

Consistent and correct use of PPE is non-negotiable.

Eye and Face Protection

The volatility and potential irritant nature of this compound and its solvents demand robust eye protection.

  • Minimum Requirement: Chemical splash goggles that meet ANSI Z87.1 standards are mandatory at all times.[9]

  • High-Risk Operations: When handling larger volumes (>100 mL), performing reactions under pressure, or where there is any risk of energetic reaction or splash, a full-face shield must be worn over chemical splash goggles.[9][10]

Skin Protection: Chemical-Resistant Gloves

Glove selection is critical. No single glove material protects against all chemicals, and "breakthrough time"—the time it takes for a chemical to permeate the glove material—is a crucial factor.[11] For this compound class (aromatic esters), a multi-layered approach is recommended.

Glove Material Protection Against Recommendation & Rationale
Butyl Rubber Esters, ketones, aldehydes, alcohols, corrosive acids.[12]Excellent (Primary Glove for Extended Use): Butyl rubber offers superior resistance to esters and is the recommended choice for any task involving more than incidental contact.
Nitrile Oils, greases, some acids, alcohols.[12]Good (Splash Protection/Outer Glove): Disposable nitrile gloves are suitable for short-term tasks and incidental splash protection.[9] They are not recommended for prolonged exposure to this class of compound. When double-gloving, nitrile can be used as the outer glove for easy disposal after contamination.
Neoprene Acids, bases, alcohols, hydraulic fluids.[12]Good (Alternative): Offers broad chemical resistance and good physical dexterity. Can be considered an alternative to Butyl rubber if compatibility is verified.

Glove Usage Protocol:

  • Inspect: Before every use, visually inspect gloves for any signs of degradation, punctures, or discoloration.

  • Donning: Don the appropriate inner glove (e.g., Butyl) followed by a disposable outer glove (e.g., Nitrile). This practice, known as double-gloving, allows for the safe removal of the contaminated outer layer without exposing the inner glove or skin.

  • Immediate Replacement: If a glove is splashed, remove and replace it immediately, washing hands thoroughly before donning a new pair.[13]

  • Doffing: Remove gloves without touching the outer surface with bare skin. Dispose of them in the designated hazardous waste container.

  • Hand Washing: Always wash hands thoroughly with soap and water after removing gloves.[3]

Protective Clothing
  • A flame-resistant or 100% cotton lab coat must be worn and kept fully buttoned.[9]

  • Long pants and fully enclosed, chemical-resistant shoes are mandatory. Perforated shoes, sandals, or fabric footwear offer no protection and are not permitted.[9][14]

  • For tasks with a significant splash risk, a chemical-resistant apron should be worn over the lab coat.[11]

Respiratory Protection

When all work is conducted within a certified chemical fume hood, respiratory protection is typically not required.[5] However, it becomes necessary in specific situations:

  • Emergency Situations: For large spills or a failure of engineering controls, a self-contained breathing apparatus (SCBA) is required.[14][15]

  • Non-Routine Maintenance: If work must be done outside of a fume hood where ventilation is insufficient, an air-purifying respirator with organic vapor cartridges may be necessary. This requires participation in a formal respiratory protection program, including medical evaluation and fit testing.[9]

Operational Plan: Safe Handling from Receipt to Disposal

This workflow ensures safety at every stage of the chemical's lifecycle in the laboratory.

Handling_Workflow A Receiving & Storage B Pre-Use Preparation A->B C Handling in Fume Hood B->C sub_b Verify SDS Don PPE B->sub_b D Post-Use Decontamination C->D sub_c Weighing Reaction Setup C->sub_c E Waste Disposal D->E sub_d Clean Glassware Wipe Surfaces D->sub_d sub_e Segregate Waste Label Container E->sub_e

Caption: Step-by-step workflow for safe chemical handling.

Step-by-Step Procedures:

  • Receiving and Storage:

    • Upon receipt, inspect the container for damage.

    • Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[1][15]

    • Ensure the storage location is clearly labeled according to your institution's chemical hygiene plan.

  • Handling and Use (Inside Fume Hood):

    • Before beginning, ensure all necessary PPE is donned correctly.

    • Place absorbent, disposable bench pads on the fume hood surface to contain minor drips.

    • Perform all manipulations, including weighing and transfers, at least 6 inches inside the fume hood sash.

    • Keep containers closed when not in active use.

  • Waste Disposal:

    • All waste containing fluorinated compounds must be collected in designated, compatible, and clearly labeled containers.[1]

    • Do not mix this waste with other streams unless compatibility has been verified.[1]

    • Solid waste (gloves, pads) and liquid waste must be segregated into separate, sealed containers.

    • Dispose of all waste in accordance with local, state, and federal regulations. This may require specialized incineration equipped with scrubbers to handle potential acidic combustion gases.[2][16]

Emergency Procedures: Planning for the Unexpected

Spill Response
Spill Size Required Actions
Small Spill (<50 mL inside a fume hood) 1. Alert Colleagues: Inform others in the immediate area. 2. Absorb: Cover the spill with an inert absorbent material like vermiculite or sand.[3][5] 3. Collect: Carefully scoop the absorbed material into a sealed container for hazardous waste disposal. 4. Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
Large Spill (>50 mL or any spill outside a fume hood) 1. Evacuate: Immediately evacuate the laboratory and alert others to do the same.[1][3] 2. Restrict Access: Close the laboratory doors and prevent re-entry. 3. Notify: Contact your institution's Environmental Health & Safety (EHS) or emergency response team immediately.[1] 4. Do NOT attempt to clean it up yourself.
First Aid Measures

Immediate and correct first aid is critical. An emergency eyewash and shower must be accessible and unobstructed.[3]

  • Skin Contact: Immediately flush the affected area with copious amounts of soap and water for at least 15 minutes. Remove all contaminated clothing while under the shower. Seek medical attention.[1][3][5]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[5] Remove contact lenses if present and easy to do so.[5] Seek immediate medical attention.[6]

  • Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[5] If they feel unwell, seek medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[5]

By adhering to these protocols, you build a culture of safety that protects you, your colleagues, and the integrity of your research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.